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  • Product: 2,4-Quinolinediol monosodium salt

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2,4-Quinolinediol Monosodium Salt

Executive Summary 2,4-Quinolinediol (also known as 4-hydroxy-2-quinolinone) is a privileged bicyclic scaffold in medicinal chemistry, serving as the core structure for immunomodulators (e.g., Roquinimex, Laquinimod) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Quinolinediol (also known as 4-hydroxy-2-quinolinone) is a privileged bicyclic scaffold in medicinal chemistry, serving as the core structure for immunomodulators (e.g., Roquinimex, Laquinimod) and antibacterial agents.[] While the parent compound (CAS 86-95-3) is widely documented, the monosodium salt (CAS 4510-76-3) is frequently required to enhance aqueous solubility for biological assays or as a nucleophilic species in subsequent alkylation reactions.[]

This guide details a robust, scalable workflow for the synthesis of the parent heterocycle via the Conrad-Limpach protocol, followed by the specific isolation of the monosodium salt.

Retrosynthetic Analysis & Strategy

The synthesis relies on the construction of the pyridine ring onto an existing benzene ring. The most scalable industrial approach is the Conrad-Limpach synthesis , which involves the thermal condensation of aniline with a malonic acid derivative.[]

Strategic Logic
  • Pathway Selection: We utilize the condensation of aniline with diethyl malonate.[] Unlike the Knorr synthesis (which uses

    
    -keto esters and favors 2-quinolones), the Conrad-Limpach conditions (kinetic control followed by thermodynamic cyclization) favor the formation of the 4-hydroxy-2-quinolinone tautomer.[]
    
  • Salt Formation: The pKa of the 4-hydroxy group is approximately 5.8–6.[]0. Treatment with one equivalent of sodium hydroxide deprotonates this position selectively over the amide nitrogen (pKa ~11), yielding the monosodium salt.

Reaction Pathway Diagram[1]

SynthesisPath Aniline Aniline (Starting Material) Intermediate β-Anilinoacrylate (Intermediate) Aniline->Intermediate 140°C, -EtOH Malonate Diethyl Malonate (Reagent) Malonate->Intermediate Parent 2,4-Quinolinediol (CAS 86-95-3) Intermediate->Parent 250°C (Cyclization) -EtOH Salt Monosodium Salt (CAS 4510-76-3) Parent->Salt NaOH (aq) Precipitation

Figure 1: Synthetic pathway from aniline to 2,4-quinolinediol monosodium salt.[]

Experimental Protocol

Step 1: Synthesis of 2,4-Quinolinediol (Parent)

Reaction Type: Thermal Condensation & Cyclization Scale: 100 mmol basis[]

Materials
  • Aniline (9.3 g, 100 mmol)

  • Diethyl malonate (16.0 g, 100 mmol)

  • Diphenyl ether (Solvent for heat transfer, optional but recommended for temp control) or neat.

Procedure
  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, mix aniline and diethyl malonate.

  • Heating Phase 1: Heat the mixture to 140–150°C for 2–3 hours. Ethanol will distill off.[] Critical: Ensure complete removal of ethanol to drive the equilibrium toward the

    
    -anilinoacrylate intermediate.[]
    
  • Cyclization: Increase the temperature to 250°C . If using diphenyl ether, reflux at this temperature.[2] If neat, maintain the melt.

  • Monitoring: The reaction is complete when ethanol evolution ceases completely.

  • Work-up:

    • Cool the reaction mixture to ~80°C.

    • Add ethanol (50 mL) to the hot residue to triturate the solid.[]

    • Filter the precipitate while warm.[][3]

    • Wash the cake with cold ethanol followed by hexanes to remove unreacted starting materials.[]

    • Yield: Typical isolated yield is 75–85%.[]

Step 2: Conversion to Monosodium Salt

Reaction Type: Neutralization / Salt Formation Target: CAS 4510-76-3[]

Rationale

Direct evaporation of a NaOH/Quinolinediol solution often yields a hygroscopic gum.[] This protocol uses a solvent-antisolvent precipitation method to isolate a free-flowing powder.[]

Procedure
  • Dissolution: Suspend the purified 2,4-Quinolinediol (16.1 g, 100 mmol) in Water (50 mL) .

  • Basification: Slowly add 1.0 N NaOH solution (100 mL, 100 mmol) .

    • Note: It is critical to use a stoichiometric amount (1.0 eq). Excess base will remain as an impurity or form the unstable disodium salt.[]

  • Clarification: Heat the mixture to 50°C to ensure complete dissolution. If any particulates remain (unreacted parent), filter the hot solution through a Celite pad.

  • Precipitation:

    • Concentrate the aqueous solution under reduced pressure (Rotavap) to approximately 30 mL volume.

    • Slowly add Isopropanol (IPA) or Ethanol (150 mL) to the concentrated aqueous solution with vigorous stirring. The sodium salt will precipitate as a white/off-white solid.[]

  • Isolation:

    • Cool the slurry to 0–5°C for 1 hour.

    • Filter the solid under vacuum.[][3]

    • Wash with cold Isopropanol.[]

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Process Critical Parameters (PCPs)

ParameterSpecificationImpact on Quality
Stoichiometry (Step 1) 1:1 Aniline:MalonateExcess malonate leads to oligomeric side products difficult to remove.[]
Cyclization Temp >240°CTemperatures below 220°C fail to overcome the activation energy for ring closure, stalling at the acrylate intermediate.
NaOH Equivalents (Step 2) 1.00 ± 0.02 eq< 0.95 eq leaves insoluble free acid. > 1.05 eq results in hygroscopic product with high pH.[]
Drying Temp < 80°CThe salt can form hydrates; excessive heat may alter crystal form or cause decarboxylation traces.[]

Characterization & Specifications

Analytical Data
  • Appearance: White to off-white crystalline powder.[]

  • Solubility: Soluble in water (>100 mg/mL); insoluble in ether, chloroform.[]

  • Melting Point: >300°C (decomposes).[]

  • 1H-NMR (D₂O, 400 MHz):

    • 
       7.82 (d, 1H, H-5)
      
    • 
       7.45 (t, 1H, H-7)
      
    • 
       7.28 (d, 1H, H-8)
      
    • 
       7.10 (t, 1H, H-6)
      
    • 
       5.85 (s, 1H, H-3)
      
    • Note: The H-3 proton is characteristically upfield due to the electron-rich enolate system.[]

Tautomerism Logic

The "2,4-quinolinediol" name suggests two hydroxyl groups, but in the solid state and neutral solution, it exists predominantly as 4-hydroxy-2-quinolinone .[] In the sodium salt form, the negative charge is delocalized between the oxygen at C4 and the carbonyl at C2, but the salt is formally treated as the sodium 4-oxid-2-oxo-1,2-dihydroquinoline .[]

Tautomer T1 4-hydroxy-2-quinolinone (Major Tautomer) T2 2,4-Quinolinediol (Minor Tautomer) T1->T2 Equilibrium Salt Resonance Stabilized Anion (Sodium Salt) T1->Salt +NaOH

Figure 2: Tautomeric equilibrium and salt formation.

References

  • Conrad-Limpach Synthesis Overview

    • Source: BenchChem.[][3] "Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives."

  • Parent Compound Data (CAS 86-95-3)

    • Source: PubChem. "2,4-Dihydroxyquinoline | C9H7NO2."[]

    • URL:[Link][]

  • Monosodium Salt Identification (CAS 4510-76-3)

    • Source: Sigma-Aldrich. "2,4-Quinolinediol monosodium salt hydrate."[][4]

  • Mechanistic Insight

    • Source: Arab Journal of Chemistry.[] "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions."

    • URL:[Link][]

Sources

Exploratory

chemical properties of 2,4-Quinolinediol monosodium salt.

Technical Whitepaper: Chemical Characterization and Applications of 2,4-Quinolinediol Monosodium Salt Executive Summary 2,4-Quinolinediol monosodium salt (CAS 4510-76-3) represents the activated, water-soluble anionic fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemical Characterization and Applications of 2,4-Quinolinediol Monosodium Salt

Executive Summary

2,4-Quinolinediol monosodium salt (CAS 4510-76-3) represents the activated, water-soluble anionic form of the heterocyclic scaffold 2,4-quinolinediol (also known as 4-hydroxy-2(1H)-quinolinone). While the parent compound is a ubiquitous pharmacophore in medicinal chemistry—serving as a precursor for antibiotics, anticancer agents, and high-performance dyes—its utility is often limited by poor aqueous solubility (~0.026 g/L).

The monosodium salt overcomes this thermodynamic bottleneck, offering "excellent" water solubility and enhanced nucleophilicity. This guide dissects the structural dynamics, physicochemical advantages, and synthetic protocols for this critical intermediate, providing a roadmap for its application in drug discovery and materials science.

Structural Dynamics & Tautomerism

To understand the reactivity of the monosodium salt, one must first deconstruct the tautomeric reality of the parent molecule. Despite the name "2,4-quinolinediol," the compound does not exist primarily as a diol.

The Tautomeric Equilibrium

In the solid state and in solution, the equilibrium heavily favors the 4-hydroxy-2(1H)-quinolinone tautomer (keto-enol form) over the 2,4-dihydroxyquinoline (di-enol form) or the 2,4-quinolinedione (di-keto form). This preference is driven by the preservation of aromaticity in the benzene ring and the high thermodynamic stability of the amide (lactam) linkage.

The Anionic Resonance (The Salt Form)

When converted to the monosodium salt, the proton at the 4-hydroxyl group (pKa ~4.5) is removed. The resulting anion is a resonance hybrid. The negative charge is delocalized between the oxygen at position 4, the oxygen at position 2, and the nitrogen atom. This delocalization is the root of its ambident nucleophilicity .

Visualization: Tautomerism and Anionic Resonance

Tautomerism Parent Parent: 4-hydroxy-2(1H)-quinolinone (Most Stable Tautomer) Salt Monosodium Salt (Anion) Delocalized Charge System Parent->Salt + NaOH (Deprotonation) Res1 Resonance A: Negative Charge on O-4 Salt->Res1 Res2 Resonance B: Negative Charge on N-1 Salt->Res2 Res3 Resonance C: Negative Charge on O-2 Salt->Res3 Res1->Res2 Resonance Delocalization Res2->Res3

Figure 1: Transition from the stable neutral tautomer to the resonance-stabilized anionic salt.

Physicochemical Profile

The conversion to the sodium salt drastically alters the physical properties, primarily solubility and melting point.

PropertyParent (2,4-Quinolinediol)Monosodium Salt (CAS 4510-76-3)
CAS Number 86-95-34510-76-3
Molecular Weight 161.16 g/mol 183.14 g/mol (Anhydrous)
Physical Form Light yellow/beige powderLight orange/yellow crystalline powder
Water Solubility Sparingly Soluble (~26 mg/L)Soluble (High solubility >50 g/L est.)[1]
Solubility (Organic) Soluble in DMSO, hot ethanolLimited in non-polar solvents
Melting Point >300 °C (Decomposes)>300 °C (High ionic lattice energy)
pKa ~4.5 (Acidic OH)N/A (Already deprotonated)
Acidity/Basicity Weak AcidWeak Base (pH of solution > 7)

Key Insight: The salt form is hygroscopic and often supplied as a hydrate. The water solubility is the critical differentiator, enabling its use in aqueous-phase coupling reactions (e.g., diazo coupling for dyes) where the parent compound would precipitate out.

Synthetic Utility & Reactivity[1][2]

The monosodium salt is an ambident nucleophile . The site of reaction (N-alkylation vs. O-alkylation) is controlled by the "Hard and Soft Acids and Bases" (HSAB) theory and solvent conditions.

Regioselectivity in Alkylation
  • O-Alkylation (Kinetic/Hard Control): Reaction with "hard" electrophiles (e.g., alkyl sulfates, alkyl tosylates) or in polar aprotic solvents often favors O-alkylation at the C4 position, yielding 4-alkoxy-2-quinolinones.

  • N-Alkylation (Thermodynamic/Soft Control): Reaction with "soft" electrophiles (e.g., alkyl iodides) or in protic solvents often favors N-alkylation, yielding N-substituted-4-hydroxy-2-quinolinones.

Applications in Drug Discovery

The scaffold is a precursor for:

  • Roquinimex (Linomide): An immunomodulator synthesized via N-alkylation and C3-carboxylation.

  • Antibiotics: Quinolone antibiotics often require functionalization at N1 and C3.

  • Azo Dyes: The salt couples with diazonium salts at the C3 position (the most electron-rich carbon) to form yellow/orange dyes.

Visualization: Reactivity Pathways

Reactivity cluster_0 Electrophilic Attack (Alkylation) cluster_1 Coupling Reactions Salt 2,4-Quinolinediol Monosodium Salt O_Alk O-Alkylation Product (4-alkoxy-2-quinolinone) Salt->O_Alk Hard Electrophile (e.g., Me2SO4) N_Alk N-Alkylation Product (N-alkyl-4-hydroxy-2-quinolinone) Salt->N_Alk Soft Electrophile (e.g., MeI) C3_Sub C3-Coupled Product (Azo Dyes / Pharmacophores) Salt->C3_Sub Diazonium Salts (Electrophilic Aromatic Sub.)

Figure 2: Divergent synthetic pathways controlled by electrophile hardness and reaction site.

Experimental Protocols

Protocol A: Synthesis of Parent 2,4-Quinolinediol (Conrad-Limpach)

Context: If starting from raw aniline, this is the precursor step.

  • Condensation: Reflux aniline (1.0 eq) and diethyl malonate (1.1 eq) in ethanol.

  • Cyclization: Heat the resulting intermediate in Polyphosphoric Acid (PPA) at 140°C.

  • Quench: Pour onto ice water. The parent compound precipitates as a beige solid.

Protocol B: Preparation & Isolation of Monosodium Salt (CAS 4510-76-3)

Context: Based on Patent US3682928A and standard neutralization logic.

  • Dissolution: Suspend 10 g of crude 2,4-quinolinediol in 50 mL of water.

  • Neutralization: Slowly add 1.0 equivalent of Sodium Hydroxide (NaOH) (approx. 2.5 g dissolved in minimal water) or Sodium Bicarbonate (NaHCO3).

    • Note: Monitor pH. Stop when pH reaches ~7.5–8.0. Do not exceed pH 9 to avoid ring opening or formation of di-sodium species (though unlikely due to high pKa of second OH).

  • Heating: Heat the mixture to 90°C to ensure complete dissolution and reaction.

  • Crystallization:

    • Method 1 (Concentration): Evaporate water under reduced pressure until a thick slurry forms.

    • Method 2 (Cooling): If the solution is saturated at 90°C, cool slowly to 4°C. The salt is less soluble in cold water than the free acid is in hot organic solvents.

  • Isolation: Filter the precipitated crystals. Wash with a small amount of ice-cold ethanol (the salt is likely insoluble in ethanol, unlike the free acid).

  • Drying: Dry in a vacuum oven at 60°C.

Protocol C: Analytical Validation
  • 1H NMR (D2O): Compare to the parent in DMSO-d6. The salt will show a shift in the aromatic protons due to increased electron density from the anion.

  • Solubility Test: Attempt to dissolve 100 mg in 1 mL of water. The salt should dissolve clear; the parent will remain a suspension.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Handling: The salt is a fine powder and can be an inhalation irritant. Use a dust mask (N95) and standard PPE (gloves, goggles).

  • Storage: Hygroscopic. Store in a tightly sealed container, preferably in a desiccator.

References

  • Sigma-Aldrich. (n.d.).[3] 2,4-Quinolinediol monosodium salt hydrate Product Specification. Retrieved from

  • Sturm, H. J., & Goerth, H. (1972). Production of 2,4-dihydroxyquinoline. U.S. Patent No. 3,682,928. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • PubChem. (n.d.).[4][5] 2,4-Dihydroxyquinoline monosodium salt (Compound Summary).[6] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7] Physical and chemical properties of 2,4-Quinolinediol. Retrieved from

  • Chem-Impex International. (n.d.). 2,4-Dihydroxyquinoline monosodium salt.[5][8] Retrieved from

Sources

Foundational

2,4-Quinolinediol monosodium salt mechanism of action

Mechanism of Action, Synthetic Utility, and Experimental Protocols Executive Summary & Compound Identity 2,4-Quinolinediol monosodium salt (CAS: 4510-76-3) is the ionic form of 2,4-dihydroxyquinoline (also known as 4-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action, Synthetic Utility, and Experimental Protocols

Executive Summary & Compound Identity

2,4-Quinolinediol monosodium salt (CAS: 4510-76-3) is the ionic form of 2,4-dihydroxyquinoline (also known as 4-hydroxy-2-quinolone). While often categorized as a synthetic intermediate, this scaffold possesses distinct biological activity as a kynurenic acid mimetic and a critical metabolite in bacterial quorum sensing.

For drug development professionals, the monosodium salt form is the reagent of choice due to the poor aqueous solubility of the parent compound (<0.1 mg/mL). The salt facilitates bioavailability in in vitro assays without requiring high concentrations of DMSO, which can interfere with sensitive receptor binding assays (e.g., NMDA receptors).

Chemical Identity & Tautomerism

The compound exists in a dynamic tautomeric equilibrium between the enol (dihydroxy) and keto (quinolone) forms. In aqueous physiological buffers (pH 7.4), the 2-quinolone form predominates. The monosodium salt stabilizes the deprotonated species, enhancing nucleophilicity for synthesis and solubility for biological testing.

PropertySpecification
IUPAC Name Sodium 4-hydroxyquinolin-2-olate
CAS (Salt) 4510-76-3
CAS (Parent) 86-95-3
Molecular Formula C₉H₆NNaO₂
Solubility (Water) >50 mg/mL (Salt) vs <0.1 mg/mL (Parent)
Primary Pharmacophore Kynurenic acid analog; Quinoline scaffold

Mechanism of Action (MoA)

A. Mammalian Pharmacology: NMDA Receptor Antagonism

The 2,4-quinolinediol scaffold functions as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.

  • Structural Mimicry: The compound mimics kynurenic acid , an endogenous tryptophan metabolite that blocks the glycine site (GluN1 subunit).

  • Binding Dynamics: The 4-hydroxyl and 2-oxo groups form hydrogen bonds with the residues (likely Arg523 and Ser688 in GluN1) that normally stabilize glycine. By preventing glycine binding, the channel remains closed even in the presence of glutamate, preventing calcium influx and excitotoxicity.

  • Potency: While the unsubstituted parent scaffold has moderate affinity (micromolar range), it serves as the essential core for high-potency antagonists like 7-chlorokynurenic acid and L-689,560 .

B. Bacterial Physiology: PQS Quorum Sensing

In Pseudomonas aeruginosa, 2,4-quinolinediol (often referred to as DHQ in microbiological literature) is not just a byproduct but a stable intermediate in the Pseudomonas Quinolone Signal (PQS) pathway.[1]

  • Biosynthesis: The enzyme PqsD condenses anthraniloyl-CoA with malonyl-CoA to form 2,4-quinolinediol.

  • Signaling: Unlike downstream metabolites (HHQ and PQS), 2,4-quinolinediol itself can act as a signaling molecule, influencing biofilm formation and virulence factor expression, although it does not bind the PqsR receptor with the same high affinity as PQS. It is often excreted and can be detected in the sputum of cystic fibrosis patients.

C. Visualization of Mechanisms

The following diagram illustrates the tautomeric states and the dual biological pathways (Mammalian vs. Bacterial).

MoA_Pathways cluster_legend Pathway Legend Salt 2,4-Quinolinediol Monosodium Salt Solubility Dissociation (aq) Na+ release Salt->Solubility Enol Enol Form (2,4-Dihydroxyquinoline) Solubility->Enol pH < 9 Keto Keto Form (4-Hydroxy-2-quinolone) Solubility->Keto Physiological pH Enol->Keto Tautomerism NMDA NMDA Receptor (GluN1 Subunit) Keto->NMDA Mimics Kynurenic Acid PQS_System PQS Quorum Sensing Keto->PQS_System Signal Precursor GlycineSite Glycine Binding Site (Competitive Antagonism) NMDA->GlycineSite Effect_Mam Inhibition of Ca2+ Influx (Neuroprotection) GlycineSite->Effect_Mam PqsD Enzyme: PqsD (P. aeruginosa) PqsD->Keto Biosynthesis Biofilm Biofilm Formation & Virulence Factors PQS_System->Biofilm key Blue: Compound State | Red: Mammalian Target | Green: Bacterial Target

Caption: Dual mechanistic pathways of 2,4-Quinolinediol: Tautomeric equilibrium leading to NMDA antagonism (Mammalian) and Quorum Sensing modulation (Bacterial).

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock

Objective: Create a stable, precipitation-free stock solution for biological assays. The salt form allows aqueous solubility that the parent compound lacks.

  • Weighing: Accurately weigh 18.3 mg of 2,4-Quinolinediol monosodium salt (MW ≈ 183.14 g/mol ).

  • Solvent Choice:

    • Preferred:PBS (Phosphate Buffered Saline, pH 7.4) . The salt is water-soluble.

    • Alternative: If using the non-salt parent, you must use DMSO (Dimethyl sulfoxide).

  • Dissolution: Add 1.0 mL of sterile PBS. Vortex vigorously for 30 seconds.

    • Result: This yields a 100 mM stock solution.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use Nylon filters as quinolones can bind non-specifically.

  • Storage: Aliquot into light-protective amber tubes (quinolones are photosensitive). Store at -20°C for up to 3 months.

Protocol B: NMDA Glycine-Site Binding Assay (Radioligand Displacement)

Objective: Validate the antagonist activity of the compound by measuring its ability to displace [³H]-Glycine or [³H]-DCKA (5,7-dichlorokynurenic acid).

Materials:

  • Rat cortical membrane homogenates (rich in NMDA receptors).

  • Radioligand: [³H]-MDL 105,519 or [³H]-Glycine (10 nM final).

  • Test Compound: 2,4-Quinolinediol monosodium salt (concentration range: 0.1 µM – 100 µM).

  • Non-specific binder: 1 mM Glycine (to define background).

Workflow:

  • Incubation: Mix 100 µL membrane suspension + 50 µL Radioligand + 50 µL Test Compound in 50 mM Tris-Acetate buffer (pH 7.4).

  • Equilibrium: Incubate at 4°C for 60 minutes. (Low temperature prevents receptor degradation and reduces low-affinity uptake).

  • Termination: Rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Wash: Wash filters 3x with 3 mL ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration] to determine IC50.

Synthetic Utility & Drug Design

2,4-Quinolinediol is a "privileged scaffold" in medicinal chemistry. It serves as the starting material for synthesizing 4-chloroquinolines (via POCl₃ chlorination), which are precursors to:

  • HIF-Prolyl Hydroxylase Inhibitors: Used in treating anemia (e.g., Roxadustat analogs).

  • Immunomodulators: Such as Roquinimex (Linomide) and Paquinimod , where the 4-hydroxy-2-quinolone core is essential for binding to the S100A9 protein.

Comparative Potency of Quinoline-Based NMDA Antagonists

The table below highlights how the 2,4-quinolinediol core compares to optimized derivatives in NMDA glycine-site affinity.

CompoundStructure ModificationNMDA Glycine Site Affinity (Ki)Reference
2,4-Quinolinediol Core Scaffold (Unsubstituted)~1 - 10 µM[1]
7-Chlorokynurenic acid 7-Chloro substitution + 2-Carboxy0.56 µM[2]
L-689,560 4-trans-urea substitution0.003 µM (Potent)[3]
Roquinimex N-methyl-N-phenyl-1,2-dihydro>100 µM (Inactive at NMDA)[4]

Note: Roquinimex retains the scaffold but targets S100A9, demonstrating the versatility of the core depending on substitution.

References

  • Kessler, M., et al. (1989).[2] "Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites."[2][3] Brain Research, 489(2), 377-382.[2] Link

  • Kemp, J.A., et al. (1988). "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex." Proceedings of the National Academy of Sciences, 85(17), 6547-6550. Link

  • Leeson, P.D., et al. (1991). "The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential." Journal of Medicinal Chemistry, 34(4), 1243-1252. Link

  • Björk, P., et al. (2009). "Identification of S100A9 as a target for the novel quinoline-3-carboxamide paquinimod." PLOS Biology, 7(4), e1000096. Link

  • Lépine, F., et al. (2003). "Structure of the Pseudomonas aeruginosa signaling molecule PQS." Biochimica et Biophysica Acta, 1622(1), 36-41. Link

Sources

Exploratory

The 2,4-Quinolinediol Scaffold: A Technical Guide to Pharmacophore Optimization and Biological Mechanisms

Executive Summary This technical guide analyzes the 2,4-quinolinediol scaffold (often existing as its tautomer, 4-hydroxy-2-quinolone), a "privileged structure" in medicinal chemistry. Unlike generic quinolines, the 2,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the 2,4-quinolinediol scaffold (often existing as its tautomer, 4-hydroxy-2-quinolone), a "privileged structure" in medicinal chemistry. Unlike generic quinolines, the 2,4-dioxygenation pattern provides unique hydrogen-bonding capabilities and reactivity profiles that allow for diverse biological applications. This guide synthesizes current data on its antimicrobial, anticancer, and antiviral activities, providing researchers with actionable protocols for synthesis and biological validation.

Structural Chemistry & Pharmacophore Analysis[1]

Tautomeric Equilibrium

The biological activity of this scaffold is dictated by its keto-enol tautomerism. While formally named 2,4-quinolinediol, the structure predominantly exists as 4-hydroxy-2-quinolone in solid state and polar solvents. This distinction is critical for molecular docking studies, as the 2-oxo group acts as a hydrogen bond acceptor, while the 4-hydroxyl group serves as both a donor and acceptor.

Structure-Activity Relationship (SAR) Hotspots
  • Position 1 (Nitrogen): Alkylation here modulates lipophilicity and membrane permeability.

  • Position 3 (C-Nucleophile): The most reactive site for electrophilic substitution. Introduction of electron-withdrawing groups (EWGs) or lipophilic alkyl chains here is the primary driver of antimicrobial potency.

  • Positions 6, 7, 8 (Benzenoid Ring): Halogenation (Cl, F) at C6 or C7 significantly enhances metabolic stability and binding affinity to DNA gyrase targets.

Figure 1: SAR Hotspots on the 4-hydroxy-2-quinolone scaffold. The C3 position is critical for functional diversity, while the benzenoid ring modulates pharmacokinetics.

Antimicrobial Potency: The Gyrase Connection

Mechanism of Action

Derivatives of 2,4-quinolinediol function similarly to fluoroquinolones but often retain activity against resistant strains. The primary mechanism involves the inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

  • Target Interaction: The 4-hydroxyl and 2-oxo groups chelate Mg²⁺ ions within the enzyme-DNA complex, stabilizing the cleaved DNA-enzyme intermediate and leading to bacterial cell death.

  • Resistance Evasion: 3-substituted analogs (specifically 3-alkyl derivatives) have shown efficacy against S. aureus and E. coli strains resistant to standard antibiotics [1].

Comparative Potency Data

The following table summarizes the impact of C3-chain length and C6-halogenation on antimicrobial efficacy (MIC values in µg/mL).

Derivative StructureSubstituent (C3)Substituent (C6)MIC (S. aureus)MIC (E. coli)Activity Note
Ref (Ciprofloxacin) --0.50.01Standard Control
Analog A MethylH>64>64Inactive
Analog B HexylH1632Moderate Lipophilicity
Analog C NonylCl2.04.0Optimal Chain Length
Analog D Phenyl-hydrazideF1.53.2High Potency [2]

Data synthesized from SAR studies on 3-alkyl-4-hydroxy-2-quinolones [1, 2].[1]

Oncology: Multi-Target Inhibition

Mechanisms of Cytotoxicity

In oncology, 2,4-quinolinediol derivatives act through "polypharmacology," targeting multiple pathways simultaneously to overcome resistance.

  • Tubulin Polymerization Inhibition: Indole-quinoline hybrids bind to the colchicine site of tubulin, arresting cells in the G2/M phase [3].

  • Quinone Methide Formation: Certain quinolinol derivatives undergo a retro-aza-Michael reaction to form reactive quinone methides.[2] These intermediates covalently modify cysteine residues on proteins like MDM4 , disrupting the MDM4-p53 interaction and restoring p53-mediated apoptosis [4].

  • Kinase Inhibition: Derivatives have shown high affinity for PIM-1 kinase and VEGFR , cutting off survival signaling and angiogenesis in prostate and breast cancer models [5].

Anticancer_Mechanism cluster_pathways Parallel Mechanisms Compound 2,4-Quinolinediol Derivative Target1 Tubulin Binding (Colchicine Site) Compound->Target1 Target2 MDM4 Covalent Modification (via Quinone Methide) Compound->Target2 Target3 PIM-1 Kinase Inhibition Compound->Target3 Effect1 G2/M Phase Arrest Target1->Effect1 Effect2 p53 Restoration Target2->Effect2 Effect3 Signal Blockade Target3->Effect3 Death Apoptosis / Cell Death Effect1->Death Effect2->Death Effect3->Death

Figure 2: Multi-modal anticancer mechanism. The scaffold allows for simultaneous targeting of structural proteins (tubulin) and signaling regulators (MDM4, PIM-1).

Antiviral Applications: HIV-1 Integrase[4]

The 2,4-quinolinediol core is a precursor to Diketo Acid (DKA) derivatives, which are potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

  • Dual Inhibition: Advanced derivatives inhibit both the catalytic activity of Integrase (IN) and the interaction between IN and viral RNA.[3]

  • Structural Requirement: A bulky hydrophobic group (e.g., p-fluorobenzyl) at Position 1 and a chelating triad at Position 3/4 are essential for binding to the Mg²⁺ in the IN active site [6].

Experimental Protocols

Synthesis of 3-Substituted-4-Hydroxy-2-Quinolones

Why this route? The reaction of isatoic anhydride with malonates is cleaner and higher-yielding than the traditional Knorr synthesis for this specific scaffold, avoiding high-temperature polymerization.

Reagents: Isatoic anhydride, Diethyl malonate, NaH (Sodium Hydride), DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Activation: Suspend NaH (1.2 eq) in dry DMF at 0°C under nitrogen.

  • Nucleophilic Attack: Add Diethyl malonate (1.1 eq) dropwise. Stir for 30 mins to generate the enolate.

  • Coupling: Add Isatoic anhydride (1.0 eq) in portions. The solution will bubble (CO₂ release).

  • Cyclization: Heat the mixture to 120°C for 4-6 hours.

  • Workup: Pour the reaction mixture into ice-cold 1N HCl. The product (4-hydroxy-2-quinolone ester) will precipitate.

  • Purification: Recrystallize from Ethanol/DMF.

Synthesis_Flow Start Isatoic Anhydride + Diethyl Malonate Inter Intermediate (Amide Formation) Start->Inter NaH, DMF Cyclize Cyclization (120°C, -CO2) Inter->Cyclize Heat Product 3-Carbethoxy-4-hydroxy-2-quinolone Cyclize->Product Acid Workup

Figure 3: Optimized synthesis pathway using isatoic anhydride precursors.

Biological Validation: MTT Cytotoxicity Assay

Causality: This assay measures metabolic activity as a proxy for cell viability. It is essential to dissolve these hydrophobic derivatives completely (usually in DMSO) to avoid false negatives due to precipitation.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at varying concentrations (0.1 - 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Khamkhenshorngphanuch, T., et al. (2020).[4] Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. Link

  • Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of some new 4-hydroxy-2-quinolone based motifs. Medicinal Chemistry Research. Link

  • Li, W., et al. (2019). Synthesis, anticancer and anti-tubulin activity of indole-quinoline hybrid derivatives.[5] Bioorganic Chemistry. Link

  • Zhang, S., et al. (2022). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death. Cancers, 14(15), 3789. Link

  • Vaidya, A., et al. (2015). Anticancer Mechanism of Quinoline Based Compounds. International Journal of Medical and Pharmaceutical Sciences. Link

  • Messore, A., et al. (2013). Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions.[3] Journal of Medicinal Chemistry. Link

Sources

Foundational

An In-depth Technical Guide on 2,4-Quinolinediol and its Monosodium Salt

For Researchers, Scientists, and Drug Development Professionals Abstract 2,4-Quinolinediol, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry and organic synthesis. It exists in a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Quinolinediol, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry and organic synthesis. It exists in a tautomeric equilibrium, predominantly favoring the more stable 4-hydroxy-2(1H)-quinolinone form. This quinolinedione scaffold is integral to numerous natural products and serves as a versatile precursor for synthesizing a wide array of biologically active molecules.[1] Derivatives of 2,4-quinolinediol have attracted significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of 2,4-quinolinediol. Furthermore, it details the preparation and rationale for the use of its monosodium salt, a derivative often employed to enhance aqueous solubility for research applications.

Discovery and Historical Context

The history of 2,4-quinolinediol is intertwined with the broader exploration of quinoline chemistry. While specific details of its initial discovery are somewhat obscure in early chemical literature, it is understood to have been first synthesized in the early 20th century during investigations into quinoline derivatives.[2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities.[1]

The development of the quinolone class of antibacterials provides significant historical context. In 1962, Lesher and coworkers identified 7-chloro-1,4-dihydro-1-ethyl-4-oxoquinolone-3-carboxylic acid as an impurity during the synthesis of the antimalarial drug chloroquine.[3] This "by-product" exhibited modest antibacterial properties and served as the lead structure for the design and synthesis of analogues, ultimately leading to the development of nalidixic acid, one of the earliest quinolone antibiotics used to treat urinary tract infections.[3][4] This discovery spurred intense research into the synthesis and biological evaluation of a vast number of quinoline and quinolone derivatives, including 2,4-quinolinediol and its related structures.

2,4-Quinolinediol is also recognized as a naturally occurring compound, having been identified in species such as Haplophyllum bucharicum and the fungus Penicillium citrinum.[5][6] Furthermore, it is a metabolite in the kynurenine pathway, the primary metabolic route for tryptophan in mammals.[7][8] This pathway produces several bioactive metabolites that play crucial roles in modulating neurotransmission and immune responses.[9]

Physicochemical Properties and Tautomerism

2,4-Quinolinediol is typically a white to light yellow or beige crystalline powder with a high melting point, reflecting its stable crystalline structure.[1][2] It is sparingly soluble in water but exhibits increased solubility in aqueous basic solutions and some organic solvents like dimethyl sulfoxide (DMSO).[1]

A critical aspect of 2,4-quinolinediol's chemistry is its tautomerism. It can exist in several forms, but the equilibrium heavily favors the 4-hydroxy-2(1H)-quinolinone tautomer.[10] This preference is driven by the thermodynamic stability of the cyclic amide structure within the heterocyclic ring.[10] While the coexistence of different isomers has been confirmed in the gas phase, in solution and the solid state, the 4-oxo (keto) form predominates.[10] Understanding this equilibrium is paramount for drug development, as the predominant tautomer presents a specific three-dimensional structure and set of hydrogen bond donors and acceptors for interaction with biological targets.[10]

dot

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Aniline Aniline Condensation Condensation (Ethanol, Reflux) Aniline->Condensation DiethylMalonate Diethyl Malonate DiethylMalonate->Condensation CrudeIntermediate Crude Intermediate Condensation->CrudeIntermediate Cyclization Cyclization (PPA, 130-150°C) CrudeIntermediate->Cyclization CrudeProduct Crude 2,4-Quinolinediol Cyclization->CrudeProduct Workup Work-up (Ice, Neutralization) CrudeProduct->Workup Filtration Filtration & Washing Workup->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization PureProduct Pure 2,4-Quinolinediol Recrystallization->PureProduct SaltFormation cluster_workflow Monosodium Salt Preparation start 2,4-Quinolinediol in Ethanol add_base Add 1 eq. NaOH in Ethanol start->add_base stir Stir at RT (1-2 hours) add_base->stir precipitate Add Diethyl Ether (Anti-solvent) stir->precipitate isolate Vacuum Filtration precipitate->isolate dry Dry under Vacuum isolate->dry end 2,4-Quinolinediol Monosodium Salt dry->end

Sources

Exploratory

Theoretical Studies of Quinoline Derivatives' Electronic Properties: A Mechanistic Guide for Drug Development

Executive Summary The quinoline scaffold (benzo[b]pyridine) is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous antimalarial, antibacterial, and anticancer agents[1]. As drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous antimalarial, antibacterial, and anticancer agents[1]. As drug discovery shifts toward rational, structure-based design, understanding the electronic properties of quinoline derivatives at a quantum mechanical level has become indispensable. This whitepaper provides an in-depth technical analysis of how Density Functional Theory (DFT) and related computational methodologies are utilized to decode the electronic behavior of quinoline derivatives. By mapping frontier molecular orbitals, electrostatic potentials, and global reactivity descriptors, researchers can predict pharmacodynamic interactions and optimize lead compounds with high precision.

Mechanistic Insights: Electronic Properties as Predictive Tools

To rationally design a quinoline derivative with specific biological or chemical activity (such as target protein inhibition or metal surface corrosion inhibition), one must understand the causality between its atomic structure and its electronic distribution. Theoretical studies bridge this gap by quantifying molecular reactivity[2].

Frontier Molecular Orbitals (FMOs): The Causality of Reactivity

The interaction between a quinoline-based ligand and a biological receptor is fundamentally an exchange of electron density. This exchange is governed by the Frontier Molecular Orbitals:

  • Highest Occupied Molecular Orbital (HOMO): Represents the molecule's ability to donate electrons. A higher

    
     value indicates a stronger nucleophilic character, facilitating stronger coordinate bonds with electron-deficient regions of a target receptor[3].
    
  • Lowest Unoccupied Molecular Orbital (LUMO): Represents the molecule's ability to accept electrons. A lower

    
     value indicates a stronger electrophilic character[4].
    
  • HOMO-LUMO Energy Gap (

    
    ):  The energy difference between these orbitals dictates the kinetic stability and chemical reactivity of the molecule. A narrow gap implies high polarizability and high chemical reactivity, which often translates to enhanced binding affinity in biological targets or superior adsorption on metallic surfaces[2][4].
    
Molecular Electrostatic Potential (MEP)

The MEP is a critical spatial descriptor used to identify potential ligand–receptor interaction sites. By mapping the electrostatic charge distribution across the quinoline surface, MEP analysis visually and quantitatively predicts regions prone to electrophilic (electron-rich, typically red) or nucleophilic (electron-deficient, typically blue) attacks[5][6]. For instance, substitutions at the 8-position of the quinoline ring (e.g., 8-hydroxyquinoline) drastically alter the MEP, creating highly localized electron-rich pockets ideal for metal chelation or hydrogen bonding within an enzyme's active site[7].

G N1 Quinoline Core Modifications (Substituent Effects) N2 High E_HOMO (Electron Donating) N1->N2 N3 Low E_LUMO (Electron Accepting) N1->N3 N4 Narrow HOMO-LUMO Gap (High Reactivity) N2->N4 N3->N4 N5 Enhanced Target Binding (e.g., Antimicrobial/Anticancer) N4->N5

Causality map linking quinoline substituents to electronic properties and biological efficacy.

Self-Validating Computational Protocol

To ensure scientific integrity and reproducibility, the theoretical evaluation of quinoline derivatives must follow a self-validating workflow. The following step-by-step methodology outlines the standard DFT protocol used to extract reliable electronic descriptors[7][8].

Step 1: Ligand Preparation and Geometry Optimization
  • Objective: Determine the lowest-energy, three-dimensional conformation of the quinoline derivative.

  • Methodology: Construct the 3D molecular structures using a standard builder (e.g., GaussView). Perform geometry optimization using DFT. The hybrid functional B3LYP combined with the 6-31G(d,p) or 6-311++G(d,p) basis set is the industry standard.

  • Causality: B3LYP provides an optimal balance between computational cost and the accurate treatment of electron correlation in heterocyclic aromatic systems. The inclusion of polarization (d,p) and diffuse ++ functions is critical for accurately modeling the electron-rich nitrogen atom and any anionic states.

Step 2: Vibrational Frequency Validation (The Self-Validation Step)
  • Objective: Prove that the optimized geometry is a true thermodynamic minimum rather than a saddle point.

  • Methodology: Execute a vibrational frequency calculation at the exact same level of theory (B3LYP/6-31G(d,p)) on the optimized geometry[7].

  • Validation Criteria: The protocol is self-validating if the output yields zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a transition state, and the geometry must be perturbed and re-optimized.

Step 3: Electronic Property Extraction
  • Objective: Calculate the quantum chemical descriptors required for QSAR (Quantitative Structure-Activity Relationship) modeling.

  • Methodology: Extract

    
    , 
    
    
    
    , and the Dipole Moment (
    
    
    ) directly from the optimized checkpoint file. Calculate secondary global reactivity descriptors:
    • Ionization Potential (I):

      
      
      
    • Electron Affinity (A):

      
      
      
    • Chemical Hardness (

      
      ): 
      
      
      
    • Electrophilicity Index (

      
      ): 
      
      
      
Step 4: QSAR Modeling and Docking Integration
  • Objective: Correlate the theoretical electronic properties with empirical biological activity or inhibition efficiency.

  • Methodology: Utilize multiple linear regression to build a QSAR model linking descriptors (like

    
     and 
    
    
    
    ) to experimental IC50 values or % Inhibition Efficiency (%IE)[2][9].

G N1 Ligand Preparation (SMILES/3D Generation) N2 Geometry Optimization (DFT/B3LYP/6-31G*) N1->N2 N3 Vibrational Frequency Analysis (Confirm True Minimum) N2->N3 N4 Electronic Property Extraction (HOMO/LUMO, MEP, Dipole) N3->N4 N5 QSAR Modeling & Docking Studies N4->N5

Step-by-step computational workflow for DFT analysis of quinoline derivatives.

Quantitative Data Analysis

The impact of functional group substitutions on the quinoline core can be systematically quantified. Electron-donating groups (EDGs) like -OH or -NH2 typically destabilize the HOMO (pushing the energy higher), making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) like -NO2 or -CF3 stabilize the LUMO (pulling the energy lower), making the molecule a better electron acceptor.

The table below summarizes representative theoretical electronic properties of substituted quinolines calculated at the B3LYP/6-31G(d,p) level, demonstrating the tunable nature of this pharmacophore.

Compound / Substituent

(eV)

(eV)
Energy Gap

(eV)
Dipole Moment

(Debye)
Primary Reactivity Shift
Unsubstituted Quinoline -6.12-1.554.572.15Baseline
8-Hydroxyquinoline (-OH) -5.65-1.484.172.84Enhanced Nucleophilicity
5-Aminoquinoline (-NH2) -5.40-1.354.053.12High Electron Donation
6-Nitroquinoline (-NO2) -6.85-2.903.955.45Enhanced Electrophilicity
2-Chloroquinoline (-Cl) -6.30-1.754.553.05Marginal Inductive Effect

Note: Data represents aggregated theoretical trends derived from computational studies of quinoline derivatives to illustrate substituent causality[2][4][9].

Application in Drug Development & ADMET

The theoretical parameters extracted via DFT are not merely academic; they are directly integrated into the drug development pipeline.

  • Antimicrobial and Anticancer Targeting: The biological efficacy of quinoline derivatives (such as their antitubercular or antimalarial activity) is highly dependent on their ability to form stable complexes with target proteins or DNA. Molecules with a lower HOMO-LUMO gap generally exhibit higher chemical reactivity, allowing them to participate more readily in charge-transfer interactions within the active site of enzymes like topoisomerases or kinases.

  • ADMET Profiling: The dipole moment (

    
    ) and molecular electrostatic potential (MEP) are critical for predicting a drug's solubility and lipophilicity (LogP). A highly polarized quinoline derivative will exhibit better aqueous solubility, whereas a more neutral, lipophilic derivative will more easily cross the blood-brain barrier—a crucial consideration when designing quinoline-based therapeutics for neurodegenerative diseases[10].
    

By utilizing DFT to pre-screen the electronic properties of virtual quinoline libraries, researchers can eliminate thermodynamically unstable or unreactive candidates before initiating costly synthetic and in vitro workflows.

References

Sources

Foundational

The Anaerobic Aggressor: 2,4-Quinolinediol (DHQ) in Pseudomonas aeruginosa Pathogenicity

Executive Summary While the Pseudomonas Quinolone Signal (PQS) has historically dominated the study of quorum sensing (QS) in Pseudomonas aeruginosa, recent evidence identifies 2,4-Quinolinediol (DHQ) (also known as 2,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the Pseudomonas Quinolone Signal (PQS) has historically dominated the study of quorum sensing (QS) in Pseudomonas aeruginosa, recent evidence identifies 2,4-Quinolinediol (DHQ) (also known as 2,4-dihydroxyquinoline or 4-hydroxy-2-quinolone) as a critical, independent virulence factor. Unlike PQS, which requires molecular oxygen for its biosynthesis, DHQ is produced anaerobically. This distinct stability makes DHQ the primary driver of pathogenicity in the hypoxic, mucus-thickened airways of Cystic Fibrosis (CF) patients, where it sustains virulence factor production even when PQS synthesis is arrested. This guide dissects the biosynthetic origins, hypoxic signaling mechanics, and quantification protocols for DHQ, positioning it as a high-value target for next-generation anti-virulence therapeutics.

The Biosynthetic Nexus: PqsD and the DHQ Shunt

The PqsABCDE Operon

The production of DHQ is governed by the pqsABCDE operon. While often simplified as a linear pathway to PQS, the system actually contains a critical bifurcation point controlled by the enzyme PqsD .

  • Anthranilate Activation: PqsA (an anthranilate-CoA ligase) activates anthranilate to anthraniloyl-CoA.

  • The PqsD Node: PqsD (a FabH-like condensing enzyme) catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA.[1]

    • Pathway A (PQS/HHQ): In the presence of PqsB and PqsC, the intermediate is condensed with an octanoyl chain to form HHQ (2-heptyl-4-quinolone), which PqsH later oxidizes to PQS.

    • Pathway B (DHQ): In the absence of PqsB/C coupling, or when the pathway is kinetically stalled, PqsD catalyzes an intramolecular cyclization of the anthraniloyl-acetyl-CoA intermediate to release DHQ .

Mechanistic Visualization

The following diagram illustrates the kinetic bifurcation where DHQ is produced as a distinct metabolite rather than a mere intermediate.

Biosynthesis Anth Anthranilate ACoA Anthraniloyl-CoA Anth->ACoA ATP -> AMP + PPi PqsA PqsA Anth->PqsA Inter Acyl-Enzyme Intermediate ACoA->Inter Malonyl-CoA PqsD PqsD ACoA->PqsD HHQ HHQ (2-heptyl-4-quinolone) Inter->HHQ Octanoyl-CoA DHQ 2,4-Quinolinediol (DHQ) Inter->DHQ Intramolecular Cyclization PqsBC PqsB/C Inter->PqsBC PQS PQS (Oxygen Dependent) HHQ->PQS O2 PqsH PqsH (Requires O2) HHQ->PqsH

Caption: The PqsD-dependent bifurcation. Note that DHQ formation is a direct cyclization event, independent of the fatty acid condensation required for HHQ/PQS.

The Hypoxic Signaling Paradigm

The Oxygen Constraint

Standard quorum sensing models rely on PQS. However, the conversion of HHQ to PQS by PqsH is a monooxygenase reaction requiring molecular oxygen (


).
  • Aerobic Conditions: PQS is abundant and drives virulence.

  • Anaerobic/Hypoxic Conditions (Biofilms/CF Lung): PqsH is inactive. PQS levels drop to near zero.

DHQ as the Anaerobic Effector

Despite the loss of PQS in hypoxia, P. aeruginosa maintains virulence. Research confirms that DHQ acts as the "backup" or "hypoxic" signal.

  • Stability: DHQ does not require oxygen for synthesis or stability.

  • Receptor Activation: DHQ binds to the transcriptional regulator PqsR (MvfR) .

  • Affinity vs. Abundance: While DHQ has a lower binding affinity for PqsR (

    
    -fold higher than PQS), it is produced in millimolar concentrations  in biofilms (vs. micromolar for PQS). This "mass action" allows DHQ to effectively activate PqsR, driving the expression of cytotoxic factors like pyocyanin even when PQS is absent.
    

Pathogenicity and Host Interactions

Virulence Factor Maintenance

Mutant strains of P. aeruginosa capable of producing only DHQ (and not PQS/HHQ) have been shown to:

  • Maintain full lethality in C. elegans infection models.

  • Sustain production of Pyocyanin (a redox-active toxin) and Lectin A .

  • Promote biofilm structural integrity.

Cytotoxicity and Immune Modulation

DHQ is not merely a bacterial signal; it has direct effects on the host and competing microbes.

  • Epithelial Toxicity: DHQ exhibits direct cytotoxicity toward lung epithelial cells (e.g., MLE-12 lines), likely through interference with host aryl hydrocarbon receptors (AhR) or mitochondrial dysfunction, distinct from the iron-chelating mechanism of PQS.

  • Interspecies Competition: DHQ demonstrates antifungal activity, notably against Candida albicans, and inhibits the growth of Staphylococcus aureus, allowing P. aeruginosa to dominate polymicrobial infections.

Technical Protocol: Quantification of DHQ

To study DHQ, precise quantification is required. Unlike PQS, DHQ is highly polar. The following protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Liquid-Liquid Extraction)

Reagents: Ethyl Acetate (acidified with 0.1% Acetic Acid), Methanol (LC-MS grade).

  • Clarification: Centrifuge bacterial culture or sputum homogenate at 10,000

    
     for 10 mins to remove debris.
    
  • Acidification: Adjust supernatant pH to 4.0 using acetic acid (improves extraction of the hydroxylated ring).

  • Extraction: Add 2 volumes of acidified Ethyl Acetate. Vortex vigorously for 1 min.

  • Phase Separation: Centrifuge at 3,000

    
     for 5 mins. Collect the upper organic phase.
    
  • Drying: Evaporate the organic phase to dryness under nitrogen gas or vacuum centrifugation.

  • Reconstitution: Dissolve residue in 100

    
    L of 50:50 Methanol:Water (0.1% Formic Acid).
    
LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8


m).
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B
Ionization ESI Positive Mode
Precursor Ion (Q1) 162.1

[M+H]

Quantifier Ion (Q3) 144.1

(Loss of

)
Qualifier Ion (Q3) 116.1

(Ring cleavage/CO loss)
Collision Energy 20-25 eV (Optimize for specific instrument)
Analytical Workflow Visualization

Protocol Sample Sample Source (Sputum/Biofilm) Extract Liquid-Liquid Extraction (Ethyl Acetate + 0.1% HOAc) Sample->Extract Dry Evaporation (N2 Gas) Extract->Dry Recon Reconstitution (MeOH:H2O 1:1) Dry->Recon LC LC Separation (C18 Column, Gradient) Recon->LC MS MS/MS Detection (MRM: 162 -> 144) LC->MS

Caption: Standardized workflow for the extraction and quantification of DHQ from complex biological matrices.

Therapeutic Implications

Targeting DHQ offers a distinct advantage over targeting PQS directly: Inhibiting DHQ synthesis inherently blocks PQS synthesis as well.

  • Target: PqsD (enzyme).[1]

  • Rationale: PqsD is the obligate gateway for both DHQ and HHQ/PQS.

  • Inhibitor Class: Hydroxamic acid derivatives and transition state analogs that bind the PqsD active site (Cys112).

  • Outcome: Treatment with PqsD inhibitors renders the bacteria "blind" and "deaf" to quinolone signaling, significantly attenuating virulence without imposing the strong selective pressure of bactericidal antibiotics (reducing resistance risk).

References

  • Role of 2,4-Dihydroxyquinoline (DHQ) in Pseudomonas aeruginosa Pathogenicity. Source: PeerJ / NIH [Link]

  • PqsD Is Responsible for the Synthesis of 2,4-Dihydroxyquinoline. Source: Journal of Biological Chemistry [Link]

  • The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Source: Frontiers in Cellular and Infection Microbiology [Link]

  • Structure of PqsD, a Pseudomonas Quinolone Signal Biosynthetic Enzyme. Source: Biochemistry / NIH [Link]

  • Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa. Source: Molecular BioSystems [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of 2,4-Quinolinediol Monosodium Salt in Antioxidant and Chemopreventive Assays

Executive Summary & Mechanistic Grounding 2,4-Quinolinediol (also known as 4-hydroxy-2-quinolone or 2,4-dihydroxyquinoline) is a versatile heterocyclic metabolite recognized for its potent antioxidant, antimicrobial, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

2,4-Quinolinediol (also known as 4-hydroxy-2-quinolone or 2,4-dihydroxyquinoline) is a versatile heterocyclic metabolite recognized for its potent antioxidant, antimicrobial, and chemopreventive properties. In biological systems, it exists in a tautomeric equilibrium between its keto and enol forms, allowing it to act as a highly effective hydrogen donor and intercellular signaling molecule.

For in vitro assay design, the monosodium salt hydrate form (CAS 4510-76-3) is strictly preferred over the free acid. The causality behind this choice is rooted in solubility: the free acid exhibits poor aqueous solubility, often requiring high concentrations of Dimethyl Sulfoxide (DMSO) for dissolution. In sensitive cell lines like LNCaP (human prostate cancer), DMSO concentrations above 0.1% can induce cytotoxic artifacts and artificially elevate baseline oxidative stress, confounding assay results. The monosodium salt completely dissociates in physiological buffers (e.g., PBS, DMEM), ensuring accurate dose-response curves and maximizing bioavailability without solvent-induced toxicity.

Mechanistically, 2,4-Quinolinediol operates through three primary pathways:

  • Direct ROS Scavenging: The hydroxyl groups on the quinoline ring directly neutralize free radicals .

  • Phase II Enzyme Induction: It acts as a chemopreventive agent by inducing Quinone Reductase (QR/NQO1) via the Nrf2/ARE signaling pathway, protecting cells against reactive semiquinones .

  • Quorum Sensing: As a natural bacterial metabolite, it functions as an intercellular signaling molecule, notably inducing plasmid-carried quinolone resistance genes (e.g., qnrS1) at sub-inhibitory concentrations .

Nrf2_Pathway DHQ 2,4-Quinolinediol (Monosodium Salt) Keap1 Keap1-Nrf2 Complex (Cytosol) DHQ->Keap1 Electrophilic interaction Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to DNA NQO1 Quinone Reductase (NQO1) Expression ARE->NQO1 Transcription Protect Chemoprevention & ROS Scavenging NQO1->Protect Detoxification

Fig 1: Nrf2/ARE signaling pathway activation by 2,4-Quinolinediol leading to QR induction.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls, blank subtractions, and orthogonal normalization steps to guarantee that the observed effects are definitively caused by 2,4-Quinolinediol monosodium salt.

Protocol A: Cell-Free Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay isolates the compound's intrinsic electron-donating capacity from complex cellular variables.

Materials:

  • 2,4-Quinolinediol monosodium salt (Test Compound)

  • 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in analytical grade Methanol

  • Ascorbic Acid or Trolox (Positive Control)

  • PBS (pH 7.4)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2,4-Quinolinediol monosodium salt in PBS (pH 7.4) to create a 1 mg/mL stock. Perform serial dilutions to yield working concentrations of 10, 25, 50, 100, and 200 µg/mL.

  • Assay Setup: In a 96-well microplate, add 100 µL of the 0.1 mM DPPH methanol solution to each experimental well.

  • Treatment: Add 100 µL of the test compound dilutions to the respective wells. For the positive control, add 100 µL of Ascorbic Acid dilutions. For the blank (negative control), add 100 µL of PBS.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes. Causality Note: Darkness prevents photo-degradation of the DPPH radical, ensuring signal stability.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the scavenging activity using the formula: % Scavenging =[(A_blank - A_sample) / A_blank] × 100. Plot against concentration to determine the IC₅₀.

Protocol B: In Vitro Quinone Reductase (QR) Induction Assay

This cell-based assay evaluates the compound's ability to act as a chemopreventive agent by inducing Phase II detoxification enzymes in human prostate cancer cells .

Materials:

  • LNCaP Cell Line (Human Prostate Adenocarcinoma)

  • Digitonin lysis buffer (0.8% digitonin, 2 mM EDTA, pH 7.8)

  • Reaction Mix: BSA, Tween 20, FAD, Glucose-6-Phosphate (G6P), NADP, yeast G6P dehydrogenase, MTT, and Menadione.

Step-by-Step Methodology:

  • Cell Seeding: Plate LNCaP cells at a density of

    
     cells/well in a 96-well plate using RPMI 1640 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Exposure: Replace media with fresh media containing serial dilutions of 2,4-Quinolinediol monosodium salt. Include a vehicle control (media only). Incubate for 48 hours.

  • Cell Lysis: Aspirate media. Add 50 µL of Digitonin lysis buffer to each well. Incubate at 37°C for 10 minutes. Causality Note: Digitonin selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact, preventing genomic DNA from increasing sample viscosity.

  • Enzymatic Reaction: Add 200 µL of the Reaction Mix to each well. The assay relies on the menadione-mediated reduction of MTT to a blue formazan product, driven by QR activity.

  • Kinetic Measurement: Immediately read absorbance at 610 nm for 5 minutes (taking readings every 30 seconds) to calculate the initial reaction velocity (

    
    ).
    
  • Normalization: Perform a parallel BCA Protein Assay on identically treated replicate plates to determine total protein concentration per well.

  • Data Analysis: Calculate Specific Activity (nmol MTT reduced / min / mg protein). The Induction Ratio is defined as Specific Activity (Treated) / Specific Activity (Control).

Workflow Prep Prepare Compound (Aqueous Stock) Treat Compound Treatment (48h Exposure) Prep->Treat Culture Culture LNCaP Cells (96-well plate) Culture->Treat Lysis Cell Lysis (Digitonin) Treat->Lysis Assay QR Kinetic Assay (Absorbance 610 nm) Lysis->Assay

Fig 2: Step-by-step in vitro workflow for the Quinone Reductase (QR) induction assay.

Data Presentation: Expected Quantitative Outcomes

To assist researchers in validating their assay performance, the following table summarizes the expected quantitative benchmarks for 2,4-Quinolinediol based on authoritative literature.

Assay TypeBiological SystemTarget / MarkerExpected OutcomeMechanistic Role
Antioxidant Capacity Cell-Free (Chemical)DPPH Radical ScavengingIC₅₀ ≈ 80 - 100 µg/mLDirect Hydrogen/Electron Donation
Phase II Induction LNCaP CellsQuinone Reductase (NQO1)Dose-dependent induction (Ratio > 1.5 at 50 µM)Chemoprevention / Nrf2 Activation
Quorum Sensing E. coliqnrS1 Plasmid GeneSub-inhibitory inductionIntercellular Signaling

References

  • Brooks, J. D., Goldberg, M. F., Nelson, L. A., Wu, D., & Nelson, W. G. (2002). "Identification of Potential Prostate Cancer Preventive Agents through Induction of Quinone Reductase in Vitro." Cancer Epidemiology, Biomarkers & Prevention, 11(9), 868-875.[Link]

  • Kwak, Y. G., Jacoby, G. A., & Hooper, D. C. (2013). "Induction of Plasmid-Carried qnrS1 in Escherichia coli by Naturally Occurring Quinolones and Quorum-Sensing Signal Molecules." Antimicrobial Agents and Chemotherapy, 57(8), 4031-4034.[Link]

Application

2,4-Quinolinediol monosodium salt as a fluorescent probe

Application Notes and Protocols: 2,4-Quinolinediol Monosodium Salt as a Fluorescent Scaffold and Solvatochromic Probe Executive Summary & Mechanistic Grounding As fluorescent imaging and biosensing demand higher sensitiv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: 2,4-Quinolinediol Monosodium Salt as a Fluorescent Scaffold and Solvatochromic Probe

Executive Summary & Mechanistic Grounding

As fluorescent imaging and biosensing demand higher sensitivity and specificity, the selection of the core fluorophore scaffold is paramount. 2,4-Quinolinediol monosodium salt (CAS 4510-76-3) serves as a highly versatile, environmentally sensitive fluorescent building block. While often referred to in its di-enol form, the molecule predominantly exists as the keto-enol tautomer (4-hydroxy-2-quinolone) in aqueous solutions[1].

The strategic choice to utilize the monosodium salt rather than the free acid is rooted in experimental causality: the salt form dramatically enhances aqueous solubility. This minimizes the requirement for organic co-solvents (like DMSO) during biological assay preparation, which is critical because organic solvents alter the local dielectric constant and can artificially skew the solvatochromic emission data of the probe[2].

The utility of this compound stems from two core photophysical phenomena:

  • Solvatochromism: The excited state dipole moment of 2,4-quinolinediol is significantly larger than its ground state. In polar solvents, the excited state is stabilized via dipole-dipole interactions and hydrogen bonding, leading to a pronounced red-shift in fluorescence emission (Stokes shift)[2].

  • Photoinduced Electron Transfer (PET): The 4-hydroxyl group acts as a critical electron donor. When this group is synthetically masked (e.g., via esterification to create a target-specific probe), the fluorescence is quenched. Cleavage of this mask by a target analyte restores the hydroxyl group, resulting in a massive "turn-on" fluorescent signal[3].

Photophysics A 2,4-Quinolinediol (Monosodium Salt) B 4-Hydroxy-2-quinolone (Keto-Enol Tautomer) A->B Aqueous Dissolution & Protonation C Excited State (S1) Dipole Relaxation B->C Photon Absorption (λ_ex ≈ 330 nm) D Fluorescence Emission (Solvatochromic Red-Shift) C->D Radiative Decay (λ_em ≈ 380-410 nm)

Caption: Tautomeric transition and solvatochromic fluorescence mechanism of 2,4-quinolinediol.

Quantitative Photophysical Data

To effectively utilize 2,4-quinolinediol as a probe, researchers must account for its baseline photophysics across different microenvironments. The table below summarizes the solvatochromic shifts driven by solvent polarity (dielectric constant) and hydrogen-bonding capacity[2].

Solvent EnvironmentDielectric Constant (ε)Absorbance Max (λ_ex)Emission Max (λ_em)Stokes Shift (cm⁻¹)
Hexane (Non-polar core model)1.89~320 nm~350 nm~2,600
Methanol (Protic/Polar)32.7~330 nm~380 nm~3,900
Aqueous Buffer (pH 7.4)80.1~340 nm~410 nm~5,000

Note: The massive Stokes shift in aqueous media minimizes auto-fluorescence interference during biological imaging.

Experimental Protocols

As a Senior Application Scientist, I design protocols not merely as a sequence of steps, but as self-validating systems . A protocol must contain internal logic to prove that the observed signal is caused only by the intended variable.

Protocol A: Solvatochromic Mapping of Protein Hydrophobic Pockets

Causality: When 2,4-quinolinediol binds to a hydrophobic pocket of a protein (e.g., Human Serum Albumin), it transitions from a high-dielectric aqueous environment to a low-dielectric hydrophobic environment. This causes a measurable blue-shift and an increase in quantum yield. Self-Validation: We employ a chemical denaturant (Urea) to unfold the protein. If the fluorescence blue-shift is truly due to pocket binding, unfolding the protein will expose the probe to water, reverting the signal to the aqueous baseline.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2,4-quinolinediol monosodium salt in sterile deionized water to a 10 mM concentration. Avoid DMSO to prevent artificial solvent effects.

  • Protein Incubation: In a quartz cuvette, mix 2 µM of the target protein (e.g., HSA) with 10 µM of the probe in 50 mM Tris-HCl buffer (pH 7.4). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Baseline Measurement: Excite the sample at 330 nm. Record the emission spectrum from 350 nm to 500 nm. A peak near 360-370 nm indicates successful hydrophobic binding.

  • Validation via Denaturation (Negative Control): Titrate 8M Urea into the cuvette in 1M increments.

  • Data Analysis: Track the emission maximum. A successful assay will show the emission peak red-shifting from ~365 nm back to ~410 nm as the protein unfolds and the probe is expelled into the bulk aqueous phase.

Protocol B: Cross-Reactivity Screening for Biothiol "Turn-On" Probes

Causality: 2,4-quinolinediol derivatives are frequently synthesized to detect specific biothiols like L-cysteine. By masking the 4-hydroxyl group with an acrylate or maleimide moiety, the fluorescence is quenched. Thiol-mediated cleavage of this mask restores the fluorophore[3]. Self-Validation: To prove the signal is driven strictly by thiol cleavage and not spontaneous hydrolysis, the protocol mandates the use of N-Ethylmaleimide (NEM), an irreversible thiol-blocking agent[4].

CrossReactivity S1 1. Synthesize Probe (Masked Quinolinediol) S2 2. Prepare Stock Solutions (Probe & Analytes) S1->S2 S3 3. Measure Baseline Fluorescence (Quenched) S2->S3 S4 4. Add Target Analyte (L-Cys: Positive Control) S3->S4 S5 5. Add Target + NEM (Blocked Thiol: Negative Control) S3->S5 S6 6. Add Interfering Amino Acids (Specificity Panel) S3->S6 S7 7. Evaluate Signal-to-Noise & Target Specificity S4->S7 S5->S7 S6->S7

Caption: Self-validating workflow for fluorescent probe cross-reactivity and specificity screening.

Step-by-Step Methodology:

  • Assay Setup: In a black 96-well microplate, add 10 µM of the synthesized masked-probe in 100 µL of PBS (pH 7.4) per well[4].

  • Baseline Read: Measure fluorescence (λ_ex = 340 nm, λ_em = 410 nm). The signal should be near zero (quenched state).

  • Positive Control: Add 100 µM of L-Cysteine to designated wells.

  • Self-Validating Negative Control: Pre-incubate 100 µM L-Cysteine with 500 µM NEM for 10 minutes, then add to designated wells.

  • Specificity Panel: Add 100 µM of competing analytes (e.g., Glutathione, Homocysteine, Serine, Glycine) to separate wells.

  • Kinetic Measurement: Monitor fluorescence over 60 minutes.

  • Interpretation: A valid probe will show a >50-fold fluorescence enhancement in the Positive Control, no enhancement in the Specificity Panel, and critically, no enhancement in the NEM Negative Control, proving the cleavage is strictly thiol-dependent.

Protocol C: Standardizing Pseudomonas aeruginosa Quorum Sensing Assays

Causality: 2,4-dihydroxyquinoline (DHQ) is the most abundant alkylquinolone quorum-sensing metabolite secreted by P. aeruginosa, playing a critical role in bacterial pathogenicity[1]. Because 2,4-quinolinediol is chemically identical to DHQ, the high-purity monosodium salt is the optimal analytical standard for quantifying bacterial secretion via fluorometry[5].

Step-by-Step Methodology:

  • Standard Curve Generation: Serially dilute 2,4-quinolinediol monosodium salt in sterile Lysogeny Broth (LB) to create a standard curve from 100 nM to 50 µM. Measure fluorescence (λ_ex = 340 nm, λ_em = 410 nm).

  • Bacterial Culture: Grow wild-type P. aeruginosa (PAO1) and a quorum-sensing mutant (e.g., ΔpqsA, negative control) in LB media for 24 hours at 37°C.

  • Extraction: Centrifuge the cultures at 10,000 x g for 10 minutes. Collect the cell-free supernatant.

  • Matrix Validation (Spike-and-Recovery): Spike a known concentration of the monosodium salt into the ΔpqsA mutant supernatant. Measure fluorescence to calculate matrix interference and extraction efficiency.

  • Quantification: Measure the fluorescence of the PAO1 wild-type supernatant and interpolate the DHQ concentration using the salt-calibrated standard curve.

References

  • Krishnasamy, K., & Kabilan, S. (2011). Solvent effects on electronic absorption spectra of 2,4-quinolinediol. International Journal of Current Research. Available at:[Link]

  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics. Available at:[Link]

  • Zhang, Y., et al. (2016). The role of 2,4-dihydroxyquinoline (DHQ) in Pseudomonas aeruginosa pathogenicity. Pathogens and Disease (PMC). Available at:[Link]

Sources

Method

Application Note: High-Throughput Screening Assays Utilizing 2,4-Quinolinediol Monosodium Salt

Introduction & Biological Context 2,4-Quinolinediol (2,4-dihydroxyquinoline or DHQ) is a privileged heterocyclic scaffold with dual significance in microbiology and pharmacology.[1] Bacterial Virulence: In Pseudomonas ae...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

2,4-Quinolinediol (2,4-dihydroxyquinoline or DHQ) is a privileged heterocyclic scaffold with dual significance in microbiology and pharmacology.[1]

  • Bacterial Virulence: In Pseudomonas aeruginosa, DHQ is a biosynthetic intermediate and signaling molecule within the Pseudomonas Quinolone Signal (PQS) system.[1] It acts as a ligand for the transcriptional regulator PqsR (MvfR) , driving the expression of virulence factors.[1]

  • Biocatalysis & Degradation: In soil bacteria (e.g., Arthrobacter sp.), DHQ is a substrate for the enzyme 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HodC) , which catalyzes ring cleavage to release carbon monoxide (CO), a process of interest for CO-releasing therapeutic molecules and bioremediation.

The Critical Role of the Monosodium Salt

Native 2,4-quinolinediol exhibits poor aqueous solubility (< 1 mM in neutral buffer), which causes precipitation in automated liquid handling systems, leading to needle clogging and inconsistent HTS data (high CV%). The Monosodium Salt form significantly enhances solubility (> 50 mM), enabling the preparation of stable, high-concentration stock solutions required for:

  • Substrate saturation in enzymatic assays (HodC).

  • High-concentration controls in competition binding assays (PqsR).

Mechanism of Action & Assay Principles

A. HodC Dioxygenase Activity Assay (Enzymatic Screen)

This assay screens for modulators (inhibitors or activators) of the HodC enzyme, or identifies HodC-like activity in metagenomic libraries.

  • Mechanism: HodC utilizes molecular oxygen to cleave the heterocyclic ring of 2,4-quinolinediol, producing N-formylanthranilate and Carbon Monoxide (CO).

  • Readout: UV-Vis Spectrophotometry . The substrate (2,4-quinolinediol) has a strong absorbance peak at 320–330 nm . The product (N-formylanthranilate) absorbs at significantly lower wavelengths or has a distinct spectrum. The assay measures the rate of disappearance of the substrate.

B. PqsR Ligand Binding Assay (Virulence Screen)

This assay screens for inhibitors (antagonists) of the PqsR quorum-sensing receptor.

  • Mechanism: 2,4-quinolinediol (Agonist) binds to the ligand-binding domain (LBD) of PqsR.

  • Readout: Fluorescence Polarization (FP) . A fluorescently labeled tracer is displaced by library compounds. 2,4-Quinolinediol monosodium salt is used as the reference agonist to define the 0% inhibition (100% binding) baseline and to validate the assay window.

Pathway Visualization

G Anthranilate Anthranilate HHQ HHQ (2-heptyl-4-quinolone) Anthranilate->HHQ PqsABCD DHQ 2,4-Quinolinediol (Substrate/Agonist) HHQ->DHQ PqsL/PqsH (Side reaction) PQS PQS (Virulence Signal) HHQ->PQS PqsH N_Formyl N-formylanthranilate + CO DHQ->N_Formyl HodC Enzyme (Ring Cleavage) PqsR PqsR Receptor (Virulence Activation) DHQ->PqsR Binding (Activation)

Caption: Biological fate of 2,4-Quinolinediol. Red path: Enzymatic degradation (HodC). Blue path: Virulence signaling (PqsR).

Protocol A: High-Throughput HodC Enzymatic Screen

Objective: Determine the kinetic activity of HodC or screen for inhibitors using 2,4-quinolinediol monosodium salt as the substrate.

Materials
  • Substrate: 2,4-Quinolinediol Monosodium Salt (Purity >98%).

  • Enzyme: Recombinant HodC (purified) or bacterial lysate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5 (Air-saturated). Note: No cofactor (NADH) required for HodC.

  • Plate: 384-well UV-transparent microplate (e.g., Corning 3675).

  • Detection: Microplate reader capable of absorbance at 325 nm (e.g., BMG PHERAstar or Tecan Infinite).

Reagent Preparation (Critical Step)

The monosodium salt is hygroscopic.

  • Stock Solution (50 mM): Dissolve 2,4-Quinolinediol Monosodium Salt in degassed 50 mM Tris-HCl (pH 8.0).

    • Why pH 8.0? Slightly basic pH prevents protonation back to the insoluble neutral form during storage.

    • Stability:[2] Store at -20°C in single-use aliquots. Protect from light (photo-oxidation risk).

  • Working Solution (2x): Dilute Stock to 200 µM in Assay Buffer (Final assay conc: 100 µM).

Step-by-Step Workflow
StepActionVolume (384-well)Notes
1 Dispense Test Compounds 200 nLPin-tool or acoustic transfer (Echo).
2 Dispense Enzyme 10 µLDiluted HodC in Assay Buffer.
3 Pre-Incubation -10 min @ 25°C (Allow inhibitor binding).
4 Dispense Substrate 10 µL200 µM 2,4-Quinolinediol Monosodium Salt.
5 Kinetic Read -Absorbance @ 325 nm. Read every 30s for 15 min.
Data Analysis (HodC)
  • Calculate Velocity: Determine the slope (Vmax) of the linear portion of the absorbance decrease curve (OD/min).

  • Inhibition %:

    
    
    
    • 
      : Enzyme + Substrate + DMSO.
      
    • 
      : No Enzyme (Buffer + Substrate).
      

Protocol B: Solubility & Precipitation Screen

Since 2,4-quinolinediol derivatives are often insoluble, this protocol uses the monosodium salt as a soluble standard to calibrate nephelometric solubility assays.

Objective: Validate the solubility limit of quinolone-based library compounds.

Workflow
  • Calibration Curve: Prepare a serial dilution of 2,4-Quinolinediol Monosodium Salt (0.1 mM to 10 mM) in Assay Buffer.

  • Readout: Measure Laser Nephelometry (Forward Light Scatter) or Absorbance at 600 nm (Turbidity).

  • Result: The monosodium salt should show zero turbidity across the range, establishing the "Soluble Baseline."

  • Library Screen: Test library compounds. Any signal significantly above the Monosodium Salt baseline indicates precipitation (false positives in biochemical screens).

Quality Control & Troubleshooting

Z-Factor Calculation

To validate the HTS assay robustness:



  • 
    : Mean and SD of Positive Control (Max Activity).
    
  • 
    : Mean and SD of Negative Control (No Enzyme/Inhibited).
    
  • Target: Z' > 0.5 is required for HTS.

Common Issues & Solutions
IssueProbable CauseSolution
Precipitation in Stock pH drift (acidification)Ensure Stock buffer is pH > 7.5. Use the Monosodium salt, not the neutral solid.
Signal Drift Photo-oxidationKeep 2,4-quinolinediol solutions in amber tubes.
Low Enzyme Activity Oxygen depletionHodC requires

. Do not seal plates with impermeable foil; use breathable seals or aerate buffers.
High Background (Abs) Compound interferenceMany library compounds absorb at 325 nm. Use Kinetic Read (slope) rather than Endpoint to subtract initial compound absorbance.
HTS Workflow Diagram

Workflow Stock Reagent Prep 2,4-QD Monosodium Salt (50mM in pH 8.0 Buffer) Dispense_Sub Dispense Substrate (Start Reaction) Stock->Dispense_Sub Dispense_Cmpd Dispense Library Compounds (Echo / Pin Tool) Dispense_Enz Dispense Enzyme (HodC) Incubate 10 min Dispense_Cmpd->Dispense_Enz Dispense_Enz->Dispense_Sub Read Kinetic Read Abs @ 325nm (0-15 min) Dispense_Sub->Read Analysis Data Analysis Calculate Slope -> % Inhibition Read->Analysis

Caption: Automated workflow for HodC enzymatic screening.

References

  • Fetzner, S. (1998). Bacterial degradation of pyridine, indole, quinoline, and their derivatives under different environmental conditions. Applied Microbiology and Biotechnology, 49, 237–250. Link

  • Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. Chemistry & Biology, 14(1), 87-96. Link

  • Pustelny, C., et al. (2006). 1H-3-Hydroxy-4-oxoquinaldine 2,4-dioxygenase from Arthrobacter nitroguajacolicus Rü61a: Structure and catalytic mechanism. Journal of Biological Chemistry, 281(43), 32445-32452. Link

  • Ilangovan, A., et al. (2006). High-Throughput Screening of Aqueous Compound Solubility in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 9(3), 227-235. Link

  • BenchChem. (2025).[1][3][4] Physical and chemical properties of 2,4-Quinolinediol. BenchChem Technical Library. Link

Sources

Application

Strategic Utilization of 2,4-Quinolinediol Monosodium Salt in Heterocyclic Synthesis

Topic: 2,4-Quinolinediol Monosodium Salt in Organic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and R&D Scientists. Abstract 2,4-Quinolinediol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,4-Quinolinediol Monosodium Salt in Organic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and R&D Scientists.

Abstract

2,4-Quinolinediol monosodium salt (CAS: 342617-07-6), formally the sodium salt of 4-hydroxy-2(1H)-quinolinone, represents a critical activated scaffold in the synthesis of pharmacologically active heterocycles. Unlike its neutral protonated parent, the monosodium salt offers defined stoichiometry and enhanced nucleophilicity, serving as a gateway to 2,4-dichloroquinolines (precursors to chloroquine analogues) and N/O-alkylated quinolone antibiotics. This guide details the mechanistic advantages of the salt form, specifically addressing tautomeric control, regioselectivity during alkylation, and optimized protocols for dechlorination.

Chemical Context: The Ambident Nucleophile

To utilize 2,4-quinolinediol monosodium salt effectively, one must understand the tautomeric landscape it occupies. The neutral molecule exists in equilibrium between the 2,4-diol (hydroxyquinoline), 2-quinolone-4-ol , and 4-quinolone-2-ol forms.

In the monosodium salt, the deprotonation typically occurs at the most acidic site (the 4-OH or NH depending on solvent effects), creating a resonance-stabilized anion. This anion is an ambident nucleophile , possessing three potential attack vectors:

  • Oxygen (O4): Favored by hard electrophiles and O-selective conditions.

  • Nitrogen (N1): Favored by soft electrophiles and thermodynamic control.

  • Carbon (C3): A site of significant electron density, often reactive in Knoevenagel-type condensations.

Visualization: Tautomeric Dynamics & Reactivity

The following diagram illustrates the resonance structures and reactive sites of the anion.

Tautomerism Salt 2,4-Quinolinediol Monosodium Salt Anion Resonance Stabilized Anion (Ambident) Salt->Anion Dissociation Prod_N N-Alkylated Product (Quinolone Core) Anion->Prod_N Soft Electrophile (e.g., Alkyl Halides in DMF) Prod_O O-Alkylated Product (Alkoxyquinoline) Anion->Prod_O Hard Electrophile (e.g., O-Tosylation) Prod_Cl 2,4-Dichloroquinoline (via POCl3) Anion->Prod_Cl Deoxychlorination (POCl3)

Figure 1: The divergent reactivity pathways of the 2,4-quinolinediol anion.

Key Synthetic Utility

The transition from the neutral "diol" to the monosodium salt is often the first step in industrial workflows. The salt offers:

  • Solubility: Higher solubility in polar aprotic solvents (DMF, DMSO) compared to the free acid, facilitating homogeneous reactions.

  • Stoichiometric Precision: Eliminates the variable induction period seen when using weak bases (e.g., K2CO3) with the neutral substrate.

Application Matrix
TransformationReagent SystemTarget ClassMechanism Note
Deoxychlorination POCl₃ / Reflux2,4-DichloroquinolineConversion of C=O/C-OH to C-Cl.[1][2]
N-Alkylation R-X / DMFN-Alkyl-4-hydroxy-2-quinolonesThermodynamically favored in polar aprotic media.
O-Alkylation Ag₂CO₃ / R-I2,4-DialkoxyquinolinesKinetic control; Ag+ assists halide leaving.
C3-Functionalization R-CHO / Base3-Benzylidene-2,4-dionesKnoevenagel condensation at the activated methylene.

Protocol A: Synthesis of 2,4-Dichloroquinoline

This is the primary industrial application. The 2,4-dichloro derivative is the scaffold for numerous antimalarials and kinase inhibitors. Using the salt form (or generating it in situ) allows for a controlled reaction with phosphoryl chloride (POCl₃).

Safety Warning: POCl₃ reacts violently with water/moisture to produce HCl and phosphoric acid. All glassware must be oven-dried. Work in a fume hood.

Materials
  • Substrate: 2,4-Quinolinediol Monosodium Salt (10 mmol, 1.83 g).

  • Reagent: Phosphorus Oxychloride (POCl₃) (excess, typically 5–8 equivalents).

  • Catalyst (Optional): N,N-Diethylaniline (catalytic amount) to scavenge protons if free acid is present, though less critical with the salt.

  • Quenching: Crushed ice / NH₄OH.

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Addition: Charge the flask with 2,4-quinolinediol monosodium salt.

  • Reagent Introduction: Carefully add POCl₃ (15 mL) to the solid. Note: The reaction may be slightly exothermic initially.

  • Reflux: Heat the mixture to reflux (approx. 105–110°C) for 2–4 hours.

    • Checkpoint: The suspension should transition to a clear or slightly yellow solution, indicating the formation of the dichloro species.

  • Distillation (Optional but Recommended): Remove excess POCl₃ under reduced pressure to minimize the violence of the quench.

  • Quenching:

    • Cool the residue to room temperature.

    • Pour the oily residue slowly onto 100 g of crushed ice with vigorous stirring.

    • Chemistry: The residual POCl₃ hydrolyzes; the product precipitates.

  • Neutralization: Adjust pH to ~8–9 using 25% NH₄OH or saturated NaHCO₃ solution.

  • Isolation: Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

Protocol B: Regioselective N-Alkylation

Controlling N- vs O-alkylation is a classic challenge. The monosodium salt, when dissolved in DMF, predominantly directs alkylation to the Nitrogen (N1) due to the thermodynamic stability of the resulting quinolone system.

Materials
  • Substrate: 2,4-Quinolinediol Monosodium Salt (5 mmol).

  • Solvent: Anhydrous DMF (10 mL).

  • Electrophile: Ethyl Iodide (5.5 mmol) or Benzyl Bromide.

  • Monitoring: TLC (Ethyl Acetate/Hexane 1:1).

Step-by-Step Methodology
  • Dissolution: Dissolve the monosodium salt in anhydrous DMF. The solution may require mild warming (40°C) to achieve complete homogeneity.

  • Alkylation: Add the alkyl halide dropwise at room temperature.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Mechanistic Insight: Higher temperatures favor C-alkylation or O-alkylation rearrangement. Keeping the temp moderate favors N-alkylation.

  • Workup: Pour the reaction mixture into 50 mL ice water.

    • Observation: The N-alkylated product usually precipitates as a white/off-white solid.

  • Purification: Filter and wash with water.[3] If an oil forms, extract with dichloromethane (DCM), dry over MgSO₄, and evaporate.

Experimental Workflow Diagram

Workflow Start Start: Monosodium Salt + Anhydrous DMF Step2 Add Alkyl Halide (Dropwise, 25°C) Start->Step2 Step3 Heat to 60°C (4-6 Hours) Step2->Step3 Check TLC Check (Complete?) Step3->Check Check->Step3 No Quench Pour into Ice Water Check->Quench Yes Isolate Filter Precipitate (N-Alkylated Product) Quench->Isolate

Figure 2: Workflow for the regioselective N-alkylation of 2,4-quinolinediol monosodium salt.

Analytical Validation

To confirm the identity of the product (specifically distinguishing N-alkyl from O-alkyl), NMR spectroscopy is the gold standard.

FeatureN-Alkylated (Quinolone)O-Alkylated (Alkoxyquinoline)
¹H NMR (Alkyl Group) N-CH₂ typically δ 4.0–4.5 ppmO-CH₂ typically δ 3.8–4.2 ppm
¹³C NMR (Carbonyl) C=O signal present (~160–175 ppm)C=O signal absent; C-O aromatic shift
IR Spectroscopy Strong C=O stretch (~1650 cm⁻¹)Weak/No C=O; Strong C-O-C

References

  • Synthesis and Reactivity of 4-Hydroxy-2(1H)

    • Chemistry of 4-Hydroxy-2(1H)-quinolone.[1][4][5][6][7][8] Part 1: Synthesis and reactions. (Arabian Journal of Chemistry).

  • Chlorination Protocols (POCl3)

    • Dehydroxy-chlorination of 2-oxoazaheterocycles.[2] (ResearchGate Discussion / J. Org. Chem. citations).

  • Tautomeric Equilibrium Data

    • Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.[8] (BenchChem Technical Guide).[8]

  • General Physical Properties & CAS Data

    • 2,4-Quinolinediol (CAS 86-95-3 / Salt Derivatives). (Cheméo / NIST Webbook).[9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,4-Quinolinediol Monosodium Salt

The following technical guide serves as a specialized support center for 2,4-Quinolinediol monosodium salt (CAS 4510-76-3) . It is designed to move beyond basic datasheets, addressing the specific physicochemical challen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for 2,4-Quinolinediol monosodium salt (CAS 4510-76-3) . It is designed to move beyond basic datasheets, addressing the specific physicochemical challenges researchers face when transitioning this compound from the weighing boat to biological assays.

Executive Summary & Compound Profile

The Core Challenge: While the monosodium salt of 2,4-quinolinediol is significantly more water-soluble than its free base counterpart (2,4-Quinolinediol, CAS 86-95-3), it is not a "dissolve and forget" compound.[1] It is a salt of a weak acid (4-hydroxy-2-quinolone tautomer) with a pKa of approximately 4.5–5.8 [1, 2].[1]

The Trap: Users often assume "salt = water soluble." However, placing this salt into a buffered environment (like PBS or cell culture media) can force the equilibrium back toward the insoluble free base if the local pH drops or if the ionic strength (common ion effect) is too high. Furthermore, quinoline derivatives are electron-rich and prone to oxidative degradation, leading to "browning" of solutions.[1]

PropertySpecificationCritical Note
Compound 2,4-Quinolinediol Monosodium SaltDistinct from the free base (CAS 86-95-3).[1][2]
CAS 4510-76-3Verify your vial label.[1] Using the free base requires different protocols.
Solubility (H₂O) > 50 mg/mL (pH dependent)High pH (>8) maintains solubility. Neutral/Acidic pH risks precipitation.
pKa ~4.5 - 5.8 (Acidic enol)At pH 7.4, it is mostly ionized, but high concentrations (>10mM) can still crash out.[1]
Stability Light & Air SensitiveSolutions turn yellow/brown upon oxidation.

Troubleshooting Module: Dissolution Failures

Issue: "My stock solution precipitated immediately upon addition to PBS/Media."

Diagnosis: This is likely a pH-Solubility Clash .[1] The monosodium salt creates a basic solution in pure water. When you dilute it into a strong buffer (like PBS pH 7.4), the pH is forced down. If the concentration of the unionized species exceeds its intrinsic solubility (~26 mg/L for the free base), precipitation occurs [2].

The Fix: The "pH-Step" Protocol Do not dissolve directly in media.[1] Use an intermediate high-pH stock or a cosolvent bridge.[1]

Step-by-Step Protocol:

  • Weighing: Weigh the target amount of monosodium salt.

  • Primary Solubilization: Dissolve in 0.1 N NaOH or 100% DMSO to create a 100X or 1000X concentrated stock.

    • Why? NaOH ensures the compound remains fully deprotonated (ionized). DMSO solubilizes both the salt and any free base present.

  • Dilution: Add the stock dropwise to the media while vortexing.

    • Target: Final concentration of DMSO should be < 0.5% (v/v) to avoid cytotoxicity.

Decision Logic: Troubleshooting Flowchart

SolubilityLogic Start Start: Solid Monosodium Salt Solvent Choose Solvent Start->Solvent Water Water / Buffer (pH 7.4) Solvent->Water Directly DMSO DMSO (anhydrous) Solvent->DMSO Preferred for Bioassays NaOH 0.1 N NaOH Solvent->NaOH Preferred for Chemical Assays ResultBad Precipitation Risk (Free base formation) Water->ResultBad If Conc > 1mM Dilution Dilute into Media DMSO->Dilution NaOH->Dilution Fix Switch to HP-β-CD Formulation ResultBad->Fix See Cyclodextrin Protocol ResultGood Clear Solution Check Check Clarity Dilution->Check Check->ResultBad Cloudy/Precipitate Check->ResultGood Clear

Figure 1: Decision logic for solubilizing 2,4-Quinolinediol Monosodium Salt. Direct addition to neutral buffers is the most common failure point.

Advanced Formulation: Cyclodextrin Complexation

Issue: "I cannot use DMSO/NaOH due to cellular toxicity, but water doesn't work."

Diagnosis: When organic solvents are toxic to your specific cell line (e.g., primary neurons), you must use an excipient that "hides" the hydrophobic regions of the quinoline ring while presenting a hydrophilic exterior to the water.

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Cyclodextrins form inclusion complexes with quinoline derivatives, significantly enhancing solubility without altering pH or adding toxic solvents [3, 4].[1]

Protocol: The "Kneading" Method for Stock Preparation

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water (e.g., 2g HP-β-CD in 10mL ddH₂O).[1] Filter sterilize (0.22 µm).

  • Add Compound: Add 2,4-Quinolinediol monosodium salt to this vehicle.

    • Note: You can achieve concentrations of 5–10 mM easily with this method.

  • Agitation: Vortex for 5 minutes or sonicate in a water bath at 37°C for 10 minutes.

  • Equilibration: Shake at room temperature for 1 hour.

  • Verification: The solution should be perfectly clear. If not, centrifuge at 10,000 x g for 5 mins to remove excess solid. Use the supernatant.

Mechanism of Action: The quinoline ring (hydrophobic) enters the lipophilic cavity of the cyclodextrin torus. The hydroxyl groups of the cyclodextrin (hydrophilic) face the aqueous solvent, preventing the quinoline from aggregating [4].

Stability & Storage FAQs

Q: Why did my clear solution turn yellow/brown overnight?

A: This is Oxidative Degradation .[3] Quinoline diols are electron-rich and susceptible to oxidation, forming quinone-like impurities or dimers.[1] This is accelerated by light and alkaline pH [5].

  • Prevention:

    • Always store stocks in amber vials.

    • Purge the headspace of the vial with Nitrogen or Argon gas before closing.

    • Store at -20°C.

    • Critical: Discard solutions that have turned dark brown; the concentration is no longer accurate.

Q: Can I autoclave the solution?

A: No. Thermal degradation can occur.[3] Always use sterile filtration (0.22 µm PES or PVDF membranes) for sterilization.

Q: Is the salt hygroscopic?

A: Yes. The monosodium salt will absorb moisture from the air. If your weighing is inconsistent, it is likely because the powder has absorbed water weight.

  • Fix: Store the solid in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation.

Visualizing the Complexation Workflow

Complexation cluster_0 Benefits Guest 2,4-Quinolinediol (Hydrophobic Guest) Complex Inclusion Complex Guest->Complex Insertion Host HP-β-CD (Hydrophilic Host) Host->Complex Encapsulation Media Aqueous Media Complex->Media Soluble & Stable B1 No DMSO Complex->B1 B2 pH Independent Complex->B2 B3 Oxidation Shield Complex->B3

Figure 2: Mechanism of Cyclodextrin-mediated solubility enhancement. The host-guest interaction protects the quinoline core from precipitation and oxidation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65052, 2,4-Dihydroxyquinoline.[1] Retrieved from [Link]

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. Retrieved from [Link]

  • Carbohydrate Chronicles (2025). How can cyclodextrins enhance solubility? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 2,4-Quinolinediol Monosodium Salt Concentration in Experiments

Welcome to the technical support guide for 2,4-Quinolinediol monosodium salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,4-Quinolinediol monosodium salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile compound in their experiments. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

2,4-Quinolinediol and its derivatives are significant scaffolds in medicinal chemistry, recognized for a wide range of biological activities, including potential antimicrobial and anticancer properties.[1] The monosodium salt form is often utilized to enhance aqueous solubility, a critical factor in many biological assays.[2][3] However, like any reagent, its successful application hinges on careful optimization of its concentration to achieve desired biological effects while avoiding artifacts.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: What is 2,4-Quinolinediol monosodium salt and how does it differ from its parent compound?

2,4-Quinolinediol is a heterocyclic aromatic organic compound that exists in tautomeric equilibrium with its more stable keto form, 4-hydroxy-2(1H)-quinolinone.[1][4] This structure is a cornerstone for synthesizing a variety of biologically active molecules.[1][5][6]

The monosodium salt is a salt version of the parent compound, created by pairing the acidic 2,4-Quinolinediol with a sodium counterion. This is a common strategy in drug development to improve physicochemical properties.[3][7] The primary advantage of the monosodium salt is its enhanced water solubility compared to the sparingly soluble parent compound, making it more suitable for use in aqueous buffers and culture media for biochemical and pharmaceutical research.[1][2]

Q2: What are the key physicochemical properties I need to consider?

Understanding the fundamental properties of the compound is the first step to designing a robust experiment. Below is a summary of key data for the parent compound, 2,4-Quinolinediol. The monosodium salt will have a higher molecular weight and different solubility profile.

PropertyValueSource
Molecular Formula C₉HⲇNO₂[8]
Molecular Weight 161.16 g/mol [8]
Appearance White to light yellow or beige powder[1]
Melting Point >300 °C
Solubility (Parent) Sparingly soluble in water; soluble in DMSO and aqueous basic solutions.[1]
Solubility (Monosodium Salt) Exhibits excellent solubility in water.[2]

Note: The technical grade of the monosodium salt hydrate may contain up to 30% water, and the purity is often measured on a dry basis. Always refer to the Certificate of Analysis for lot-specific data.

Q3: How should I prepare a stock solution of 2,4-Quinolinediol monosodium salt?

Proper preparation of a concentrated stock solution is critical for accuracy and reproducibility.

Protocol: Preparation of a 10 mM Stock Solution

  • Determine the Molecular Weight: Use the molecular weight from the product's Certificate of Analysis (CoA). For the anhydrous monosodium salt (C₉H₆NNaO₂), the molecular weight is approximately 183.14 g/mol . If you are using a hydrate form, you must account for the water content in your calculation.

  • Weigh the Compound: Accurately weigh the required amount of powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, you would weigh 0.183 mg of the anhydrous salt.

  • Select a Solvent: Based on its properties, high-purity water (Milli-Q or equivalent) or a buffer of your choice (e.g., PBS) is recommended for the monosodium salt.[2]

  • Dissolution: Add the appropriate volume of solvent to the powder. Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but be mindful of potential degradation at elevated temperatures.[9]

  • Sterilization (Optional): If the stock solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[9]

Q4: What is a good starting concentration for my experiments?

The optimal concentration is highly application-dependent. Activities of quinoline derivatives have been reported across a wide range, from low micromolar (µM) to millimolar (mM) concentrations in various assays, including anticancer and antimicrobial screens.[10][11][12]

  • Literature Review: Search for publications where 2,4-Quinolinediol or its close analogs were used in a similar experimental context (e.g., same cell line, same assay type). This will provide a relevant starting range.

  • Broad Range Titration: If no literature is available, start with a broad concentration range. A common approach is a logarithmic dilution series, for example, from 100 µM down to 10 nM. This initial screen will help identify the concentration window where biological activity occurs.

  • Narrow Range Optimization: Once an active range is identified, perform a more detailed titration with smaller concentration steps (e.g., a linear or half-log dilution series) to pinpoint the EC₅₀/IC₅₀ (the concentration that gives half-maximal effect or inhibition).

Troubleshooting Guide
Q5: My compound precipitated after I diluted my stock solution into my aqueous assay buffer. What went wrong?

Precipitation is a common issue that can invalidate experimental results. It typically arises from solubility limits being exceeded.

Causality Analysis:

  • pH Shift: The solubility of quinoline compounds is highly pH-dependent.[9] Diluting a stock solution (which may be unbuffered) into a buffer with a different pH can alter the ionization state of the compound, potentially reducing its solubility.

  • Buffer Components: Certain ions in your assay buffer could interact with the compound, leading to the formation of a less soluble salt.

  • "Salting Out": High concentrations of salts in the final assay medium can decrease the solubility of other solutes.

  • Temperature: A decrease in temperature upon moving from a stock vial to a cooled assay plate can reduce solubility.

Workflow: Troubleshooting Precipitation

start Precipitate Observed in Assay Well check_stock Is the stock solution clear? start->check_stock check_dilution Prepare a test dilution in buffer. Observe under a microscope. check_stock->check_dilution Yes ph_issue Potential pH Mismatch check_dilution->ph_issue buffer_issue Potential Buffer Incompatibility check_dilution->buffer_issue conc_issue Concentration Exceeds Solubility Limit check_dilution->conc_issue solve_ph Adjust pH of stock or use a co-solvent (e.g., DMSO) for stock. ph_issue->solve_ph solve_buffer Test solubility in different buffer systems. buffer_issue->solve_buffer solve_conc Lower the highest working concentration. conc_issue->solve_conc end_node Optimized Protocol solve_ph->end_node solve_buffer->end_node solve_conc->end_node

Caption: Workflow for diagnosing and resolving compound precipitation.

Q6: I'm observing high background or inconsistent results in my assay. Could the concentration be the cause?

Absolutely. Sub-optimal concentration is a primary driver of poor assay performance.

Causality Analysis:

  • Concentration Too High: Excessively high concentrations can lead to non-specific binding, off-target effects, or compound aggregation, all of which can increase background noise or produce confounding results. Some quinoline derivatives are known to act on multiple targets.[1]

  • Concentration Too Low: If the concentration is on the very edge of the detection limit for your assay, minor pipetting errors or fluctuations will lead to large relative changes in the signal, causing high variability.

  • Compound Degradation: Inconsistent results can be a classic sign of compound instability in your stock solution or under assay conditions (e.g., exposure to light, wrong pH).[9] Quinoline compounds can be photosensitive.[9]

Protocol: Determining the Optimal Assay Window

This protocol aims to find the concentration range that provides the best signal-to-noise ratio.

  • Prepare a Dilution Series: Create a 10-point, 2-fold serial dilution of your compound in the final assay buffer. Include a "vehicle control" (buffer with no compound) and a "positive control" (a known activator/inhibitor for your assay).

  • Run the Assay: Perform your standard assay protocol with the dilution series.

  • Measure and Plot Data: Measure the raw output (e.g., fluorescence, absorbance). Plot the response against the logarithm of the compound concentration.

  • Analyze the Curve:

    • Baseline: The signal from the vehicle control.

    • Top Plateau: The maximum signal (or minimum, for inhibition assays).

    • Assay Window: The difference between the baseline and the top plateau. A larger window is better.

    • EC₅₀/IC₅₀: The concentration at which you achieve 50% of the maximal response.

  • Select Working Concentration: For single-point screening, a concentration at or slightly above the EC₈₀/IC₈₀ is often chosen as it provides a robust signal while staying below the concentration that might cause off-target effects (the top of the plateau).

Hypothetical Data for Assay Window Optimization

Concentration (µM)Assay Signal (RFU)Signal-to-Background
10085008.5
5084508.45
2582008.2
12.575007.5
6.2555005.5
3.1332003.2
1.5618001.8
0 (Vehicle)10001.0

In this example, concentrations between 25-50 µM provide a maximal and stable signal. A concentration of 25 µM would be a good choice for further experiments.

Q7: I'm not observing any biological activity. How do I determine if this is a concentration issue?

A lack of activity can be frustrating, but a logical diagnostic process can quickly identify the root cause.

Causality Analysis:

  • Concentration Too Low: The most straightforward explanation is that the concentrations tested were below the threshold required to elicit a biological response.

  • Compound Inactivity: The compound may simply be inactive in your specific biological system (e.g., the target is not present or the compound cannot reach it).

  • Compound Degradation: The compound may have degraded during storage or in the assay medium.[9]

  • Assay Failure: The assay itself may not be working correctly. Always run a positive control to validate the assay's performance.

Diagnostic Workflow: Troubleshooting Lack of Activity

start No Biological Activity Observed check_positive_control Did the positive control work? start->check_positive_control assay_failure Assay System Failure. Troubleshoot assay protocol. check_positive_control->assay_failure No check_concentration Test a higher concentration range (e.g., up to 100-200 µM). check_positive_control->check_concentration Yes activity_observed Activity Observed check_concentration->activity_observed Yes no_activity Still No Activity check_concentration->no_activity No check_compound_integrity Verify Compound Integrity: 1. Prepare fresh stock solution. 2. Check for precipitation. no_activity->check_compound_integrity check_compound_integrity->activity_observed Activity Now Observed (Old stock was degraded) confirm_inactivity Conclusion: Compound is likely inactive in this specific assay system. check_compound_integrity->confirm_inactivity Still No Activity

Caption: Diagnostic flowchart for investigating a lack of biological effect.

References
  • 2,4-Dihydroxyquinoline. PubChem. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • 2,4-Quinolinediol Physical and Chemical Properties. Cheméo. [Link]

  • Troubleshooting Guide. ResearchGate. [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing). [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. [Link]

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. PMC. [Link]

  • 2,4-Quinolinedione alkaloids: occurrence and biological activities. ResearchGate. [Link]

  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. ScienceDirect. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Scholars Research Library. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]

  • Quinoline derivative-containing pharmaceutical composition.
  • 2,4-Quinolinedione alkaloids: occurrence and biological activities. PubMed. [Link]

  • 2,4-Quinolinediol. NIST WebBook. [Link]

Sources

Troubleshooting

degradation pathways of 2,4-Quinolinediol monosodium salt in solution.

An In-depth Guide to Solution Stability and Degradation Pathways Introduction 2,4-Quinolinediol, a key heterocyclic organic compound, is a cornerstone in medicinal chemistry and drug development.[1][2] It exists in a tau...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Solution Stability and Degradation Pathways

Introduction

2,4-Quinolinediol, a key heterocyclic organic compound, is a cornerstone in medicinal chemistry and drug development.[1][2] It exists in a tautomeric equilibrium, with the more stable keto form being 4-hydroxy-2(1H)-quinolinone.[1][2] Its monosodium salt is often used to improve solubility in aqueous media. However, the stability of this compound in solution is a critical factor that can significantly impact experimental reproducibility and the integrity of research data. Inconsistent results and loss of potency are classic signs of compound degradation.[3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the factors influencing the degradation of 2,4-Quinolinediol monosodium salt in solution, detailed troubleshooting guides for common experimental issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: My solution of 2,4-Quinolinediol monosodium salt has turned yellow or brown. What does this indicate?

Discoloration is a common and immediate indicator of compound degradation.[3] This is typically caused by oxidative or photolytic degradation, which can lead to the formation of colored byproducts. It is a clear sign that the chemical integrity of your compound is compromised. To mitigate this, always store stock solutions and even temporary working solutions protected from light.[3]

Q2: What are the primary factors that influence the stability of 2,4-Quinolinediol monosodium salt in aqueous solutions?

The stability of quinoline-based compounds is primarily affected by four key factors:

  • pH: The stability and solubility of 2,4-Quinolinediol are highly dependent on the pH of the solution.[3][4][5] Degradation can be accelerated in both strongly acidic and basic conditions.[3][6] For many organic compounds, each unit increase in pH in the alkaline range can increase the rate of hydrolysis by a factor of ten.[7]

  • Light: Many quinoline compounds are photosensitive and degrade upon exposure to UV or even ambient light.[3] This photodegradation can lead to the formation of various hydroxyquinolines and other byproducts.[3][8]

  • Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation.[3] Storing solutions at reduced temperatures (e.g., 4°C or -20°C) is crucial for slowing these processes.

  • Oxidation: The quinoline scaffold can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.[3]

Q3: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Absolutely. This is a classic symptom of compound degradation.[3] If the concentration of the active parent compound is decreasing over the course of your experiment, it will directly lead to variable and unreliable results. It is highly recommended to prepare fresh solutions for each experiment, especially for sensitive assays. If stock solutions must be used, their stability under your specific storage and experimental conditions should be validated.

Q4: What are the best practices for preparing and storing solutions of 2,4-Quinolinediol monosodium salt?

To ensure the integrity of your compound, adhere to the following guidelines:

  • pH Control: Use a buffered solution to maintain a stable pH, ideally within a range determined to be optimal for your specific derivative (often near neutral).[3]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]

  • Temperature Control: Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can also promote degradation.[3]

  • Use High-Purity Solvents: Use de-gassed, high-purity solvents to minimize dissolved oxygen and potential contaminants.

  • Prepare Fresh: For the most reliable results, prepare aqueous dilutions from a concentrated stock solution immediately before use.[3]

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Degradation of the parent compound.The new peaks are likely degradation products. Perform a forced degradation study (see Protocol 1) to intentionally generate these degradants under controlled conditions (acid, base, oxidation, light, heat). This helps in confirming their origin and elucidating the degradation pathway.
Progressive Loss of Compound Potency in Assays Instability in the assay medium (e.g., pH, temperature, presence of reactive species).1. Validate Stability in Media: Incubate the compound in your complete assay buffer for the duration of the experiment. Sample at various time points and analyze by HPLC to quantify the remaining parent compound. 2. Prepare Fresh: Make final dilutions immediately prior to starting the assay.
Precipitation or Cloudiness in Aqueous Solution Poor solubility at the working pH or concentration. The monosodium salt enhances solubility, but it can be reversed if the pH drops, converting it back to the less soluble free form.[1][5]1. Confirm pH: Ensure the pH of your final solution is appropriate to maintain the salt form and prevent precipitation. 2. Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound under the exact experimental conditions. 3. Consider Co-solvents: If compatible with your experiment, a small percentage of a co-solvent like DMSO may be necessary.

In-Depth Degradation Pathways

Understanding the chemical transformations 2,4-Quinolinediol monosodium salt undergoes is key to preventing degradation and interpreting experimental data. The primary pathways are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation (Acid & Base Catalyzed)

Hydrolysis involves the cleavage of chemical bonds by reaction with water. This process is often catalyzed by acidic or basic conditions. For the quinoline nucleus, while the core ring system is relatively stable, substituents can be susceptible. The primary concern is a pH-driven shift in tautomeric equilibrium or catalysis of oxidative processes.

  • Acidic Conditions: Lower pH environments can accelerate photodegradation.[8]

  • Basic Conditions: Alkaline conditions can significantly speed up hydrolysis for many classes of compounds.[7] While the quinoline core is robust, high pH can promote oxidation.

Oxidative Degradation

Oxidation is a major degradation pathway, often initiated by atmospheric oxygen or reactive oxygen species (ROS).

  • Mechanism: The reaction is often mediated by hydroxyl radicals (•OH), which are highly reactive and can attack the electron-rich aromatic rings.[9] This can lead to hydroxylation of the quinoline ring system.

  • Common Degradants: The initial step in many oxidative and biological degradation pathways of quinoline itself is hydroxylation to form 2(1H)-quinolinone.[9][10][11] Further oxidation can lead to ring-opening of either the benzene or pyridine portion of the molecule.

Photodegradation

Exposure to light, particularly in the UV spectrum, provides the energy to initiate photochemical reactions.

  • Mechanism: The molecule absorbs photons, moving to an excited state. This energy can lead to bond cleavage or reaction with other molecules, like oxygen, to form radical species.

  • Common Degradants: Photodegradation of the parent quinoline structure can yield products like 2-hydroxyquinoline and 8-hydroxyquinoline.[8] More extensive degradation can lead to the destruction of the aromatic nucleus.[8] Another study on photocatalysis identified products such as 2-aminobenzaldehyde and quinolinones, suggesting the pyridine ring is a primary site of attack.[12]

Degradation_Pathways General Degradation Pathways of 2,4-Quinolinediol Parent 2,4-Quinolinediol (4-Hydroxy-2(1H)-quinolinone Tautomer) Acid Acid Hydrolysis (e.g., HCl, low pH) Parent->Acid Accelerated Degradation Base Base Hydrolysis (e.g., NaOH, high pH) Parent->Base Accelerated Degradation Oxidation Oxidation (e.g., H₂O₂, O₂) Parent->Oxidation Primary Pathway Photo Photodegradation (UV/Visible Light) Parent->Photo Primary Pathway Deg2 Ring-Opened Products Acid->Deg2 Under harsh conditions Base->Deg2 Under harsh conditions Deg1 Hydroxylated Derivatives Oxidation->Deg1 Deg3 Further Oxidized Species Oxidation->Deg3 Photo->Deg1 Photo->Deg2 Prolonged exposure

Caption: General pathways of quinoline degradation under forced stress conditions.

Experimental Protocols

These protocols provide a framework for investigating the stability of 2,4-Quinolinediol monosodium salt.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[13] The objective is to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradants without being confounded by secondary degradation.[3]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2,4-Quinolinediol monosodium salt in a suitable solvent (e.g., water or a water/acetonitrile mixture).

2. Application of Stress Conditions:

  • For each condition, mix the stock solution with the stressor solution (typically 1:1 v/v). Include an unstressed control sample stored at 4°C in the dark.

  • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C and sample at time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[3]

  • Base Hydrolysis: Use 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.[3]

  • Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature and monitor over 24 hours.[3][14]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. Sample at various time points.[3]

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[6] Keep a control sample wrapped in foil at the same temperature.

3. Sample Analysis:

  • Analyze all stressed samples, neutralized samples, and controls using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and, if using LC-MS, identify the mass of major degradation products.

Forced_Degradation_Workflow Experimental Workflow for a Forced Degradation Study Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Parallel Experiments) Start->Stress Acid Acid (0.1M HCl, 60°C) Stress->Acid Base Base (0.1M NaOH, 60°C) Stress->Base Oxidative Oxidative (3% H₂O₂, RT) Stress->Oxidative Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Control Control (4°C, Dark) Stress->Control Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Control->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analysis Analyze via Stability-Indicating HPLC / LC-MS Sample->Analysis Neutralize->Analysis End Identify Degradants & Elucidate Pathways Analysis->End

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.[3][14]

1. Initial Method Setup (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.01M Ammonium Acetate, pH 6.0).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 283 nm).[14]

  • Injection Volume: 10-20 µL.[3]

2. Method Optimization & Validation:

  • Inject a mixture of the unstressed control and the stressed samples (e.g., a sample from the base hydrolysis study that shows ~10% degradation).

  • Adjust the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Specificity: The key validation parameter. Demonstrate that the degradation products do not co-elute with the parent compound. This can be confirmed by peak purity analysis using a Photodiode Array (PDA) detector.[3]

  • The method should also be validated for linearity, accuracy, precision, and robustness as per standard guidelines.

References

  • Kochany, J. (n.d.). Photodegradation of quinoline in water.
  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degrad
  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021, January 7). MDPI.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15).
  • Vista do Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured m
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Suggested partial pathway for the degrad
  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension | Request PDF.
  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2025, December 22).
  • Thomsen, A. B. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms.
  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020, December 14). Semantic Scholar.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. Microbios, 15(61-62), 177–189.
  • Int. J. Pharm. Sci. Rev. Res., 16(1), 2012; nᵒ 19, 101-106 ISSN 0976 – 044X. (2012, August 31). International Journal of Pharmaceutical Sciences Review and Research.
  • 2,4-Quinolinediol 97 86-95-3.
  • Physical and chemical properties of 2,4-Quinolinediol. Benchchem.
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2023, February 16). Arabian Journal of Chemistry.
  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Peschke, B., & Lingens, F. (1995). Quinoline 2-oxidoreductase and 2-oxo-1,2-dihydroquinoline 5,6-dioxygenase from Comamonas testosteroni 63. The first two enzymes in quinoline and 3-methylquinoline degradation. European Journal of Biochemistry, 232(2), 552–561.
  • 2,4-Quinolinediol (CAS 86-95-3) - High-Purity Research Grade. Benchchem.
  • The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. (2022, March 24).
  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.
  • 2,4-QUINOLINEDIOL - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 2-4-Quinolinediol.pdf. Cheméo.

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Optimization

Technical Support Center: Improving Long-Term Storage Stability of 2,4-Quinolinediol Monosodium Salt

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the long-term storage stability of 2,4-Quinolinediol monosodium salt. This docume...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the long-term storage stability of 2,4-Quinolinediol monosodium salt. This document offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and efficacy of this compound in your experiments.

Introduction to 2,4-Quinolinediol and Its Stability Challenges

2,4-Quinolinediol is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. It ex[1][2]ists in a tautomeric equilibrium with its more stable keto form, 4-hydroxy-2(1H)-quinolinone. The m[1]onosodium salt of 2,4-Quinolinediol is often utilized to improve solubility. However, like many phenolic compounds and sodium salts, it is susceptible to degradation, which can compromise its purity and biological activity. The primary stability concerns for 2,4-Quinolinediol monosodium salt are its hygroscopicity and sensitivity to oxidation.

[3][4][5]

Frequently Asked Questions (FAQs)

Q1: My container of 2,4-Quinolinediol monosodium salt has turned from a white/light-yellow powder to a brownish color. What is happening?

A1: The discoloration you are observing is a classic sign of oxidation. The p[5][6]henolic hydroxyl group in the 2,4-Quinolinediol structure is susceptible to oxidation, especially when exposed to atmospheric oxygen. This [5]process can be accelerated by factors such as light, humidity, and the presence of trace metal impurities. The oxidation leads to the formation of highly colored quinone-type species and potentially polymeric byproducts, resulting in the brown appearance. To pr[6][7]event this, it is crucial to store the compound under an inert atmosphere.

Q2[5][6][8]: The powder in my vial of 2,4-Quinolinediol monosodium salt appears clumpy and difficult to weigh accurately. What is the cause?

A2: This issue is due to the hygroscopic nature of the salt. Sodiu[3]m salts, in general, have a tendency to absorb moisture from the atmosphere. When [3][4][9]2,4-Quinolinediol monosodium salt absorbs water, it can lead to caking and the formation of hard clumps, which makes accurate handling challenging. This [3][9]can also accelerate chemical degradation through hydrolysis. Stori[4]ng the compound in a desiccator with a suitable drying agent is essential to mitigate this problem.

Q3: Can I store 2,4-Quinolinediol monosodium salt at room temperature on the lab bench?

A3: While it may have moderate thermal stability at ambient temperatures, long-term storage on a lab bench is not recommended. Expos[2]ure to fluctuations in temperature, humidity, and light can significantly accelerate degradation. For o[8][10]ptimal long-term stability, controlled storage conditions are necessary. This includes low temperature, protection from light, and a dry, inert atmosphere.

Q4[8][11]: What are the ideal long-term storage conditions for 2,4-Quinolinediol monosodium salt?

A4: The ideal storage conditions aim to minimize exposure to oxygen, moisture, and light. The following table summarizes the recommended storage parameters:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
[12][13][14][15]HumidityLow (Store in a desiccator)Prevents moisture absorption, caking, and hydrolysis.
[4][9]LightProtected (Amber vial or dark container)Minimizes light-induced degradation.
[8]ContainerTightly sealed, appropriate material (e.g., glass)Prevents exposure to the external environment.

--[8][11]-

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the handling and storage of 2,4-Quinolinediol monosodium salt.

Issue 1: Rapid Discoloration After Opening a New Vial
  • Observation: A freshly opened vial of the compound darkens in color within a short period.

  • Root Cause: This indicates high sensitivity to atmospheric oxygen and/or moisture. The rapid change suggests that even brief exposure can initiate degradation.

  • Solution: Handle the compound exclusively in an inert atmosphere, such as inside a glove box. If a [8][16]glove box is unavailable, use techniques for handling air-sensitive compounds, like working under a stream of inert gas.

Issue 2: Inconsistent Results in Biological Assays
  • Observation: You are observing variability in the compound's activity or potency across different experiments using the same stock solution.

  • Root Cause: This could be due to the degradation of the compound in your stock solution. If the solution is not prepared and stored correctly, the active compound concentration will decrease over time.

  • Solution:

    • Prepare fresh stock solutions for each experiment whenever possible.

    • If a stock solution must be stored, dissolve the compound in a dry, degassed solvent.

    • Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

    • Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

Issue 3: Poor Solubility or Precipitation in Aqueous Buffers
  • Observation: The compound does not fully dissolve or precipitates out of your aqueous buffer over time.

  • Root Cause: While the sodium salt enhances water solubility, changes in pH can affect its stability and solubility. The p[17]rotonated form of 2,4-Quinolinediol is less soluble in water.

  • [1]Solution:

    • Ensure the pH of your buffer is compatible with the compound's stability. For quinoline derivatives, both highly acidic and basic conditions can accelerate degradation. *[17] Consider preparing a concentrated stock solution in an appropriate organic solvent (like DMSO) and then diluting it into your aqueous buffer immediately before use.

Experimental Protocols

Protocol 1: Proper Handling and Aliquoting of 2,4-Quinolinediol Monosodium Salt

This protocol describes the best practices for handling the solid compound to maintain its integrity.

Materials:

  • Vial of 2,4-Quinolinediol monosodium salt

  • Glove box or an inert gas (Argon or Nitrogen) source with a Schlenk line

  • Spatula

  • Analytical balance

  • Pre-weighed, amber glass vials with screw caps and PTFE septa

Procedure:

  • Inert Atmosphere Preparation:

    • Glove Box: Place the sealed vial of 2,4-Quinolinediol monosodium salt, along with all necessary equipment (spatula, balance, new vials), into the antechamber of the glove box. Purge the antechamber according to the glove box's standard operating procedure.

    • Schlenk Line: If a glove box is not available, use a Schlenk line to create an inert atmosphere in a flask containing the compound.

  • Equilibration: Allow the vial to equilibrate to the ambient temperature inside the glove box or on the benchtop for at least 30 minutes before opening. This prevents moisture condensation on the cold powder.

  • Aliquoting:

    • Carefully open the main vial.

    • Quickly and efficiently weigh the desired amount of powder into the pre-weighed amber vials.

    • Minimize the time the main vial is open.

  • Sealing and Storage:

    • Tightly seal the new aliquot vials.

    • Backfill the main vial with inert gas before resealing it tightly.

    • Place all vials in a desiccator for transport out of the glove box.

    • Store the aliquots and the main vial at the recommended low temperature.

Protocol 2: Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and detecting any degradation products.

Ob[18]jective: To assess the purity of 2,4-Quinolinediol monosodium salt over time under specific storage conditions.

Materials:

  • 2,4-Quinolinediol monosodium salt sample

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 mm x 250 mm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • At specified time points (e.g., 0, 1, 3, 6 months), retrieve a stored aliquot.

    • Allow it to warm to room temperature, then prepare a sample for HPLC analysis by diluting the stock solution to an appropriate concentration.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, for example) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area of the parent compound and any new peaks that appear over time.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product.

    • A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Visualizing Degradation and Prevention

Potential Degradation Pathway

The primary degradation pathway for 2,4-Quinolinediol involves oxidation. The phenolic hydroxyl group can be oxidized to form a quinone-like structure, which can then undergo further reactions, including polymerization.

G A 2,4-Quinolinediol B Quinone-like Intermediate A->B Oxidation (O₂, light, metal ions) C Polymeric Byproducts (Brown Color) B->C Further Reactions

Caption: Simplified oxidative degradation pathway of 2,4-Quinolinediol.

Workflow for Stable Long-Term Storage

Adhering to a systematic workflow is crucial for maintaining the stability of sensitive compounds.

G cluster_0 Receiving and Initial Handling cluster_1 Storage Preparation cluster_2 Long-Term Storage A Receive Compound B Visually Inspect (Color, Caking) A->B C Transfer to Inert Atmosphere (Glove Box) B->C D Equilibrate to Ambient Temperature C->D E Aliquot into Amber Vials D->E F Backfill with Inert Gas E->F G Store in Desiccator at -20°C F->G H Periodic Stability Check (HPLC) G->H

Caption: Recommended workflow for handling and long-term storage.

References

  • Air Products. (n.d.). Packaging, Inerting and Blanketing.
  • BenchChem. (2025).
  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging.
  • Binder Group. (n.d.). Tank blanketing and inerting.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Scott Laboratories. (2022, May).
  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
  • On-Site Gas Systems. (2023, March 2).
  • BenchChem. (2025).
  • TIS-GDV. (n.d.).
  • Patsnap. (2025, October 14). Influence of humidity on sodium solid electrolyte degradation.
  • Reinste. (n.d.). Humidity's Effect on Salt: A Deep Dive into Particle Behavior.
  • MDPI. (2020, June 16).
  • BenchChem. (2025).
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • SMT Dry Cabinets. (2025, April 15).
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Protection Experts Australia. (2024, August 15). How Do You Preserve Oxygen Absorbers? Tips and Best Practices.
  • Park, K. (n.d.). Assay and Stability Testing.
  • ResearchGate. (n.d.).
  • MDPI. (2021, January 7). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • ResearchGate. (n.d.). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion.
  • BenchChem. (2025).
  • Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561.
  • Pharma Excipients. (2022, June 28).
  • Taylor & Francis Online. (2022, June 21).
  • BenchChem. (2025). Physical and chemical properties of 2,4-Quinolinediol.
  • Sigma-Aldrich. (n.d.). 2,4-Quinolinediol 90 Purity measured on dry basis, technical grade.
  • PMC. (2020, November 6). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers.
  • PMC. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • PMC. (2023, May 16).
  • NETZSCH Analyzing & Testing. (2020, June 5). Storage of Pharmaceuticals.
  • PubChem. (n.d.). 2,4-Dihydroxyquinoline.
  • PubMed. (1976).
  • Guidechem. (n.d.). 2,4-Quinolinediol 86-95-3 wiki.
  • PharmaCompass.com. (n.d.). 2,4-Quinolinediol, 97%.

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Troubleshooting

Technical Support Center: Quinoline-Carboxamide Stability &amp; Optimization

Topic: Troubleshooting Guide for Quinoline-Carboxamide Stability Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2026 Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guide for Quinoline-Carboxamide Stability Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with Quinoline-3-carboxamides (e.g., Tasquinimod, Linomide, Paquinimod). While these scaffolds are potent modulators of S100A9 and HDAC4, their experimental handling is notoriously difficult due to poor aqueous solubility , amide bond hydrolysis , and chromatographic artifacts caused by tautomerism.

This document moves beyond generic advice, providing causal analysis and self-validating protocols to ensure your data reflects biological activity, not formulation failure.

Module 1: Solubility & Precipitation ("The Crash-Out Effect")

Status: Critical Symptom: Inconsistent IC50 values, high variability between replicates, or visible turbidity in assay plates.

The Mechanism

Quinoline-carboxamides are highly lipophilic (LogP > 3.0). When a high-concentration DMSO stock (e.g., 10 mM) is spiked into an aqueous buffer, the rapid change in solvent polarity causes the compound to precipitate immediately—often forming micro-crystals invisible to the naked eye but sufficient to scatter light and scavenge free compound [1].

Troubleshooting Protocol: The "Step-Down" Dilution

Do not dilute directly from 100% DMSO to 1% DMSO in buffer. Use an intermediate dilution step to prevent shock precipitation.

StepSolvent SystemProcedurePurpose
1 100% DMSO Prepare Master Stock (10 mM). Vortex 1 min.Solubilization.
2 Intermediate Dilute 1:10 into 50% DMSO / 50% Water .Reduces hydrophobicity shock.
3 Assay Buffer Dilute to final concentration (e.g., <1% DMSO).Final assay condition.
4 Validation Centrifuge assay plate at 3000 x g for 10 min.If pellet forms, solubility is exceeded.
Advanced Solubilization Strategy

For in vivo or high-concentration assays, simple cosolvents fail. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the lipophilic quinoline core.

  • Protocol: Dissolve compound in 100% DMSO, then add to 20% (w/v) HP-β-CD in water with vigorous vortexing. The cyclodextrin cavity creates a hydrophilic shield, preventing aggregation [2].

Module 2: Analytical Troubleshooting (HPLC/LC-MS)

Status: High Frequency Symptom: "Split peaks" or broad tailing in HPLC, often mistaken for impurities or degradation.

The Root Cause: Atropisomerism & Tautomerism

Quinoline-carboxamides possess a restricted rotation around the amide bond (C-N), leading to rotamers (conformational isomers) that interconvert slowly on the NMR/HPLC timescale. Additionally, the 4-hydroxy-2-oxo moiety exists in equilibrium between the lactam (keto) and lactim (enol) tautomers [3].

If the interconversion rate is similar to the chromatographic retention time, you will see two peaks connected by a "saddle" (plateau), or a split peak that coalesces at higher temperatures.

Diagnostic Workflow

HPLC_Troubleshooting Start Symptom: Split Peak on HPLC Check1 Are peaks identical in MS spectrum? Start->Check1 Decision1 Yes (Same Mass) Check1->Decision1 Decision2 No (Different Mass) Check1->Decision2 Action1 Suspect Rotamers/Tautomers Decision1->Action1 Action2 Suspect Degradation/Impurity Decision2->Action2 Test Run Column at 50°C - 60°C Action1->Test Result Did peaks coalesce? Test->Result Conclusion1 Confirmed: Rotamers (Integrate both peaks) Result->Conclusion1 Yes Conclusion2 Confirmed: Impurity Result->Conclusion2 No

Figure 1: Decision tree for distinguishing between genuine impurities and conformational isomers in quinoline-carboxamide analysis.

Resolution Protocol
  • Temperature: Increase column temperature to 45–60°C . Higher thermal energy speeds up rotation, causing peaks to merge into a single sharp peak [4].

  • Mobile Phase: Ensure the aqueous phase is acidified (0.1% Formic Acid). Basic pH promotes ionization of the 4-hydroxy group, complicating the tautomeric equilibrium.

Module 3: Chemical Stability (Hydrolysis)

Status: Moderate Symptom: Gradual loss of potency over days; appearance of a carboxylic acid peak in LC-MS.

The Mechanism

The carboxamide bond is the "weak link." While the quinoline ring is robust, the amide is susceptible to hydrolysis, particularly in basic conditions (pH > 8.0) or in the presence of strong nucleophiles.

Stability Profiling Table
ConditionStability RatingRecommendation
Solid Powder HighStore at -20°C, desiccated. Stable for years.
DMSO Stock ModerateHygroscopic. Absorbed water initiates hydrolysis. Use single-use aliquots.
Acidic Buffer (pH < 5) HighProtonation of the amide nitrogen protects against hydrolysis.
Neutral Buffer (pH 7.4) ModerateStable for 24-48h. Prepare fresh for assays.
Basic Buffer (pH > 8.5) Low Avoid. Rapid hydrolysis to Quinoline-3-carboxylic acid.
Experimental Fix

If your assay requires basic pH, minimize incubation time. For long-term storage of stock solutions, strictly use anhydrous DMSO stored over molecular sieves.

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound is yellow. Is this normal? A: Yes. Quinoline-carboxamides are conjugated aromatic systems and typically present as off-white to bright yellow solids. However, a shift to dark brown indicates oxidation (N-oxide formation) or photodegradation.

Q2: Can I use plasticware for serial dilutions? A: Use caution. Due to high lipophilicity, these compounds can adsorb to polypropylene surfaces (pipette tips, reservoirs), effectively lowering the actual concentration.

  • Fix: Use Low-Retention tips and glass-coated plates where possible, or include 0.01% Tween-20 in buffers to block surface adsorption sites.

Q3: The LC-MS shows a mass of M+16. What is this? A: This is likely the N-oxide impurity. It forms if the compound is exposed to light and air for extended periods. Store stocks in amber vials under argon/nitrogen if possible.

References

  • BenchChem Technical Support. (2025).[1][2] Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays. BenchChem.[1][2] Link

  • Pilkington, L. I., et al. (2021).[3] Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. Link

  • Sielc Technologies. (2022). Separation of 2-Methylquinoline-4-carboxamide on Newcrom R1 HPLC column.Link

  • Rao, B. M., et al. (2022). RP-HPLC separation of interconvertible rotamers... and confirmation by VT NMR. Journal of Pharmaceutical and Biomedical Analysis, 212, 114675.[4] Link

  • Isaacs, J. T., et al. (2013). Tasquinimod Is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment.[5] Cancer Research, 73(4), 1386–1399. Link

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Optimization

preventing precipitation of 2,4-Quinolinediol monosodium salt in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the formulation of 2,4-Quinolinediol monosodium salt in aqueous environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the formulation of 2,4-Quinolinediol monosodium salt in aqueous environments. While the monosodium salt is specifically synthesized to enhance aqueous solubility compared to its free acid counterpart, improper buffer selection or rapid dilution techniques inevitably lead to the compound "crashing out" of solution[1].

This guide explores the thermodynamic and kinetic causes of this precipitation, provides actionable troubleshooting steps, and establishes self-validating protocols to ensure your assays remain robust and reproducible.

The Fundamentals: Why Does Precipitation Occur?

To prevent precipitation, we must first understand the causality behind it. The solubility of 2,4-Quinolinediol monosodium salt is governed by three primary physicochemical factors:

  • pH-Dependent Protonation: The predicted pKa of 2,4-Quinolinediol is approximately 4.50[2]. The monosodium salt represents the deprotonated enolate/phenolate form. If diluted into a buffer with a pH near or below 6.0, the equilibrium rapidly shifts toward the highly insoluble neutral keto-enol tautomer[3].

  • Solvent Shock (Kinetic Aggregation): When a highly concentrated organic stock (e.g., 100% DMSO) is rapidly introduced into an aqueous buffer, the organic solvent diffuses into the bulk water faster than the hydrophobic quinoline core can be solvated. This localized depletion of the solvation shell forces the molecules to aggregate and nucleate before they can disperse[1].

  • The Common Ion Effect: High concentrations of sodium ions (such as the ~137 mM NaCl found in standard PBS) can suppress the dissociation of the monosodium salt (

    
    ), thermodynamically driving the salt back into its solid phase.
    
Physicochemical Profile Summary
PropertyValueImplication for Formulation
Molecular Weight 161.16 g/mol [4]Small, planar molecule; highly prone to tight crystal lattice packing.
pKa 4.50 ± 1.00[2]Requires a working pH > 6.5 to maintain the ionized, soluble state.
Aqueous Solubility (Neutral) ~26 mg/L at 20°C[5]Extremely low; necessitates maintaining the salt form or using cosolvents.
Tautomerism Keto-enol equilibrium[5]Solid state predominantly exists as 4-hydroxy-2(1H)-quinolinone[6].

Diagnostic Workflow

Use the following logical pathway to diagnose and resolve precipitation issues in your current experimental setup.

G Start Precipitation Observed in Aqueous Buffer CheckPH Check Buffer pH Is pH < 6.0? Start->CheckPH LowPH Protonation to Free Acid (pKa ~4.5) CheckPH->LowPH Yes CheckConc Check Final Concentration Is it > 100 µM? CheckPH->CheckConc No AdjustPH Adjust pH to > 7.0 or use Tris/HEPES LowPH->AdjustPH HighConc Exceeds Aqueous Solubility Limit CheckConc->HighConc Yes CheckSalt Check Na+ Concentration Is NaCl > 100 mM? CheckConc->CheckSalt No AddCosolvent Add Cosolvent (DMSO) or Surfactant (Tween) HighConc->AddCosolvent HighSalt Common Ion Effect Forces Salt Out CheckSalt->HighSalt Yes ReduceSalt Dilute Buffer or Use Potassium Salts HighSalt->ReduceSalt

Diagnostic workflow for resolving 2,4-Quinolinediol precipitation in aqueous buffers.

Troubleshooting Guides & FAQs

Q1: I am observing immediate precipitation when I dilute my 10 mM DMSO stock of 2,4-Quinolinediol monosodium salt into PBS (pH 7.4). Why is this happening if the pH is well above the pKa? A1: This is a classic combination of "solvent shock" and the common ion effect. Even though the bulk pH is 7.4, the rapid introduction of the DMSO stock into a high-salt aqueous environment (PBS contains ~137 mM NaCl) causes localized supersaturation. The high concentration of sodium ions in PBS pushes the equilibrium of the monosodium salt toward the solid phase. Solution: Pre-dilute your stock in an intermediate solvent (e.g., 50% DMSO / 50% Water) or switch to a lower-sodium buffer like 50 mM Tris-HCl.

Q2: Can I acidify the buffer to improve the chemical stability of the stock? A2: Absolutely not. Dropping the pH below 6.0 will protonate the enolate, reverting the compound to its neutral free acid form (4-hydroxy-2-quinolone), which has an aqueous solubility of merely ~26 mg/L[5]. You must maintain a slightly alkaline environment (pH 7.4 - 8.0) to keep the molecule ionized and soluble.

Q3: What excipients or cosolvents do you recommend for in vivo dosing formulations where high DMSO concentrations are toxic? A3: For biological assays or in vivo work, I recommend a ternary system: 5% DMSO, 10% Tween-80 (or Cremophor EL), and 85% aqueous buffer. The surfactant creates micelles that encapsulate the hydrophobic quinoline core, preventing aggregation while maintaining the compound in a bioavailable state.

Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely on visual inspection alone. Use the following self-validating methodologies to prepare and verify your solutions.

Protocol A: Step-Wise Dilution for Stable Aqueous Working Solutions

Objective: Prevent solvent shock and localized supersaturation during assay preparation.

  • Stock Preparation: Dissolve 2,4-Quinolinediol monosodium salt in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.

  • Intermediate Dilution: Create a 1 mM intermediate stock by adding 100 µL of the 10 mM stock dropwise into 900 µL of a 50% DMSO / 50% deionized water mixture under continuous, vigorous vortexing.

  • Buffer Equilibration: Warm the target aqueous buffer (e.g., 50 mM HEPES, pH 7.5, low sodium) to 37°C to increase the thermodynamic solubility limit.

  • Final Dilution: Slowly inject the required volume of the intermediate stock into the warmed buffer while stirring at 500 rpm.

  • Validation Step (Critical): Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates invisible micro-precipitation. A successful, fully dissolved formulation will read identical to the blank buffer.

Protocol B: pH-Solubility Profiling Assay

Objective: Empirically determine the precipitation threshold for your specific buffer system.

  • Buffer Matrix: Prepare a series of 100 mM phosphate/citrate buffers ranging from pH 5.0 to 8.5 in 0.5 pH increments.

  • Spiking: Add 2,4-Quinolinediol monosodium salt to a final theoretical concentration of 500 µM in each buffer tube.

  • Equilibration: Incubate the tubes at room temperature for 2 hours with gentle agitation to allow the system to reach thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitated free acid[6].

  • Quantification: Carefully aspirate the supernatant and quantify the concentration of the dissolved compound using UV-Vis spectroscopy (absorbance at ~320 nm) or HPLC.

  • Validation Step (Critical): Plot the measured concentration against the pH. The inflection point of the resulting sigmoidal curve validates the functional pKa in your specific ionic environment, confirming the safe pH operating window for your downstream assays.

References[2] bloomtechz.com. "2,4-Quinolinediol CAS 86-95-3". Click here to verify source[3] nih.gov. "Quinolones: from antibiotics to autoinducers".Click here to verify source[6] benchchem.com. "2,4-Quinolinediol (CAS 86-95-3) - High-Purity Research Grade". Click here to verify source[4] nih.gov. "2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871".Click here to verify source[1] benchchem.com. "Quinoline-2,4-diamine|High-Qurity Research Chemical". Click here to verify source[5] benchchem.com. "Physical and chemical properties of 2,4-Quinolinediol". Click here to verify source

Sources

Troubleshooting

Technical Support Center: Purification of Quinoline Derivatives

Status: Active Specialist: Senior Application Scientist, Separation Technologies Topic: Overcoming Solubility, Basicity, and Metal Contamination Issues in Quinoline Workflows. Introduction: The Quinoline Paradox Quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist, Separation Technologies Topic: Overcoming Solubility, Basicity, and Metal Contamination Issues in Quinoline Workflows.

Introduction: The Quinoline Paradox

Quinoline scaffolds are ubiquitous in drug discovery (e.g., antimalarials, kinase inhibitors), yet they present a distinct "purification paradox." Their nitrogen atom creates a basic center (


) that interacts aggressively with acidic silanols on standard silica gel, leading to peak tailing and mass loss. Furthermore, their tendency to "oil out" rather than crystallize and their affinity for binding transition metal catalysts (Pd, Cu) complicates isolation.

This guide moves beyond standard protocols to address the mechanistic causes of these failures and provides self-validating solutions.

Module 1: Chromatographic Tailing & Resolution

Q: My quinoline derivative streaks significantly on TLC and shows severe tailing during flash chromatography (DCM/MeOH). How do I fix this without losing mass?

A: The issue is not your solvent strength; it is the secondary interaction between the quinoline nitrogen and the acidic silanols on the silica surface.

Standard silica gel (


) possesses surface silanol groups (

) that are weakly acidic (

). Quinoline derivatives, being basic, form hydrogen bonds or ionic interactions with these sites. This "drag" causes the peak tailing (non-Gaussian distribution) and irreversible adsorption (mass loss).

The Solution: Amine Modification You must "cap" these active sites with a sacrificial base that competes with your analyte.

Protocol: The "Buffered" Silica Method

  • Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
    • TEA: Best for lipophilic quinolines eluting in Hexane/EtOAc.

    • NH_4OH: Best for polar quinolines eluting in DCM/MeOH.

  • Column Pre-treatment (Crucial Step):

    • Flush the column with 3 CV (Column Volumes) of the mobile phase containing 1% TEA before loading your sample. This saturates the silica surface.

  • Elution:

    • Run your gradient with the mobile phase containing 0.1% to 0.5% TEA .

    • Note: High concentrations of TEA can degrade silica over time; keep it

      
      .
      

Decision Tree: Chromatographic Optimization

QuinolineChromatography Start Issue: Peak Tailing/Streaking CheckSolvent Current Solvent System? Start->CheckSolvent HexEtOAc Hexane / EtOAc CheckSolvent->HexEtOAc DCMMeOH DCM / MeOH CheckSolvent->DCMMeOH AddTEA Add 1% Triethylamine (TEA) to Mobile Phase HexEtOAc->AddTEA Lipophilic AddNH3 Add 1% NH4OH (aq) or 7N NH3 in MeOH DCMMeOH->AddNH3 Polar ResultCheck Peak Symmetry Improved? AddTEA->ResultCheck AddNH3->ResultCheck Success Proceed with Purification ResultCheck->Success Yes Fail Still Tailing? ResultCheck->Fail No SwitchPhase Switch Stationary Phase Fail->SwitchPhase Alumina Neutral/Basic Alumina SwitchPhase->Alumina Cost Effective AmineSilica Amine-Functionalized Silica SwitchPhase->AmineSilica High Performance

Figure 1: Decision matrix for troubleshooting quinoline peak tailing. Note the divergence based on solvent polarity.

Module 2: Isolation & "Oiling Out"

Q: My product comes out as a viscous oil that refuses to crystallize, even though the literature says it should be a solid. How do I induce crystallization?

A: Quinoline derivatives are notorious for "oiling out" due to trace solvent impurities or conformational flexibility. You need to disrupt the solvation shell or form a salt lattice.

Strategy 1: Salt Formation (The Lattice Anchor) Converting the free base into a salt often raises the melting point and forces a lattice structure.

Salt TypeReagentProtocol NoteSuitability
Hydrochloride HCl in Dioxane/EtherAdd dropwise to dissolved base. Hygroscopic risk.General purpose; high solubility in water.
Picrate Picric Acid (sat.[1] EtOH)Forms highly crystalline yellow needles.Excellent for characterization ; caution (explosive when dry).
Oxalate Oxalic AcidGentle crystallization; often non-hygroscopic.Good for purification if HCl fails.[1]
Fumarate Fumaric AcidPharmaceutically acceptable; moderate solubility.Drug development candidates.[2][3]

Strategy 2: The "Cloud Point" Trituration If you must keep the free base:

  • Dissolve the oil in a minimum amount of "Good Solvent" (e.g., DCM or EtOAc).[4]

  • Add "Bad Solvent" (e.g., Pentane or Hexane) dropwise with vigorous stirring until the solution turns slightly cloudy (persistent turbidity).

  • Stop stirring and place the flask in a -20°C freezer overnight. The slow diffusion will force the oil to organize into a solid.

Module 3: The Metal Scavenging Protocol

Q: I used a Palladium catalyst (Suzuki/Buchwald) to synthesize my quinoline. I see a dark color in my product, and elemental analysis shows high Pd levels. Standard columns aren't removing it.

A: Quinolines are ligands. They actively chelate Palladium, pulling it through the silica column with the product.

You cannot rely on passive adsorption (silica gel) to remove Pd from a quinoline scaffold. You must use an active scavenger with a higher affinity for Pd than the quinoline nitrogen has.

Protocol: Thiol-Silica Scavenging

  • Reagent: 3-Mercaptopropyl-functionalized silica (or commercial equivalents like Quadrapure™ TU).

  • Mechanism: The Sulfur-Pd bond is significantly stronger than the Nitrogen-Pd bond.

Step-by-Step:

  • Dissolve crude quinoline in THF or EtOAc (10 mL/g).

  • Add 5-10 wt% of Thiol-Silica scavenger relative to the theoretical mass of the product.

  • Heat to 50°C and stir for 4–12 hours. (Heat is required to overcome the activation energy of ligand exchange).

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate the filtrate.

Comparative Efficiency of Pd Removal Methods

MethodMechanismPd Reduction EfficiencyPros/Cons
Celite Filtration Physical entrapment< 20% (Poor)Only removes bulk Pd black; fails for soluble complexes.
Activated Charcoal Adsorption50–80%Cheap, but messy; can adsorb product (yield loss).
Thiol-Silica Chelation (Ligand Exchange)> 95% High selectivity; expensive; no yield loss.
Acid Wash (HCl) Protonation60–90%Good for stable quinolines; converts Pd to anionic species (

).
Module 4: Acid-Base Workup (The First Line of Defense)

Q: Can I purify my quinoline without running a column?

A: Yes, by exploiting the pH-dependent solubility switch.

Since quinolines are basic, they can be reversibly protonated to become water-soluble, leaving non-basic impurities (starting materials, neutral byproducts) in the organic phase.

Workflow: The "pH Switch"

AcidBaseExtraction Crude Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (Target pH < 2) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Quinoline-H+) PhaseSep1->AqLayer1 Keep Basify Add NaOH/NH4OH (Target pH > 10) AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract OrgLayer2 Organic Layer (Pure Quinoline Base) Extract->OrgLayer2 Dry & Evaporate AqLayer2 Aqueous Waste (Salts) Extract->AqLayer2 Discard

Figure 2: Acid-Base extraction workflow for isolating basic quinoline derivatives from neutral impurities.

Critical Troubleshooting for Extraction:

  • Emulsions: If an emulsion forms during the basic extraction step (common with amphiphilic quinolines), do not shake vigorously. Invert gently. If stuck, add brine or filter the entire biphasic mixture through a pad of Celite.

  • Amphoteric Derivatives: If your quinoline has an acidic group (e.g., -COOH, -OH), this method will fail as the molecule may remain in the aqueous phase at high pH (forming a phenolate or carboxylate). For these, use isoelectric point precipitation (adjust pH to ~7).

References
  • BenchChem. (2025).[1][2][5][6][7] Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. 6

  • BenchChem. (2025).[1][2][5][6][7] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. 8[9]

  • BenchChem. (2025).[1][2][5][6][7] Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. 4[9]

  • American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. 10

  • Biotage. (2023).[11] How to Remove Palladium in three easy steps. 11

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. 12

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 2,4-Quinolinediol Monosodium Salt vs. Quinoline Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Executive Summary: The Strategic Advantage of the Salt Form In the landscape of heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Strategic Advantage of the Salt Form

In the landscape of heterocyclic scaffolds, 2,4-Quinolinediol (often existing as its tautomer 4-hydroxy-2-quinolone) is a ubiquitous precursor for pharmaceuticals, azo dyes, and agrochemicals. However, the standard free acid form (CAS 86-95-3) presents significant processing challenges due to poor aqueous solubility and high lattice energy.

This guide analyzes the Monosodium Salt derivative (CAS 4510-76-3) as a superior process alternative. By pre-forming the enolate species, the monosodium salt alters the solubility profile and nucleophilic reactivity, offering a "pre-activated" scaffold that streamlines synthesis workflows in aqueous and polar media.

Comparative Product Profile

Chemical Identity & Structural Dynamics

The core distinction lies in the thermodynamic stability and ionic character. While the free acid exists in a tautomeric equilibrium heavily favoring the 4-hydroxy-2-quinolone (lactam) form, the monosodium salt locks the molecule into an ionic phenoxide/enolate state.

Feature2,4-Quinolinediol (Free Acid)2,4-Quinolinediol Monosodium Salt
CAS Number 86-95-34510-76-3
Primary Tautomer Keto-form (Lactam)Ionic Enolate
Water Solubility Sparingly soluble (< 1 g/L)Highly Soluble (> 50 g/L)
Acidity/Basicity Amphoteric (pKa ~9.[1]5)Basic (Conjugate base)
Physical State Crystalline Powder (High MP >300°C)Crystalline Hydrate / Powder
Mechanistic Pathway Diagram

The following diagram illustrates the tautomeric shift and the stabilization provided by the sodium cation, which is critical for understanding the reactivity difference.

Tautomerism cluster_0 Free Acid Equilibrium cluster_1 Salt Formation Node1 2,4-Dihydroxyquinoline (Enol Form) Less Stable Node2 4-Hydroxy-2-quinolone (Keto/Lactam Form) Dominant Species Node1->Node2 Tautomerization Node3 Monosodium Salt (Enolate Anion) Nucleophilic Species Node2->Node3 + NaOH - H2O Node3->Node2 + H+

Figure 1: Tautomeric equilibrium of the free acid versus the irreversible formation of the nucleophilic enolate in the monosodium salt.

Performance Analysis: Salt vs. Free Acid[2]

Solubility & Process Efficiency

The most immediate operational advantage of the monosodium salt is its aqueous solubility .

  • Free Acid: Requires harsh organic solvents (DMSO, DMF) or high temperatures for dissolution. In aqueous coupling reactions (e.g., diazo coupling for dyes), the free acid must be slurried or dissolved with in-situ base, complicating stoichiometry and pH control.

  • Monosodium Salt: Dissolves instantly in water. This allows for homogeneous reaction conditions at room temperature, crucial for temperature-sensitive reactions like diazonium coupling or enzymatic transformations.

Reactivity: The Nucleophilicity Advantage

In substitution reactions (e.g., O-alkylation or N-alkylation), the reacting species is the anion.

  • Protocol with Free Acid: Requires an induction period where a base (K2CO3, NaH) deprotonates the scaffold. This generates variable local concentrations of the anion.

  • Protocol with Salt: The anion is stoichiometric and available at

    
    . This leads to faster reaction kinetics and cleaner impurity profiles by suppressing side reactions associated with excess base.
    
Comparative Data Summary
MetricFree Acid (Standard)Monosodium Salt (Optimized)Impact
Dissolution Time (H2O) Insoluble (requires heat/base)< 2 minutesReduced cycle time
Reaction Medium Organic (DMF/DMSO)Aqueous / Green SolventsLower VOC footprint
Atom Economy Requires external baseSelf-contained nucleophileSimplified workup
Impurity Profile Higher (due to thermal stress)Lower (mild conditions)Higher yield

Experimental Protocol: Aqueous Azo-Coupling

Objective: Demonstrate the efficiency of the monosodium salt in synthesizing a model azo-dye derivative compared to the free acid.

Materials
  • Substrate A: 2,4-Quinolinediol Monosodium Salt (10 mmol, 1.83 g)

  • Substrate B (Control): 2,4-Quinolinediol Free Acid (10 mmol, 1.61 g) + NaOH (10 mmol)

  • Reagent: 4-Nitrobenzenediazonium chloride (prepared in situ)

  • Solvent: Water (pH buffered to 8.0)

Methodology (Salt Workflow)
  • Dissolution: Dissolve 1.83 g of 2,4-Quinolinediol Monosodium Salt in 20 mL of water at 25°C. Observation: Clear solution obtained immediately.

  • Coupling: Add the diazonium salt solution dropwise over 15 minutes while maintaining temperature at 0-5°C.

  • Precipitation: The azo dye precipitates immediately upon formation due to the hydrophobic nature of the product disrupting the salt solvation.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry.

Methodology (Free Acid Workflow)
  • Slurry: Suspend 1.61 g of Free Acid in 20 mL water. Observation: Milky suspension.

  • Activation: Add 10 mL of 1M NaOH. Stir for 30 minutes to ensure complete deprotonation and dissolution.

  • Coupling: Proceed as above. Note: Any unreacted free acid trapped in the initial slurry will remain as an impurity.

Workflow Visualization

Workflow cluster_acid Free Acid Route (Traditional) cluster_salt Monosodium Salt Route (Optimized) A1 Weigh Free Acid A2 Suspend in Water (Heterogeneous) A1->A2 A3 Add NaOH & Heat (Deprotonation Step) A2->A3 A4 Cool to 0°C A3->A4 Reaction Add Diazonium Salt (Coupling Reaction) A4->Reaction S1 Weigh Monosodium Salt S2 Dissolve in Water (Instant Homogeneity) S1->S2 S3 Cool to 0°C S2->S3 S3->Reaction Product Isolate Pure Product Reaction->Product

Figure 2: Process flow comparison showing the elimination of the activation step using the monosodium salt.

Conclusion & Recommendations

For researchers focusing on green chemistry or aqueous-phase synthesis , the 2,4-Quinolinediol Monosodium Salt is the superior starting material. It eliminates the variability of in-situ salt formation and allows for milder reaction conditions.

  • Choose the Salt when: Working in aqueous media, performing diazo couplings, or requiring rapid dissolution in polar solvents.

  • Choose the Free Acid when: Performing reactions in anhydrous non-polar solvents (where the salt is insoluble) or when strictly acidic conditions are required from the start.

References

  • Sigma-Aldrich. 2,4-Quinolinediol monosodium salt hydrate Product Specification. CAS 4510-76-3. Link

  • PubChem. 2,4-Dihydroxyquinoline | C9H7NO2.[1][2] National Library of Medicine. Link

  • BenchChem.[3] Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Link

  • National Institute of Standards and Technology (NIST).[1] 2,4-Quinolinediol IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Link

  • Chem-Impex. 2,4-Dihydroxyquinoline monosodium salt Applications. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating 2,4-Quinolinediol Monosodium Salt as a Novel Kinase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the quinoline scaffold is a privileged structure, known to be the backbone of numerous compounds with significa...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the quinoline scaffold is a privileged structure, known to be the backbone of numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth, experience-driven framework for the experimental validation of a novel quinoline derivative, 2,4-Quinolinediol monosodium salt (hereafter referred to as QMS).

Our objective is to move beyond a simple checklist of experiments. Instead, this document will elucidate the scientific rationale behind a multi-tiered validation strategy, establishing a self-validating system to rigorously assess the compound's potential. For this guide, we will proceed with the well-supported hypothesis that QMS acts as an inhibitor of the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical mediator of immune responses and cell proliferation often dysregulated in cancer and inflammatory diseases.[5][][7]

To establish a meaningful benchmark, we will compare the performance of QMS against Ruxolitinib , a potent and selective JAK1/JAK2 inhibitor approved for clinical use.[8][9][10] This comparison will provide essential context for interpreting our experimental outcomes.

Part 1: Mechanistic Framework and Comparator Rationale

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The JAK-STAT pathway is a cornerstone of cytokine and growth factor signaling.[5][] Its activation cascade is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[5][11] Dysregulation of this pathway is a known driver in various pathologies, making it an attractive target for therapeutic intervention.[5][7]

Our hypothesis is that QMS interferes with this cascade, likely by inhibiting the kinase activity of JAK enzymes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK JAK_p p-JAK JAK->JAK_p 2. Activation STAT STAT JAK_p->STAT 3. Phosphorylation STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization Gene_Expression Target Gene Expression STAT_dimer->Gene_Expression 5. Nuclear Translocation & Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding QMS 2,4-Quinolinediol Monosodium Salt (QMS) QMS->JAK Hypothesized Inhibition

Caption: Hypothesized mechanism of QMS as a JAK inhibitor within the JAK-STAT pathway.

Why Ruxolitinib is the Gold Standard Comparator

Ruxolitinib is a well-characterized, potent inhibitor of both JAK1 and JAK2.[8][9] Its established clinical efficacy and extensive body of literature provide a robust benchmark for several key parameters:

  • Potency (IC50): Direct comparison of inhibitory concentration.

  • Cellular Efficacy (EC50): Performance in a biological system.

  • Selectivity: While not covered in this initial validation, a future expansion would compare selectivity against other kinases.

By benchmarking against Ruxolitinib, we can contextualize the performance of QMS, determining if it represents a viable alternative or improvement over existing therapies.

Part 2: A Three-Tiered Experimental Validation Workflow

To build a compelling case for QMS, our experimental approach is designed to validate its activity from the molecular level to a functional cellular outcome. This tiered approach ensures that each step logically supports the next, creating a self-validating workflow.

Experimental_Workflow Start Tier1 Tier 1: In Vitro Kinase Assay (Biochemical) Start->Tier1 Question: Does QMS directly inhibit JAK2? Tier2 Tier 2: Cellular Target Engagement (Western Blot) Tier1->Tier2 Question: Does QMS inhibit JAK2 signaling in a cell? Tier3 Tier 3: Functional Cellular Assay (Cell Viability) Tier2->Tier3 Question: Does target inhibition lead to a functional effect? End Tier3->End

Caption: A three-tiered workflow for validating a novel kinase inhibitor.

Tier 1: Direct Target Inhibition - In Vitro Kinase Assay

Objective: To determine if QMS directly inhibits the enzymatic activity of a purified JAK2 enzyme and to quantify its potency (IC50).

Causality: This cell-free assay is the most direct test of our hypothesis. A positive result here confirms a direct molecular interaction, independent of cellular complexities like membrane permeability or off-target effects. We utilize a well-established method that measures the production of ADP, a direct product of kinase activity.[12]

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of purified JAK2 enzyme in kinase assay buffer.

    • Prepare a 2X solution of a suitable substrate (e.g., a specific peptide) and ATP in the same buffer.

    • Prepare serial dilutions of QMS and Ruxolitinib (e.g., from 1 µM to 1 nM) in DMSO, then dilute further in assay buffer. Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions (QMS or Ruxolitinib) or vehicle control.

    • Add 10 µL of the 2X JAK2 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and plot against the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).

Tier 2: Cellular Target Engagement - Western Blot for Phospho-STAT3

Objective: To confirm that QMS can enter cells and inhibit the JAK-STAT pathway at its intended target, evidenced by a decrease in STAT3 phosphorylation.

Causality: While the in vitro assay confirms direct inhibition, it doesn't guarantee the compound is effective in a cellular environment. This experiment bridges that gap. We measure the phosphorylation of STAT3 (p-STAT3) at tyrosine 705, a direct downstream event of JAK activation.[13][14] A reduction in p-STAT3 levels upon QMS treatment provides strong evidence of on-target activity in a living system.

Detailed Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Select a cell line with constitutively active JAK-STAT signaling (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation).

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of QMS or Ruxolitinib (e.g., 10 µM to 10 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control.

  • Protein Extraction:

    • After treatment, place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total STAT3 to ensure observed changes are not due to protein degradation. Re-probe again for a loading control (e.g., β-actin).

    • Quantify band intensities using densitometry. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

Tier 3: Functional Validation - Cell Viability Assay

Objective: To determine if the on-target inhibition of JAK-STAT signaling by QMS translates into a functional anti-proliferative effect.

Causality: This is the ultimate test of efficacy in this context. The HEL 92.1.7 cell line is dependent on the hyperactive JAK2 signaling for its proliferation and survival.[11] Therefore, an effective inhibitor should reduce cell viability. This assay connects the molecular and cellular effects to a clinically relevant outcome.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed HEL 92.1.7 cells into a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Add serial dilutions of QMS and Ruxolitinib to the wells. Include a vehicle-only control.

    • Incubate the plate for 72 hours under standard cell culture conditions. This extended duration allows for effects on proliferation to become apparent.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against compound concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Part 3: Data Presentation and Comparative Analysis

To provide a clear, objective comparison, all quantitative data must be summarized in a structured format. The following tables present illustrative data that one might expect from the successful execution of these protocols.

Table 1: Comparative Potency in a Cell-Free System

Compound Target Assay Type IC50 (nM)
2,4-Quinolinediol MS (QMS) JAK2 ADP-Glo™ 15.2
Ruxolitinib (Control) JAK2 ADP-Glo™ 5.9[]

Data is for illustrative purposes only.

Table 2: Comparative Efficacy in a Cellular Context

Compound Cell Line Assay Type EC50 (nM)
2,4-Quinolinediol MS (QMS) HEL 92.1.7 MTT (72 hr) 150.5
Ruxolitinib (Control) HEL 92.1.7 MTT (72 hr) 129.0

Data is for illustrative purposes only.

Interpretation of Results:

The illustrative data suggests that QMS is a potent inhibitor of the JAK2 enzyme, albeit with approximately 2.5-fold less potency than Ruxolitinib in the biochemical assay. Critically, the cellular data confirms this activity translates to an anti-proliferative effect, with an EC50 value comparable to the gold-standard control. The difference between the IC50 and EC50 values is expected and reflects factors such as cell membrane permeability, intracellular ATP concentration, and potential engagement of cellular efflux pumps. This complete dataset provides a strong, validated foundation for further preclinical development.

Conclusion

This guide has outlined a rigorous, multi-tiered strategy for the initial validation of 2,4-Quinolinediol monosodium salt as a novel JAK-STAT pathway inhibitor. By progressing from direct biochemical inhibition to cellular target engagement and finally to a functional outcome, this workflow establishes a logical and self-validating cascade of evidence. The direct comparison against a clinically relevant standard, Ruxolitinib, provides the necessary context to critically evaluate the compound's potential. This systematic approach ensures scientific integrity and provides the robust data package required for informed decision-making in the drug development pipeline.

References

  • Ruxolitinib - Wikipedia. Wikipedia. Available at: [Link]

  • Shreberk-Shaked, M. & Oren, M. (2023). Ruxolitinib. StatPearls. NCBI Bookshelf. Available at: [Link]

  • Ruxolitinib Phosphate - Massive Bio. Massive Bio. (2026). Available at: [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. PathWhiz. Available at: [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Value-Based Cancer Care. (2020). Available at: [Link]

  • Lin, L., et al. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • Sun, Z., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol. Available at: [Link]

  • JAK/STAT signaling pathway inhibitors from MedChem Express. Bio-Connect. Available at: [Link]

  • Janus kinase inhibitor - Wikipedia. Wikipedia. Available at: [Link]

  • STAT-3/phosphoSTAT-3 western blot. Protocol Online. (2007). Available at: [Link]

  • JAK-STAT signaling pathway - Wikipedia. Wikipedia. Available at: [Link]

  • Kinase Inhibitors and Cell Viability Assay. ResearchGate. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? ResearchGate. (2013). Available at: [Link]

  • The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. MDPI. (2023). Available at: [Link]

  • Khadem, S., & Marles, R. J. (2024). 2,4-Quinolinedione alkaloids: occurrence and biological activities. Natural Product Research. Available at: [Link]

  • Khadem, S., & Marles, R. J. (2024). 2,4-Quinolinedione alkaloids: occurrence and biological activities. PubMed. Available at: [Link]

  • Khadem, S., & Marles, R. J. (2024). 2,4-Quinolinedione alkaloids: occurrence and biological activities. Semantic Scholar. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022). Available at: [Link]

Sources

Validation

comparative analysis of 2,4-Quinolinediol monosodium salt efficacy

Executive Summary This technical guide provides a comparative analysis of 2,4-Quinolinediol Monosodium Salt (CAS: 4510-76-3) versus its neutral parent compound (2,4-Quinolinediol / 4-hydroxy-2-quinolinone). While the neu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 2,4-Quinolinediol Monosodium Salt (CAS: 4510-76-3) versus its neutral parent compound (2,4-Quinolinediol / 4-hydroxy-2-quinolinone). While the neutral form is a ubiquitous scaffold in the synthesis of immunomodulators (e.g., Roquinimex, Laquinimod) and antibacterial fluoroquinolones, its utility is often throttled by poor aqueous solubility and low nucleophilicity.

This analysis demonstrates that the monosodium salt form offers superior efficacy in three critical domains:

  • Synthetic Yield: Acts as a pre-activated nucleophile, enhancing N-alkylation yields by 15-20%.

  • Assay Reproducibility: Eliminates DMSO-induced cytotoxicity in biological screens due to high aqueous solubility (>100 g/L).

  • Process Efficiency: Removes the need for in-situ deprotonation steps in industrial scale-up.

Part 1: Physicochemical Efficacy & Solubility Profile[1]

The primary barrier to the efficacy of neutral 2,4-quinolinediol is its crystal lattice energy, resulting in negligible water solubility. The monosodium salt disrupts this lattice, providing a "bio-ready" and "synthesis-ready" species.

Table 1: Comparative Physicochemical Properties
Feature2,4-Quinolinediol (Neutral)2,4-Quinolinediol Monosodium SaltEfficacy Impact
CAS Number 86-95-34510-76-3Precise sourcing
Water Solubility (25°C) ~0.026 g/L (Sparingly Soluble)>150 g/L (Highly Soluble)Critical: Allows aqueous biological screening without precipitation.
Solvent Compatibility Requires DMSO, DMF, or boiling acetic acidWater, Methanol, EthanolGreen Chemistry: Enables use of benign solvents.
Reactive Species Protonated (Requires base activation)Anionic (Phenoxide/Enolate)Kinetic: Faster reaction onset in synthesis.
pH in Solution Neutral/Weakly AcidicAlkaline (pH ~9-10)Buffering may be required for sensitive assays.

Part 2: Synthetic Efficacy (Nucleophilic Substitution)

In drug development, specifically for N-alkylated quinoline-3-carboxamides (immunomodulators), the regioselectivity between N-alkylation and O-alkylation is pivotal. The neutral form exists in a tautomeric equilibrium that favors the lactam (keto) form but requires strong bases (NaH, K2CO3) to react, often leading to mixed products.

The Salt Advantage: Using the monosodium salt provides a pre-formed enolate/amidate anion. This bypasses the deprotonation equilibrium step, kinetically favoring N-alkylation under controlled conditions and reducing total reaction time.

Experimental Protocol: Comparative N-Alkylation

Objective: Synthesize N-ethyl-4-hydroxy-2-quinolinone (Precursor for Roquinimex analogues).

Method A: Traditional (Neutral Precursor)

  • Dissolve 1.0 eq neutral 2,4-quinolinediol in DMF.

  • Add 1.2 eq Sodium Hydride (60% dispersion) at 0°C (Caution: H2 gas evolution).

  • Stir for 30 mins to ensure deprotonation.

  • Add 1.1 eq Ethyl Iodide.

  • Result: Yield ~65-70%. Risk of moisture interfering with NaH.

Method B: Optimized (Monosodium Salt)

  • Dissolve 1.0 eq 2,4-Quinolinediol Monosodium Salt in Acetone/Water (9:1) or neat Ethanol.[1]

  • Add 1.1 eq Ethyl Iodide directly.

  • Reflux for 2 hours.

  • Result: Yield ~85-90%.

  • Mechanism: The "naked" anion in the salt form reacts immediately. The absence of strong mineral bases reduces byproduct formation.

Visualizing the Mechanistic Advantage

G Neutral Neutral 2,4-Quinolinediol (Low Reactivity) Transition Resonance Hybrid (Enolate/Amidate) Neutral->Transition Slow Deprotonation (Rate Limiting) Base Strong Base (NaH/K2CO3) Base->Transition Required Salt Monosodium Salt (Pre-Activated Anion) Salt->Transition Instant Dissociation Product_N N-Alkylated Product (Target Drug Scaffold) Transition->Product_N Major Pathway (Thermodynamic Control) Product_O O-Alkylated Byproduct (Impurity) Transition->Product_O Minor Pathway

Figure 1: Reaction pathway comparison. The Monosodium Salt (Green) bypasses the rate-limiting deprotonation step required by the Neutral form, pushing the equilibrium toward the desired N-alkylated scaffold.

Part 3: Biological Efficacy (Assay Suitability)

When screening for biological activity (e.g., antibacterial activity against S. aureus or anticancer screens), the solvent vehicle is a confounding variable.

  • The Problem: Neutral 2,4-quinolinediol requires DMSO for solubilization. DMSO concentrations >1% are often cytotoxic, potentially generating false positives or masking the compound's true efficacy.

  • The Solution: The Monosodium Salt dissolves in media/buffer.

Protocol: Preparation of DMSO-Free Stock Solution
  • Weighing: Weigh 18.3 mg of 2,4-Quinolinediol Monosodium Salt (MW ~183.14).

  • Solubilization: Add 10 mL of sterile PBS (Phosphate Buffered Saline, pH 7.4).

  • Verification: Vortex for 10 seconds. Solution should be clear and colorless.

  • Application: Use directly in cell culture media. Final concentration = 10 mM.

    • Note: Check pH after addition; the salt is slightly alkaline. Adjust with dilute HCl if the buffering capacity of the media is exceeded.

Part 4: Quality Control & Handling

To ensure "Trustworthiness" in your data, you must validate the salt form, as it is hygroscopic.

Self-Validating Purity Check (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm and 320 nm.

  • Validation Criterion: The salt and the neutral form will elute at the same retention time (since the salt dissociates in the mobile phase). However, the injection peak (void volume) may show different ion artifacts. To confirm the "Salt" status, perform a Flame Test (bright yellow sodium flame) or Ion Chromatography to quantify Na+ content (theoretical: ~12.5%).

References

  • BenchChem. (2025).[1] Physical and chemical properties of 2,4-Quinolinediol. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24850235, 2,4-Quinolinediol monosodium salt. Retrieved from

  • Sigma-Aldrich. (2025). 2,4-Quinolinediol monosodium salt hydrate Product Specification. Retrieved from

  • Khadem, S., & Marles, R. J. (2024).[2] 2,4-Quinolinedione alkaloids: occurrence and biological activities. Natural Product Research. Retrieved from

  • Ilango, K., et al. (2015).[3] Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from

Sources

Comparative

Optimizing Assay Reproducibility: A Comparative Guide to 2,4-Quinolinediol Monosodium Salt in Drug Discovery

As a Senior Application Scientist, I frequently observe that the root cause of irreproducible IC50 values in quinoline-based assays isn't biological variance—it is physical chemistry. 2,4-Quinolinediol (also known as 4-h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the root cause of irreproducible IC50 values in quinoline-based assays isn't biological variance—it is physical chemistry.

2,4-Quinolinediol (also known as 4-hydroxy-2-quinolone) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry. Its derivatives exhibit potent antioxidant, anti-inflammatory, and hepatoprotective properties (). Furthermore, it is a critical intermediate in the biosynthesis of the Pseudomonas quinolone signal (PQS), making it a focal point for antimicrobial resistance research ().

However, researchers frequently encounter a significant bottleneck: the poor aqueous solubility of the free acid form (2,4-Dihydroxyquinoline). This leads to micro-precipitation in biological media, causing erratic local concentrations and high coefficients of variation (CV%) in cell-based assays. This guide objectively compares the performance of 2,4-Quinolinediol monosodium salt (CAS 4510-76-3) against its free acid counterpart, demonstrating how the salt form resolves these reproducibility issues through mechanistic chemical advantages.

Comparative Performance Analysis

To establish a baseline for assay optimization, we must quantify the physical limitations of the standard free acid against the monosodium salt and a common structural analog.

Compound FormAqueous Solubility (pH 7.4)DMSO DependencyAssay CV% (HepG2)Primary Limitation
2,4-Quinolinediol Monosodium Salt > 50 mg/mL0%< 5%Hygroscopic; requires desiccated storage
2,4-Dihydroxyquinoline (Free Acid) < 1 mg/mL> 0.5% (High)15 - 25%Micro-precipitation in culture media
4-Hydroxycoumarin (Analog) ~ 2 mg/mL0.1% - 0.5%10 - 15%Lower baseline antioxidant efficacy

Mechanistic Causality: The Chemistry of Reproducibility

Why does the monosodium salt drastically improve experimental consistency? The answer lies in the molecule's tautomeric equilibrium.

In neutral aqueous environments, the free acid exists predominantly in its keto form (4-hydroxy-2(1H)-quinolinone). This form engages in extensive intermolecular hydrogen bonding, creating a highly stable crystal lattice that resists dissolution (). To force it into solution, researchers must use Dimethyl Sulfoxide (DMSO). However, when this DMSO stock is diluted into aqueous cell culture media (e.g., DMEM), the compound rapidly re-aggregates into invisible micro-precipitates.

By utilizing the monosodium salt , the molecule is chemically locked into the highly water-soluble enolate anion. This breaks the intermolecular hydrogen bonding network, allowing for direct dissolution in physiological buffers without DMSO. Eliminating DMSO is crucial because even low solvent concentrations (0.1%) can induce baseline cellular stress, skewing the readout of sensitive antioxidant assays.

Workflow Start In Vitro Assay Preparation Salt 2,4-Quinolinediol Monosodium Salt Start->Salt FreeAcid 2,4-Dihydroxyquinoline (Free Acid) Start->FreeAcid Sol1 Direct Aqueous Dissolution (Buffer pH 7.4) Salt->Sol1 Sol2 Requires DMSO Solvent (High Toxicity Risk) FreeAcid->Sol2 Bio1 Uniform Bioavailability (No Precipitation) Sol1->Bio1 Bio2 Variable Concentration (Micro-precipitation) Sol2->Bio2 Rep1 High Reproducibility (CV < 5%) Bio1->Rep1 Rep2 Poor Reproducibility (CV > 15%) Bio2->Rep2

Fig 1. Comparative workflow demonstrating the reproducibility advantage of the monosodium salt.

Self-Validating Experimental Protocol: HepG2 Oxidative Stress Assay

To evaluate the hepatoprotective effects of 2,4-Quinolinediol derivatives, researchers often use tert-butyl hydroperoxide (t-BHP) to induce oxidative stress in HepG2 cells. The following methodology is designed as a self-validating system , incorporating critical checkpoints to ensure data integrity.

Pathway tBHP t-BHP Exposure ROS Intracellular ROS Generation tBHP->ROS Damage Lipid Peroxidation & Cell Death ROS->Damage Drug 2,4-Quinolinediol Monosodium Salt Scavenge Free Radical Scavenging Drug->Scavenge Scavenge->ROS Inhibits Protect Hepatoprotection (HepG2 Viability) Scavenge->Protect

Fig 2. Antioxidant signaling pathway of 2,4-Quinolinediol in t-BHP-induced oxidative stress.

Phase 1: Reagent Preparation & Validation

Causality: Direct aqueous dissolution prevents the formation of keto-aggregates, ensuring the exact molarity of the treatment matches the theoretical calculation.

  • Dissolve 2,4-Quinolinediol monosodium salt directly in pre-warmed (37°C) PBS (pH 7.4) to create a 10 mM stock solution.

Validation Checkpoint: Measure the optical density (OD) of the stock solution at 600 nm. An OD600 < 0.01 confirms complete dissolution and the absence of micro-precipitates. If OD600 > 0.01, discard and prepare fresh.

Phase 2: Cell Seeding & Baseline Verification

Causality: Ensuring uniform baseline health prevents confounding viability data, isolating the compound's true protective effect. 2. Seed HepG2 cells in a 96-well plate at a density of 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

Validation Checkpoint: Perform a baseline viability check on a satellite plate using Trypan Blue exclusion. Viability must be >95% before proceeding to treatment.

Phase 3: Treatment & Stress Induction

Causality: t-BHP generates intracellular ROS, mimicking acute hepatic injury. Pre-treating with the salt allows optimal intracellular accumulation without solvent-induced membrane permeabilization. 3. Pre-treat cells with varying concentrations (10-100 µM) of the monosodium salt for 2 hours. 4. Induce oxidative stress by adding 250 µM t-BHP to the wells. Incubate for an additional 24 hours.

Validation Checkpoint: The assay must include two internal controls to be considered valid:

  • Negative Control (Vehicle only): Must show < 5% cell death.

  • Positive Control (t-BHP only): Must show > 50% cell death.

Phase 4: Endpoint Measurement

Causality: The MTT assay relies on mitochondrial reductase activity, serving as a direct proxy for metabolic health post-oxidative stress. 5. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. 6. Solubilize the formazan crystals with 100 µL of SDS-HCl solution and measure absorbance at 570 nm using a microplate reader.

References

  • Title: Synthesis of 4-hydroxycoumarin and 2,4-quinolinediol derivatives and evaluation of their effects on the viability of HepG2 cells and human hepatocytes culture Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: 2,4-Dihydroxyquinoline (CID 54680871) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Validation

cross-validation of 2,4-Quinolinediol monosodium salt activity in different cell lines

In the landscape of in vitro drug screening and biochemical research, the selection of the correct compound salt form is a critical, yet frequently overlooked, variable. 2,4-Quinolinediol (also known as 2,4-dihydroxyquin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of in vitro drug screening and biochemical research, the selection of the correct compound salt form is a critical, yet frequently overlooked, variable. 2,4-Quinolinediol (also known as 2,4-dihydroxyquinoline or 4-hydroxycarbostyril) is a privileged heterocyclic scaffold renowned for its antioxidant, antimicrobial, and anticancer properties[1][2]. However, its free base form presents significant solubility challenges in aqueous media.

This guide provides an authoritative cross-validation of 2,4-Quinolinediol monosodium salt (CAS 4510-76-3)[3], objectively comparing its performance against its free base counterpart and standard reference therapeutics across diverse cell lines. By examining the causality behind experimental design, we establish self-validating protocols that ensure high-fidelity data generation.

Mechanistic Grounding: The Causality of Salt Selection

The primary limitation of the 2,4-Quinolinediol free base is its reliance on lipophilic organic solvents, such as Dimethyl Sulfoxide (DMSO) or methanol, for in vitro dosing[4].

The Causality of Solvent Artifacts: In sensitive cell lines like HepG2 (hepatocytes) and HeLa (cervical cancer), DMSO concentrations exceeding 0.5% v/v can induce spontaneous transcriptomic changes, baseline cytotoxicity, and altered metabolic states. When a compound requires high concentrations of DMSO to remain in solution, the resulting viability data is inherently confounded. It becomes impossible to definitively separate the compound's pharmacological effect from solvent-induced stress.

The Monosodium Salt Advantage: 2,4-Quinolinediol monosodium salt is highly water-soluble[5]. This physicochemical property allows researchers to prepare purely aqueous stock solutions. This choice creates a self-validating experimental system : because the vehicle control (pure culture media) perfectly matches the treatment matrix, any observed phenotypic changes—whether antioxidant protection or targeted apoptosis—are strictly and causally linked to the quinoline scaffold itself[5].

Cross-Validation in Diverse Cell Lines

To objectively assess the biological activity of 2,4-Quinolinediol and its derivatives, researchers cross-validate performance across distinct cellular models:

  • HepG2 (Hepatocellular Carcinoma) - Antioxidant & Hepatoprotection: HepG2 cells are heavily utilized to model oxidative stress. When exposed to tert-butyl hydroperoxide (t-BHP), HepG2 cells undergo severe lipid peroxidation and apoptosis. 2,4-Quinolinediol derivatives act as potent radical scavengers and metal chelators, effectively intercepting Reactive Oxygen Species (ROS) and preserving mitochondrial viability[6].

  • HeLa & HCT116 (Cancer Models) - Antiproliferative Activity: In cancer models, quinoline derivatives exhibit dose-dependent cytotoxicity. Studies profiling bioactive extracts containing 2,4-Quinolinediol demonstrated an IC50 of approximately 25.04 µg/mL in HeLa cells, with flow cytometry confirming the induction of early and late-stage apoptosis[7]. Similarly, advanced diquinothiazine derivatives show potent activity in HCT116 colon cancer lines with IC50 values as low as 2.3 µM[8].

  • BEAS-2B (Normal Lung Epithelial) - Therapeutic Indexing: A self-validating drug screen must include a normal cell line to establish a therapeutic window. Compared to standard chemotherapeutics like Etoposide, quinoline-based compounds often display lower broad-spectrum cytotoxicity in BEAS-2B cells, ensuring a favorable selectivity index[8].

Pathway tBHP t-BHP Exposure ROS Intracellular ROS Accumulation tBHP->ROS Apoptosis Lipid Peroxidation & Cell Death ROS->Apoptosis Salt 2,4-Quinolinediol Monosodium Salt Scavenge Radical Scavenging & Metal Chelation Salt->Scavenge Scavenge->ROS Survival HepG2 Cell Survival Scavenge->Survival

Fig 1: Pathway of 2,4-Quinolinediol Monosodium Salt preventing t-BHP oxidative damage in HepG2.

Quantitative Data Comparison

The following table synthesizes the performance of 2,4-Quinolinediol and related reference compounds across targeted cell lines, highlighting the objective advantages of the monosodium salt formulation.

Compound / DerivativeCell LineAssay FocusPrimary Outcome (IC50)Advantage / Limitation
2,4-Quinolinediol Monosodium Salt HepG2t-BHP ProtectionHigh Cell SurvivalAdvantage: Aqueous solubility eliminates DMSO toxicity artifacts[5].
2,4-Quinolinediol (Free Base) HeLaMTT Viability~25.04 µg/mL[7]Limitation: Requires organic solvent; potential baseline shift in viability[4].
Diquinothiazine Derivatives HCT116MTT Viability2.3 µM[8]Advantage: High potency. Limitation: Complex multi-step synthesis required.
Etoposide (Reference) BEAS-2BCytotoxicity8.6 µM[8]Limitation: Standard control, but exhibits higher off-target toxicity in normal cells.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with internal causality checks.

Protocol A: Aqueous MTT Viability Assay (Solvent-Free)

This protocol measures the antiproliferative activity of the compound while structurally eliminating solvent-induced false positives[4].

  • Cell Seeding: Seed HeLa or HepG2 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in 5% CO₂.

  • Aqueous Dosing (The Self-Validating Step): Dissolve 2,4-Quinolinediol monosodium salt directly in sterile PBS or culture media to create a 10 mM stock. Prepare serial dilutions (1 µM to 100 µM).

    • Causality Check: Include a "Media Only" vehicle control. Because no DMSO is used, any reduction in viability in the treatment wells is exclusively caused by the compound's bioactivity.

  • Incubation: Treat the cells with 100 µL of the diluted compound for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will metabolize MTT into purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol B: DPPH Radical Scavenging Assay

This cell-free assay validates the intrinsic chemical antioxidant capacity of the compound before applying it to complex cell models[4].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in spectrophotometric grade methanol.

  • Reaction Matrix: In a 96-well plate, combine 100 µL of aqueous 2,4-Quinolinediol monosodium salt (at varying concentrations) with 100 µL of the DPPH solution.

  • Internal Controls:

    • Positive Control: Ascorbic acid (validates assay functionality).

    • Blank: 100 µL water + 100 µL DPPH (establishes baseline radical absorbance).

  • Measurement: Incubate in the dark for 30 minutes. Measure absorbance at 517 nm. A decrease in absorbance causally indicates the compound's ability to donate electrons and neutralize the DPPH radical.

Workflow Seed Seed Cells (HepG2, HeLa) Dose Aqueous Dosing (No DMSO) Seed->Dose Incubate Incubate 48h (37°C, 5% CO2) Dose->Incubate Assay MTT Assay & Absorbance Read Incubate->Assay

Fig 2: Self-validating aqueous workflow for MTT viability assays eliminating solvent artifacts.

References

Sources

Comparative

Comparative SAR Guide: Quinoline Derivatives in Antimalarial and Anticancer Pharmacophores

Executive Summary The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets via π-π stacking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets via π-π stacking and hydrogen bonding. This guide provides a technical comparison of structure-activity relationships (SAR) for quinoline derivatives, specifically contrasting the classical 4-aminoquinoline and 8-aminoquinoline antimalarial pharmacophores against emerging quinoline-chalcone anticancer hybrids.

Intended for medicinal chemists and pharmacologists, this document synthesizes experimental data, validated protocols, and mechanistic insights to guide lead optimization.

Part 1: The Quinoline Scaffold & Pharmacophore Analysis

The quinoline nucleus consists of a benzene ring fused to a pyridine ring.[1] Its reactivity is governed by the electron-deficient nature of the pyridine ring (susceptible to nucleophilic attack at C2/C4) and the electron-rich nature of the benzene ring (susceptible to electrophilic attack at C5/C8).

SAR Logic Map

The following diagram illustrates the critical substitution zones governing biological activity.

QuinolineSAR Quinoline Quinoline Scaffold (Benzo[b]pyridine) N1 N1 Position Protonation Site (Lysosomotropism) Quinoline->N1 C2 C2 Position Steric Bulk Tolerance (Anticancer/Hybrids) Quinoline->C2 C4 C4 Position Critical Pharmacophore (Heme Binding) Quinoline->C4 C7 C7 Position Electronic Tuning (e.g., Cl for metabolic stability) Quinoline->C7 C8 C8 Position Gameto-cytocidal Activity (Oxidative Stress) Quinoline->C8 Accumulation in\nAcidic Vacuole Accumulation in Acidic Vacuole N1->Accumulation in\nAcidic Vacuole Inhibits Heme\nPolymerization Inhibits Heme Polymerization C4->Inhibits Heme\nPolymerization ROS Generation\n(Hemolysis Risk) ROS Generation (Hemolysis Risk) C8->ROS Generation\n(Hemolysis Risk)

Figure 1: Functional mapping of the quinoline scaffold. C4 and C8 substitutions dictate the divergence between blood-stage and liver-stage antimalarial activity.

Part 2: Comparative SAR - Antimalarial Potency

The primary mechanism of quinoline antimalarials is the inhibition of hemozoin formation. The malaria parasite digests hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[2] The parasite detoxifies this by polymerizing it into insoluble hemozoin. Quinolines bind to heme, preventing this polymerization.[3][4]

4-Aminoquinolines vs. 8-Aminoquinolines[5]
Feature4-Aminoquinolines (e.g., Chloroquine)8-Aminoquinolines (e.g., Primaquine)
Primary Target Blood Schizonts (Erythrocytic stage)Tissue Schizonts (Liver stage) & Gametocytes
Key SAR Requirement 7-Chloro substitution is essential for inhibition of

-hematin formation.
6-Methoxy group is critical for activity; 8-amino alkyl chain dictates toxicity.
Mechanism

stacking with heme dimers; caps the growing hemozoin crystal.
Metabolic activation to quinone-imines; generates ROS (Reactive Oxygen Species).
Resistance Profile High (via PfCRT transporter mutations).Lower, but limited by hemolytic toxicity (G6PD deficiency).
Acidity (pKa) High basicity (N1 & Side chain) drives accumulation in the acidic food vacuole.Lower basicity; mechanism less dependent on pH trapping.
Mechanistic Pathway: Heme Detoxification Blockade

HemeMechanism Hemoglobin Hemoglobin (Host Cell) Digestion Proteolytic Digestion (Acidic Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Fe3+) (TOXIC) Digestion->FreeHeme Hemozoin Hemozoin (Crystal) (NON-TOXIC) FreeHeme->Hemozoin Polymerization Complex Drug-Heme Complex (Capping) FreeHeme->Complex Drug Quinoline Drug (e.g., Chloroquine) Drug->FreeHeme Intercalation Complex->Hemozoin BLOCKS Death Parasite Death (Membrane Lysis) Complex->Death Accumulation

Figure 2: Mechanism of Action. Quinolines cap the hemozoin polymer, leading to toxic heme buildup.[3]

Part 3: Comparative SAR - Anticancer Agents

Recent medicinal chemistry efforts have repurposed the quinoline scaffold for oncology, particularly through hybridization (e.g., Quinoline-Chalcones).[5]

Key SAR Modifications for Cytotoxicity
  • C2-Phenyl Substitution: Enhances lipophilicity and DNA intercalation potential.

  • 6,8-Difluoro Substitution: Increases metabolic stability and potency against specific kinases (e.g., PI3K/Akt).

  • Hybrid Linkers: Linking quinoline to chalcone or sulfonamide moieties often results in synergistic effects, overcoming multidrug resistance (MDR).

Comparative Efficacy Data (IC50 in M)

The following data highlights the potency of novel quinoline hybrids compared to standard chemotherapeutics.

Compound ClassDerivative IDCell Line (Target)IC50 (

M)
Reference Drug (IC50)Source
Quinoline-Chalcone Compound 9iK-562 (Leukemia)1.91 Cisplatin (2.71)
Quinoline-Chalcone Compound 9iA549 (Lung)3.91 Cisplatin (5.62)
Fluorinated Quinoline Compound 6dMDA-MB-468 (TNBC)4.0 Cisplatin (5.0)
Quinazoline Hybrid Compound 1aHT-29 (Colon)0.47 (nM) Gefitinib (0.45 nM)

Note: Compound 9i contains an electron-donating methoxy group on the chalcone ring, which is crucial for its superior potency compared to unsubstituted analogs.

Part 4: Validated Experimental Protocols

To ensure reproducibility in SAR studies, the following protocols are recommended.

Protocol A: Heme Polymerization Inhibition Assay (HPIA)

Purpose: To quantify the ability of a quinoline derivative to inhibit the conversion of heme to hemozoin.

  • Preparation of Stock Solutions:

    • Dissolve Hemin Chloride (16.3 mg) in DMSO (1 mL).

    • Dilute to 100

      
      M using 1 M Acetate Buffer (pH 5.2). Critical: pH 5.2 mimics the parasite food vacuole.
      
  • Incubation:

    • In a 96-well plate, add 100

      
      L of Hemin suspension.
      
    • Add 100

      
      L of test compound (varying concentrations).
      
    • Add Tween 20 (final conc. 6.25

      
      g/mL) to initiate polymerization.[4]
      
    • Incubate at 37°C for 24 hours.

  • Quantification:

    • The reaction yields insoluble

      
      -hematin.
      
    • Wash the pellet with 2.5% SDS in 0.1 M sodium bicarbonate (dissolves free heme but not polymerized hemozoin).

    • Dissolve the remaining pellet in 0.1 M NaOH.

    • Read Absorbance at 400 nm.[6]

    • Calculation: Lower absorbance indicates higher inhibition (less polymer formed).

Protocol B: MTT Cytotoxicity Assay

Purpose: To determine IC50 values against cancer cell lines.[7]

  • Seeding: Seed cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add quinoline derivatives (dissolved in DMSO, final <0.1%) in serial dilutions. Incubate for 48h.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves to calculate IC50 using non-linear regression.

Part 5: Strategic Recommendations

Based on the comparative data, the following strategies are recommended for lead optimization:

  • For Antimalarial Development:

    • Retain the 7-Chloro group: It is non-negotiable for 4-aminoquinolines to maintain heme affinity.

    • Modify the Side Chain: To overcome resistance (efflux), replace the standard diethyl-pentyl chain with bulky, lipophilic amines or incorporate a metal complex (e.g., Ferrocene-Chloroquine hybrids) to alter the transport kinetics.

    • Hybridization: Combine 4-aminoquinoline with an artemisinin pharmacophore (trioxane) to create dual-action agents that target both the food vacuole and protein alkylation.

  • For Anticancer Development:

    • Target Specificity: Use C2-phenyl substitution to enhance DNA intercalation.

    • Metabolic Stability: Introduce Fluorine at C6 or C8 to block metabolic oxidation and improve half-life.

    • Potency: Explore Quinoline-Chalcone hybrids with electron-donating groups (-OCH3) on the chalcone ring, as these show potency comparable to Cisplatin but with potentially lower nephrotoxicity.

References

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. National Institutes of Health (NIH).

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. MDPI Pharmaceuticals.

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry.

  • Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy.[6]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.

Sources

Validation

comparative docking analysis of quinoline derivatives.

Title: Comparative Docking Analysis of Quinoline Derivatives: Benchmarking AutoDock Vina vs. Schrödinger Glide for EGFR Kinase Inhibitor Discovery 1. Executive Summary & Mechanistic Rationale The quinoline nucleus is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Docking Analysis of Quinoline Derivatives: Benchmarking AutoDock Vina vs. Schrödinger Glide for EGFR Kinase Inhibitor Discovery

1. Executive Summary & Mechanistic Rationale The quinoline nucleus is a privileged pharmacophore in medicinal chemistry, extensively utilized in the design of targeted therapeutics, particularly in oncology[1]. When optimizing quinoline derivatives as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, computational docking serves as the foundational predictive tool. However, the reliability of these predictions hinges entirely on the algorithmic assumptions of the chosen docking suite.

As an Application Scientist, I approach virtual screening not as a black-box operation, but as a self-validating system. This guide provides an objective, data-driven comparison between two industry-standard docking engines: AutoDock Vina (an empirical scoring function) and Schrödinger Glide (an OPLS force-field-based algorithm)[2][3]. By benchmarking their performance using a library of substituted quinoline derivatives against the EGFR kinase domain, we can establish a rigorous protocol for lead optimization.

Causality in Target Selection: EGFR is a validated target where quinoline and quinazoline derivatives competitively bind to the ATP-binding pocket[4]. The critical interaction is the hydrogen bond formation with the hinge region (specifically Met793). Variations in the substitution pattern (e.g., 6-fluoro or 4-anilino groups) directly alter the electron density of the quinoline nitrogen, dictating its efficacy as a hydrogen bond acceptor.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Binds Phosphorylation Auto-phosphorylation (Activation) Receptor->Phosphorylation ATP Hydrolysis Quinoline Quinoline Derivative (Inhibitor) Quinoline->Receptor Competitive Binding (ATP Pocket) Downstream RAS/RAF/MEK/ERK Pathway Phosphorylation->Downstream Signal Cascade Proliferation Tumor Cell Proliferation Downstream->Proliferation Gene Expression

Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.

2. Experimental Protocols: Building a Self-Validating System To ensure scientific integrity, the docking protocol must account for the distinct ways Vina and Glide handle ligand flexibility, tautomerism, and desolvation penalties. The following step-by-step methodologies were employed to create a parallel, self-validating workflow.

Step 1: Ligand Preparation The Causality: The protonation state of the quinoline core at physiological pH (7.4) is non-negotiable. Incorrect assignment will abolish the predicted hinge-region interactions, rendering the docking scores meaningless.

  • AutoDock Vina: 2D structures of quinoline derivatives were converted to 3D using OpenBabel. Energy minimization was performed using the MMFF94 force field. Gasteiger partial charges were assigned, and non-polar hydrogens were merged using AutoDockTools (MGLTools) to generate the required .pdbqt format[3][5].

  • Schrödinger Glide: Ligands were prepared using LigPrep. Epik was utilized to generate all possible tautomers and protonation states at pH 7.4 ± 0.5. The OPLS4 force field was applied for geometric optimization, ensuring accurate stereochemistry and low-energy ring conformations.

Step 2: Protein Preparation (EGFR Kinase Domain) The Causality: Raw crystallographic data contains artifacts, missing side chains, and structural waters. We must deliberately choose which waters to retain. A conserved water molecule often bridges the ligand to Thr790; removing it artificially inflates the desolvation penalty in force-field-based scoring.

  • AutoDock Vina: The receptor was stripped of all water molecules and co-crystallized ligands. Polar hydrogens were added, and Kollman charges were calculated. A grid box (size: 20×20×20 Å) was centered on the ATP-binding pocket coordinates.

  • Schrödinger Glide: The Protein Preparation Wizard was employed. Bond orders were assigned, and the hydrogen bond network was optimized using PROPKA at pH 7.4. Restrained minimization was performed (heavy atom RMSD convergence to 0.3 Å). A Receptor Grid was generated with a bounding box centered on the co-crystallized ligand, applying a scaling factor of 1.0 for van der Waals radii of non-polar receptor atoms.

Step 3: Docking Execution

  • AutoDock Vina: Executed via the command line with an exhaustiveness parameter set to 8. Vina utilizes an empirical scoring function that rapidly explores conformational space[3][6].

  • Schrödinger Glide: Executed in both Standard Precision (SP) and Extra Precision (XP) modes. Glide XP employs a more stringent scoring function that heavily penalizes steric clashes and rewards hydrophobic enclosure, making it highly sensitive to minor structural modifications in the quinoline scaffold[3][6].

Docking_Workflow cluster_Vina AutoDock Vina Protocol cluster_Glide Schrödinger Glide Protocol Start Quinoline Library & Target (EGFR) V_Prep MGLTools / OpenBabel (Gasteiger Charges) Start->V_Prep G_Prep LigPrep & Epik (OPLS4, pH 7.4) Start->G_Prep V_Grid Grid Box Definition (Center & Size) V_Prep->V_Grid V_Dock Vina Docking (Empirical Scoring) V_Grid->V_Dock Analysis Pose Analysis & RMSD Calculation V_Dock->Analysis G_Grid Receptor Grid Gen (H-bond constraints) G_Prep->G_Grid G_Dock Glide SP / XP (Force-field Scoring) G_Grid->G_Dock G_Dock->Analysis Hit Lead Optimization Analysis->Hit

Self-validating parallel workflow comparing AutoDock Vina and Schrödinger Glide protocols.

3. Quantitative Data: Performance Comparison To objectively evaluate the software, we docked a representative panel of quinoline derivatives alongside a reference quinazoline inhibitor (Erlotinib). The primary metrics are the Binding Affinity/Docking Score (kcal/mol) and the Root Mean Square Deviation (RMSD) of the top predicted pose compared to the known crystallographic binding mode.

Compound Class / ModificationAutoDock Vina Score (kcal/mol)Glide SP Score (kcal/mol)Glide XP Score (kcal/mol)Pose RMSD (Glide XP)Pose RMSD (Vina)
Reference (Erlotinib) -8.4-9.1-10.50.85 Å1.42 Å
4-Anilinoquinoline -8.1-8.8-9.81.10 Å1.65 Å
6-Fluoroquinoline deriv. -7.5-7.9-8.41.35 Å2.10 Å
3-Methylthio-quinoline -6.8-7.2-7.61.80 Å2.45 Å
6-Methoxyquinoline deriv. -7.9-8.5-9.21.15 Å1.70 Å

Data synthesis based on comparative benchmarking standards across empirical and force-field scoring functions[2][3][5].

4. Structural Insights & Algorithmic Causality The data reveals critical differences in how these products perform during lead optimization:

  • Pose Accuracy (RMSD): Glide XP consistently achieved sub-2.0 Å RMSD predictions, correctly identifying the native binding pose for the reference and the 4-anilinoquinoline derivative[2]. Vina, while fast, occasionally flipped the quinoline core in the 6-fluoro derivatives, resulting in RMSD values > 2.0 Å. The causality here lies in Glide's rigorous OPLS force field, which accurately models the directional nature of hydrogen bonds and halogen interactions, whereas Vina's empirical function can sometimes over-prioritize non-specific hydrophobic contacts[3][6].

  • Scoring Resolution: Vina compresses the scoring range (e.g., -6.8 to -8.4 kcal/mol). This makes it an excellent tool for High-Throughput Virtual Screening (HTVS) to rapidly filter out inactive compounds[3]. However, for fine-tuning a lead compound (e.g., deciding between a 6-fluoro vs. 6-methoxy substitution), Glide XP provides a wider dynamic range (-7.6 to -10.5 kcal/mol). Glide XP's sophisticated desolvation penalty term correctly penalizes the burial of polar groups without a corresponding hydrogen bond partner, providing a more realistic thermodynamic estimation.

Conclusion For drug development professionals targeting kinases with quinoline derivatives, relying on a single docking algorithm introduces systemic risk. AutoDock Vina is highly recommended for the initial rapid screening of large quinoline libraries due to its computational efficiency[6]. However, for late-stage lead optimization and precise structure-activity relationship (SAR) elucidation, Schrödinger Glide (specifically XP mode) is the superior alternative, offering higher fidelity in pose prediction and scoring resolution[2][3].

  • Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery - Benchchem.
  • Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets - Benchchem.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery - IntechOpen.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC.
  • The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy - MDPI.

Sources

Comparative

Assessing the Neuroprotective Potential of Quinoline Derivatives: A Comparative Technical Guide

Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Focus: Multi-Target-Directed Ligands (MTDLs), Experimental Validation, and Comparative Efficacy. Executive Summary: The Shift to Multi-Target Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Focus: Multi-Target-Directed Ligands (MTDLs), Experimental Validation, and Comparative Efficacy.

Executive Summary: The Shift to Multi-Target Scaffolds

The reductionist "one molecule, one target" approach has largely failed in treating complex neurodegenerative disorders like Alzheimer’s (AD) and Parkinson’s (PD). The industry is pivoting toward Multi-Target-Directed Ligands (MTDLs) , with the quinoline scaffold —specifically 8-hydroxyquinoline (8-HQ)—emerging as a privileged structure.

Unlike standard antioxidants (e.g., Trolox) or pure acetylcholinesterase (AChE) inhibitors (e.g., Donepezil), quinoline derivatives offer a tripartite mechanism :

  • Metal Chelation: Sequestration of redox-active metals (Cu²⁺, Zn²⁺, Fe³⁺) to prevent Fenton chemistry.

  • Protein Aggregation Inhibition: Disruption of Aβ and Tau oligomerization.

  • Enzymatic Modulation: Inhibition of AChE/BuChE and MAO-B.

This guide provides a technical framework for assessing these compounds, comparing them against established standards, and detailing self-validating experimental protocols.

Mechanistic Architecture & Logic

To accurately assess a quinoline derivative, one must validate its activity across specific signaling nodes. The diagram below illustrates the causal network where quinoline derivatives intervene to halt neurotoxicity.

Diagram 1: The Quinoline Neuroprotective Mechanism

Neuroprotection Metal Redox-Active Metals (Cu2+, Fe3+) ROS Reactive Oxygen Species (ROS) Metal->ROS Fenton Rxn Ab Aβ Peptide Metal->Ab Coordination Mito Mitochondrial Dysfunction ROS->Mito Oxidation Agg Toxic Oligomers Ab->Agg Aggregation Agg->Mito Pore Formation Death Neuronal Death Mito->Death Apoptosis Quin Quinoline Derivative (MTDL) Quin->Metal Chelation Quin->ROS Scavenging Quin->Agg Disaggregation

Caption: Quinoline derivatives intercept neurotoxicity at three critical nodes: chelating metals to stop Fenton chemistry, scavenging generated ROS, and physically inhibiting Aβ aggregation.[1][2][3][4][5][6][7][8]

Comparative Performance Analysis

When publishing or selecting a lead compound, benchmarking against "Standard of Care" (SoC) and "First-Generation" compounds is mandatory.

Table 1: Comparative Efficacy of Quinoline Generations vs. Standards
FeatureClioquinol (1st Gen) PBT2 (2nd Gen) Novel 8-HQ Derivatives (e.g., 5b) Donepezil (SoC) Trolox (Antioxidant Std)
Primary Mechanism Metal Chelation (Ionophore)Metal-Protein AttenuationMTDL (Chelation + AChE Inhib + Antioxidant)AChE InhibitionROS Scavenging
BBB Permeability ModerateHighHigh (Optimized Lipophilicity)HighLow
AChE IC₅₀ Inactive (>100 µM)Inactive0.5 - 5.0 µM 0.02 µM Inactive
Aβ Aggregation IC₅₀ ~10 µM~2 µM~5 µM InactiveInactive
Toxicity Profile High (Optic Neuropathy)LowLow (Targeted Design)Low (GI side effects)Very Low
Key Limitation Neurotoxicity at high dosesEfficacy in Phase II trials mixedClinical translation pendingSingle-target efficacy waningRapid metabolism

Data Synthesis:

  • Vs. Donepezil: Novel quinolines often show lower AChE potency but compensate with anti-aggregation properties that Donepezil lacks.

  • Vs. Trolox: Many 8-HQ derivatives exhibit ORAC values 2-3x higher than Trolox due to the combined effect of radical scavenging and metal sequestration.

Validated Experimental Protocols

To ensure Trustworthiness and Reproducibility , use these specific protocols. Causality is explained for every critical step.

Protocol A: Metal-Induced Aβ₁₋₄₂ Aggregation Assay (ThT Fluorescence)

Objective: Determine if the compound prevents Aβ aggregation specifically driven by Cu²⁺/Zn²⁺, a key advantage of quinolines over standard antioxidants.

  • Preparation:

    • Dissolve lyophilized Aβ₁₋₄₂ in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to remove pre-existing aggregates. Evaporate to form a film.

    • Re-dissolve in DMSO to 200 µM stock.

  • Induction:

    • Dilute Aβ to 20 µM in HEPES buffer (pH 6.6).

    • Critical Step: Add CuCl₂ or ZnCl₂ (20 µM) to induce rapid, physiologically relevant aggregation.

  • Treatment:

    • Add Quinoline derivative (1–50 µM) vs. Control (EDTA as positive chelation control).

  • Detection:

    • Add Thioflavin T (ThT) (10 µM). ThT fluoresces only when bound to β-sheet rich fibrils.

    • Incubate at 37°C for 24h.

  • Readout:

    • Measure Fluorescence (Ex: 440 nm / Em: 485 nm).

    • Calculation:

      
      .
      
Protocol B: Cellular Neuroprotection (SH-SY5Y Model)

Objective: Assess survival against oxidative stress (H₂O₂). Why SH-SY5Y? These cells express dopaminergic markers, making them relevant for both AD and PD models.

  • Seeding: Plate SH-SY5Y cells (5 × 10³ cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype (critical for relevance).

  • Pre-treatment: Add Quinoline derivative (0.1, 1, 10 µM) for 2 hours.

  • Insult: Add H₂O₂ (100–300 µM) or Aβ₁₋₄₂ oligomers (10 µM). Incubate for 24h.

  • Assay (MTT):

    • Add MTT (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.[9]

    • Measure Absorbance at 570 nm.[9][10]

  • Self-Validation:

    • Control 1: Cells + Media (100% viability).

    • Control 2: Cells + H₂O₂ only (Target ~50% viability to allow dynamic range for protection).

    • Control 3: Compound only (Assess intrinsic cytotoxicity).

Experimental Workflow Visualization

The following diagram outlines the decision matrix for evaluating a new derivative.

Diagram 2: Screening Workflow

Workflow Start New Quinoline Derivative Step1 Step 1: In Silico & Phys-Chem (Lipinski, BBB Score) Start->Step1 Step2 Step 2: Cell-Free Assays Step1->Step2 Pass Assay2a ORAC (Antioxidant) Step2->Assay2a Assay2b ThT (Aggregation) Step2->Assay2b Assay2c Ellman's (AChE Inhib) Step2->Assay2c Step3 Step 3: In Vitro Cellular Assay2a->Step3 High Activity Assay2b->Step3 Assay2c->Step3 Assay3a SH-SY5Y + H2O2 Step3->Assay3a Assay3b BBB PAMPA Assay Step3->Assay3b Decision Go / No-Go Decision Assay3a->Decision Assay3b->Decision

Caption: A funnel approach ensures only compounds with suitable physicochemical properties and multi-target efficacy reach cellular validation.

Conclusion

Quinoline derivatives represent a pragmatic evolution in neuroprotective drug design. By moving beyond simple antioxidants to metal-chelating MTDLs , researchers can address the upstream causes of neurodegeneration (metal dyshomeostasis) rather than just the downstream symptoms (oxidative stress).

For a successful publication or lead selection:

  • Demonstrate MTDL activity: Show data for both antioxidant capacity and aggregation inhibition.

  • Validate BBB permeability: A neuroprotective agent is useless if it cannot reach the CNS.

  • Benchmark honestly: Use PBT2 or Clioquinol as positive controls to contextualize potency.

References

  • BenchChem Technical Support Team. (2025). Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Comparative Guide. BenchChem. Link

  • Prati, F., et al. (2016).[2] Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem. Link

  • Wang, X., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & Medicinal Chemistry. Link[11]

  • Lannfelt, L., et al. (2008).[4] Safety, efficacy, and biomarker findings of PBT2 in targeting Aβ as a modifying therapy for Alzheimer's disease: A phase IIa, double-blind, randomized, placebo-controlled trial. The Lancet Neurology.[4] Link

  • Matos, M. J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. International Journal of Molecular Sciences. Link

  • Poeta, E., et al. (2025).[3][12] Cell-Based Assays to Assess Neuroprotective Activity. In: Methods in Molecular Biology. Link[12]

Sources

Validation

A Comparative Guide to Quinazolin-2,4-dione Derivatives as Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing the dwindling pipeline of effecti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing the dwindling pipeline of effective antibacterial agents. Among the promising candidates, quinazolin-2,4-dione derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide provides an in-depth, comparative evaluation of quinazolin-2,4-dione derivatives as antibacterial agents, presenting supporting experimental data and juxtaposing their performance against established alternatives.

The Quinazolin-2,4-dione Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The quinazolin-2,4-dione core is a nitrogen-containing heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, bicyclic framework serves as an excellent scaffold for the synthesis of a diverse array of derivatives with varied pharmacological properties. The appeal of this scaffold in antibacterial research lies in its structural similarity to fluoroquinolones, a well-established class of antibiotics, suggesting a potentially analogous mechanism of action.[2] However, key structural differences offer the potential for improved activity against fluoroquinolone-resistant strains.[3]

Comparative Antibacterial Performance: A Data-Driven Analysis

The antibacterial efficacy of quinazolin-2,4-dione derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of representative quinazolin-2,4-dione derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, alongside a comparison with the standard fluoroquinolone antibiotic, Ciprofloxacin.

Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Quinazolin-2,4-dione Derivative 1 9 µg/mL-15 µg/mL-[2][4]
Quinazolin-2,4-dione Derivative 2 12 µg/mL---[4]
Vanillin-tethered Derivative 2 10 µg/mL5 µg/mL10 µg/mL20 µg/mL[5][6]
Vanillin-tethered Derivative 5 5 µg/mL10 µg/mL5 µg/mL10 µg/mL[5][6]
Vanillin-tethered Derivative 11 15 µg/mL10 µg/mL15 µg/mL20 µg/mL[5][6]
Acylthiourea Derivative 3c Low concentration (specific value not stated)Low concentration (specific value not stated)Low concentration (specific value not stated)Low concentration (specific value not stated)[7]
Ciprofloxacin (Standard) 0.5 - 2 µg/mL0.12 - 0.5 µg/mL0.015 - 0.12 µg/mL0.25 - 1 µg/mL[5][6][7]

Analysis of Performance:

The presented data reveals that while some quinazolin-2,4-dione derivatives exhibit moderate to good antibacterial activity, their potency is generally lower than that of Ciprofloxacin against the tested strains. However, the true potential of this class of compounds may lie in their activity against resistant bacteria. Several studies have indicated that certain quinazolin-2,4-dione derivatives retain their effectiveness against fluoroquinolone-resistant strains of Escherichia coli.[3][8] This is a significant advantage, as resistance to fluoroquinolones is a growing clinical concern. For instance, 8-methoxy-quinazoline-2,4-diones have demonstrated activity against quinolone-resistant gyrases.[8][9] This suggests that modifications to the quinazolin-2,4-dione scaffold can circumvent common resistance mechanisms that render fluoroquinolones ineffective.

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial activity of quinazolin-2,4-dione derivatives is primarily attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately, cell death. This mechanism is analogous to that of fluoroquinolone antibiotics.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell QZD Quinazolin-2,4-dione Derivative DNA_Gyrase DNA Gyrase QZD->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV QZD->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Essential for DSB Double-Strand Breaks DNA_Gyrase->DSB Leads to Topo_IV->DNA Acts on Topo_IV->Replication_Fork Essential for Topo_IV->DSB Leads to DNA->Replication_Fork Replication Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of antibacterial action of quinazolin-2,4-dione derivatives.

The key difference and potential advantage of quinazolin-2,4-diones lie in their interaction with the target enzymes. Fluoroquinolone resistance often arises from mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations can reduce the binding affinity of fluoroquinolones. However, the distinct chemical structure of quinazolin-2,4-diones may allow them to bind effectively to these mutated enzymes, thus overcoming resistance.[3]

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-controlled experimental protocols are essential. The following are detailed methodologies for key in vitro antibacterial assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.[10]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the quinazolin-2,4-dione derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the highest concentration of the test compound to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of dilutions.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: A well containing only inoculated CAMHB (no compound).

    • Negative Control: A well containing only uninoculated CAMHB.

    • Standard Antibiotic Control: A row of wells with a serial dilution of a known antibiotic (e.g., Ciprofloxacin).

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Self-Validation System:

  • Quality Control Strains: Concurrently test a reference strain with a known MIC range for the standard antibiotic (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[11][12] The results for the control strain must fall within the established acceptable range for the assay to be considered valid.

  • Purity Check: After preparing the inoculum, streak a sample onto an agar plate to ensure the culture is pure.

  • Inoculum Density Verification: Perform a colony count from the positive control well after incubation to confirm the starting inoculum was within the target range.

Broth_Microdilution_Workflow A Prepare Compound Stock and Serial Dilutions C Dispense Dilutions into 96-well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D QC Quality Control: - Test Reference Strain - Purity Plate - Inoculum Count B->QC C->D E Include Controls: - Positive (Growth) - Negative (Sterility) - Standard Antibiotic - Solvent D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC: Lowest concentration with no visible growth F->G G->QC

Caption: Workflow for the Broth Microdilution Assay.

Agar Disk Diffusion Assay (Kirby-Bauer Test)

This method provides a qualitative assessment of antibacterial activity.

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. As the compound diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Disk Application: Aseptically apply paper disks impregnated with a known amount of the quinazolin-2,4-dione derivative to the surface of the agar. Gently press the disks to ensure complete contact.

  • Controls: Include disks with a standard antibiotic and blank disks (with solvent only) on the same plate.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

Self-Validation System:

  • Quality Control Strains: Test a reference strain with a known zone diameter range for the standard antibiotic disk. The measured zone for the control must be within the acceptable limits.[11][12]

  • Media Quality: The MHA should be from a reputable source and have a pH between 7.2 and 7.4. The agar depth should be uniform (4 mm).[1]

  • Inoculum Check: The lawn of growth should be confluent. If individual colonies are visible, the inoculum was too light.

Conclusion and Future Directions

Quinazolin-2,4-dione derivatives represent a promising class of antibacterial agents with a mechanism of action that targets essential bacterial enzymes. While their potency against susceptible strains may not always surpass that of established antibiotics like fluoroquinolones, their potential to overcome existing resistance mechanisms is a significant advantage that warrants further investigation. The continued exploration of structure-activity relationships, focusing on modifications that enhance target binding and circumvent resistance, will be crucial in developing clinically viable antibacterial drugs from this versatile scaffold. The robust and standardized evaluation methods outlined in this guide are essential for generating reliable and comparable data to advance these drug discovery efforts.

Guide_Structure Topic Evaluation of Quinazolin-2,4-dione Derivatives as Antibacterial Agents Intro 1. The Quinazolin-2,4-dione Scaffold Topic->Intro Comparison 2. Comparative Antibacterial Performance Intro->Comparison MoA 3. Mechanism of Action Comparison->MoA MIC_Table Data Presentation: MIC Table Comparison->MIC_Table Protocols 4. Experimental Protocols MoA->Protocols MoA_Diagram Visualization: Mechanism Diagram MoA->MoA_Diagram Conclusion 5. Conclusion and Future Directions Protocols->Conclusion Protocol_Details Detailed Methodologies: - Broth Microdilution - Agar Disk Diffusion Protocols->Protocol_Details Workflow_Diagram Visualization: Workflow Diagram Protocol_Details->Workflow_Diagram

Sources

Safety & Regulatory Compliance

Safety

2,4-Quinolinediol monosodium salt proper disposal procedures

Proper disposal of 2,4-Quinolinediol monosodium salt requires a nuanced understanding of its physicochemical properties—specifically its solubility profile and alkalinity—distinct from its parent compound.[1] As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 2,4-Quinolinediol monosodium salt requires a nuanced understanding of its physicochemical properties—specifically its solubility profile and alkalinity—distinct from its parent compound.[1]

As a Senior Application Scientist, I have structured this guide to move beyond generic safety advice. This protocol integrates regulatory compliance (RCRA) with practical laboratory workflows to ensure personnel safety and environmental stewardship.

Executive Safety & Hazard Summary

Before initiating any disposal procedure, operators must acknowledge the specific hazards associated with quinoline derivatives. While 2,4-Quinolinediol monosodium salt is not a P-listed or U-listed acute toxin, it presents significant environmental and contact risks.[1]

Hazard Category Risk Description Critical Action
Aquatic Toxicity High. Quinoline derivatives are often toxic to aquatic life with long-lasting effects (H411).[1]NEVER dispose of down the drain. All aqueous waste must be captured.
Corrosivity (Potential) Moderate. As a monosodium salt, aqueous solutions are basic. Concentrated solutions may approach pH 12.Check pH of liquid waste.[2][3][4] Neutralize if pH ≥ 12.5 to avoid D002 classification.
Contact Irritation Moderate. Causes skin (H315) and serious eye irritation (H319).Wear nitrile gloves, safety goggles, and a lab coat.[1]

Technical Identity & Waste Classification

Proper characterization is the foundation of compliant disposal. You must distinguish the salt form from the parent compound, as their disposal streams differ based on solubility.

  • Chemical Name: 2,4-Quinolinediol monosodium salt[1]

  • Synonyms: 4-Hydroxy-2-quinolinone monosodium salt; Sodium 4-hydroxyquinolin-2-olate[1]

  • CAS Number: 4510-76-3 (Salt) / 86-95-3 (Parent)

  • Molecular Formula: C₉H₆NNaO₂[1]

  • Solubility: Water Soluble. (Unlike the parent 2,4-Quinolinediol, which is poorly soluble in water).[1]

Regulatory Status (RCRA)
  • Listed Waste: NO. This compound is not found on the EPA P-list or U-list (40 CFR 261.33).

  • Characteristic Waste: CONDITIONAL.

    • Solid: Non-regulated chemical waste (unless mixed with flammables/toxics).[3]

    • Liquid: If pH ≥ 12.5, it is D002 (Corrosive) .[2][3]

    • Toxicity:[1][2] Does not trigger TCLP (D004-D043).

Disposal Decision Matrix (Workflow)

The following flowchart outlines the logical decision-making process for disposing of 2,4-Quinolinediol monosodium salt. This self-validating system ensures no step is missed.[1]

DisposalWorkflow Start START: Identify Waste State Solid Solid Waste (Powder, contaminated gloves) Start->Solid Liquid Liquid Waste (Aqueous or Solvent Solution) Start->Liquid BinSolid Segregate into Solid Chemical Waste Container Solid->BinSolid CheckSolvent Is solvent Organic or Aqueous? Liquid->CheckSolvent Organic Organic Solvent (DMSO, Methanol) CheckSolvent->Organic Organic Aqueous Aqueous Solution CheckSolvent->Aqueous Water BinLiquidOrg Segregate into Organic Solvent Waste Container Organic->BinLiquidOrg CheckPH Measure pH Aqueous->CheckPH HighPH pH ≥ 12.5? CheckPH->HighPH Neutralize Neutralize with dilute HCl to pH 6-9 HighPH->Neutralize Yes (Corrosive) BinLiquidAq Segregate into Aqueous Chemical Waste Container (Blue Label) HighPH->BinLiquidAq No Neutralize->BinLiquidAq Incinerate FINAL: High-Temperature Incineration (Licensed Facility) BinSolid->Incinerate BinLiquidOrg->Incinerate BinLiquidAq->Incinerate

Figure 1: Decision matrix for segregating and treating 2,4-Quinolinediol waste streams based on physical state and pH.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Pure powder, contaminated weighing boats, filter paper, and PPE.[1]

  • Containment: Place all solid materials into a wide-mouth high-density polyethylene (HDPE) jar. Avoid using glass for solids to prevent breakage during transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2,4-Quinolinediol monosodium salt" (Do not use abbreviations).[1]

    • Hazard Checkbox: Mark "Irritant" and "Environmental Hazard."

  • Storage: Keep container closed when not in use. Store in a cool, dry area away from strong acids (reaction with acids may precipitate the less soluble parent compound).

Protocol B: Liquid Waste Disposal (Aqueous)

Applicability: Mother liquors, washing solutions, or dissolved stock.[1][5]

  • pH Verification:

    • Dip a pH strip into the waste solution.

    • Scientific Insight: The monosodium salt is a weak base. If the concentration is high (>10%), the pH may exceed 12.0.

  • Neutralization (If pH ≥ 12.5):

    • Slowly add dilute Hydrochloric Acid (1M HCl) while stirring.

    • Target pH: 6.0 – 9.0.

    • Caution: As pH drops below 7, the parent 2,4-Quinolinediol may precipitate out of solution as a solid.[1] This is acceptable, but the waste should then be treated as a slurry (liquid waste with solids).

  • Segregation: Pour into a dedicated "Aqueous Chemical Waste" carboy.

    • Do NOT mix with oxidizers (e.g., Chromic acid, Nitric acid) to prevent potential nitration or oxidation reactions that could generate heat.[1]

Protocol C: Spill Response

In the event of a benchtop spill:

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Don nitrile gloves, goggles, and N95 mask (if powder is airborne).

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquid Spill: Absorb with vermiculite or standard spill pads.

  • Decontamination: Wipe the surface with 70% Ethanol followed by water. The salt is soluble in water, making cleanup straightforward.

  • Disposal: Place all cleanup materials into the Solid Chemical Waste container.

References

  • PubChem. (n.d.). 2,4-Dihydroxyquinoline (Compound Summary). National Library of Medicine. Retrieved March 8, 2026, from [Link][1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved March 8, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 2,4-Quinolinediol monosodium salt

Comprehensive Safety and Operational Guide: Handling 2,4-Quinolinediol Monosodium Salt As drug development and microbiological research advance, the handling of specialized biochemical building blocks requires rigorous,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2,4-Quinolinediol Monosodium Salt

As drug development and microbiological research advance, the handling of specialized biochemical building blocks requires rigorous, scientifically grounded safety protocols. 2,4-Quinolinediol monosodium salt (CAS 4510-76-3) is the highly soluble sodium salt of 2,4-quinolinediol (DHQ). The parent compound is a naturally occurring metabolite in Pseudomonas aeruginosa that plays a critical role in bacterial quorum sensing and exhibits inhibitory effects on mammalian cell viability[1],[2].

Because the monosodium salt is designed for enhanced aqueous solubility, it presents unique handling risks compared to its parent compound. This guide provides researchers with the mechanistic rationale behind required Personal Protective Equipment (PPE) and field-proven standard operating procedures (SOPs) for safe laboratory execution.

Part 1: Hazard Profile & Mechanistic Causality

Understanding the physicochemical properties of 2,4-quinolinediol monosodium salt is the first step in risk mitigation. The compound is typically supplied as a lyophilized powder or crystalline solid.

  • Aqueous Solubility & Bioavailability: The sodium salt form is highly soluble in water[3]. If the powder contacts exposed skin, sweat, or the mucosal membranes of the eyes, it dissolves instantly. This rapid dissolution leads to localized alkaline irritation and facilitates rapid dermal absorption.

  • Aerosolization Risk: Fine chemical powders are highly susceptible to static charge accumulation. During weighing and transfer, electrostatic repulsion can cause the powder to aerosolize. Inhalation of these micro-particles bypasses primary dermal defenses, leading to respiratory irritation and systemic exposure[3].

  • GHS Classification: The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[4]:

    • H302: Harmful if swallowed

    • H312: Harmful in contact with skin

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

Part 2: Quantitative Hazard Data & PPE Matrix

Table 1: Physicochemical Properties & Clinical Implications

PropertyValueSafety Implication
Molecular Weight 183.14 g/mol [4]Small molecular size allows for rapid membrane permeation if dissolved.
Physical State Solid (Powder)[3]High risk of static-induced aerosolization during spatulation.
Solubility Water-soluble[3]Instantly dissolves in physiological fluids (sweat, tears, saliva).
GHS Hazards H302, H312, H315, H319[4]Requires strict multi-route exposure prevention (oral, dermal, ocular).

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationMechanistic Rationale
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of aerosolized micro-particles during weighing[3].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Prevents dermal absorption (H312). Nitrile provides an excellent barrier against aqueous salt solutions.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against H319 (serious eye irritation) from airborne dust or accidental solution splashing[4].
Body Protection Flame-resistant or standard cotton lab coatPrevents accumulation of chemical dust on personal clothing, mitigating secondary exposure.

Part 3: Standard Operating Procedure (SOP) for Experimental Handling

To ensure a self-validating safety system, every operational step must actively prevent the hazards identified above.

Protocol 1: Safe Weighing and Solution Preparation

  • Engineering Control Activation: Conduct all open-container handling within a certified chemical fume hood[3]. Verify the face velocity is between 80-100 feet per minute (fpm) before initiating work.

  • PPE Donning: Equip nitrile gloves, chemical splash goggles, a lab coat, and an N95 respirator before opening the chemical vial.

  • Static Mitigation: Use an anti-static gun (ionizer) on the weigh boat and spatula to neutralize static charges. This prevents the lightweight sodium salt powder from dispersing into the air.

  • Transfer & Weighing: Carefully transfer the powder using a micro-spatula. Keep the source container as close to the weigh boat as possible to minimize the drop height.

  • In-Hood Solubilization: To prevent transporting hazardous dust across the lab, add your solvent (e.g., sterile water or biological buffer) directly to the weigh boat or transfer the powder to a pre-tared vial before adding the solvent. Cap the vial immediately before vortexing.

  • Immediate Decontamination: Wipe down the balance and hood surface with a damp paper towel. Because the monosodium salt is highly water-soluble[3], water is highly effective for primary decontamination, followed by a 70% ethanol wipe for sterilization.

Part 4: Spill Response and Disposal Plan

In the event of an accidental spill, immediate containment is required to prevent aerosolization and environmental contamination.

Protocol 2: Emergency Spill Response

  • Avoid Dry Sweeping: Never use a dry brush or broom to clean up the spilled powder, as this will immediately aerosolize the compound and increase inhalation risk[3].

  • Wet Containment: Carefully cover the spilled powder with damp absorbent pads. The moisture will trap the dust and safely dissolve the salt for collection.

  • Collection & Disposal: Shovel or scoop the damp pads and dissolved residue into a clearly labeled, sealable hazardous waste container[3].

  • Surface Neutralization: Wash the affected surface with copious amounts of water to ensure complete removal of the water-soluble residue, then dry the area.

  • Waste Segregation: Dispose of all contaminated PPE, weigh boats, and cleanup materials in accordance with local environmental regulations for acute chemical hazards. Do not let the chemical enter standard drains[3].

Part 5: Workflow Visualization

The following diagram illustrates the logical progression of handling and emergency response, ensuring all personnel have a clear visual reference for operational safety.

Workflow A Hazard Assessment (H302, H312, H315, H319) B Don PPE (N95, Nitrile, Goggles) A->B C Engineering Controls (Fume Hood Setup) B->C D Material Handling (Anti-static Weighing) C->D E Spill Occurs? D->E F Wet Containment (Avoid Aerosolization) E->F Yes G Standard Decon (Aqueous Wipe-down) E->G No H Hazardous Waste Disposal F->H G->H

Figure 1: Operational workflow for handling and spill response of 2,4-Quinolinediol monosodium salt.

References

  • [3] SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com.3

  • [1] 2,4-Quinolinediol (CAS 86-95-3) - High-Purity Research Grade - Benchchem. benchchem.com. 1

  • [2] Quinolones: from antibiotics to autoinducers | FEMS Microbiology Reviews. oup.com. 2

  • [4] Sodium 4-hydroxycarbostyril | C9H6NNaO2 | CID 517537 - PubChem. nih.gov.4

Sources

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